Carbomer 934
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAMNBDJUVNPJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021621 | |
| Record name | 2-Methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid, colourless to pale yellow liquid | |
| Record name | Butanoic acid, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylmethylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Methylbutyric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
176.00 to 177.00 °C. @ 760.00 mm Hg | |
| Record name | Ethylmethylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
45 mg/mL at 20 °C, 1 ml in 1 ml 95% alcohol (in ethanol) | |
| Record name | Ethylmethylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Methylbutyric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.932-0.936 | |
| Record name | 2-Methylbutyric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
116-53-0, 9007-16-3, 151687-96-6, 600-07-7 | |
| Record name | 2-Methylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylbutanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbomer 934 [USAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009007163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbopol 974P | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05384 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Methylbutanoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.769 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-2-methylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.076 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX7ZNN5GXK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethylmethylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Carbomer 934: An In-Depth Physicochemical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the core physicochemical properties of Carbomer 934 for researchers, scientists, and drug development professionals. This compound, a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of sucrose, is a versatile excipient widely utilized in the pharmaceutical and cosmetic industries for its thickening, suspending, and emulsifying properties.[1][2] This document details its key characteristics, provides experimental protocols for its analysis, and includes visualizations to illustrate fundamental mechanisms and workflows.
Core Physicochemical Properties
This compound is a synthetic, white, fluffy, and hygroscopic powder.[2][3] It is an acidic polymer with a pKa of approximately 6.0 ± 0.5.[4] While it does not dissolve in water in the traditional sense, it swells significantly in water and other polar solvents to form a viscous gel or dispersion upon neutralization.[2] This swelling is a result of its three-dimensionally cross-linked microgel structure.[2]
Quantitative Data Summary
The following tables summarize the key quantitative physicochemical properties of this compound, compiled from various technical sources.
| General Properties | Value | References |
| Appearance | White, fluffy powder | [5] |
| Molecular Formula | (C₃H₄O₂)n | [5] |
| Molecular Weight | Variable, high molecular weight polymer (approx. 3,000,000) | [1][6] |
| pKa | 6.0 ± 0.5 | [4] |
| Density | 1.2 g/mL at 25 °C | [7] |
| pH of 0.5% aqueous dispersion | 2.7 - 3.5 | [4] |
| Moisture Content | ≤ 2.0% | [4] |
| Quality Control Specifications | Value | References |
| Carboxylic Acid (-COOH) Content | 56.0% - 68.0% (on dried basis) | [1][2][8] |
| Viscosity (0.5% neutralized aqueous dispersion) | 30,500 - 39,400 mPa·s | [1][6][8] |
| Primary Particle Size | ~0.2 µm in diameter | [2] |
| Flocculated Powder Particle Size | 2-7 µm in diameter | [2] |
Mechanism of Action: pH-Dependent Thickening
The primary functional characteristic of this compound is its ability to thicken solutions in a pH-dependent manner. In an acidic aqueous dispersion, the polymer chains remain in a coiled conformation. Upon neutralization with a suitable base (e.g., sodium hydroxide, triethanolamine), the carboxylic acid groups ionize, leading to electrostatic repulsion between the now negatively charged carboxylate groups. This repulsion causes the polymer chains to uncoil and expand, resulting in a significant increase in the viscosity of the medium and the formation of a gel.
Experimental Protocols
Detailed methodologies for the characterization of this compound are crucial for reproducible research and quality control.
Preparation of a Neutralized this compound Gel (0.5% w/v)
This protocol outlines the standard procedure for preparing a neutralized aqueous gel of this compound.
-
Dispersion: Slowly and carefully sprinkle 2.5 g of this compound powder into a vortex of 500 mL of purified water in a 1000 mL beaker, stirring continuously at approximately 1000 ± 10 rpm. The stirrer shaft should be positioned at a 60° angle to one side of the beaker with the propeller near the bottom to ensure efficient dispersion and minimize clumping.[9]
-
Hydration: Continue stirring until the polymer is fully dispersed and allow the solution to stand to ensure complete hydration of the polymer particles.
-
Neutralization: While stirring at 300 ± 25 rpm, slowly add a neutralizing agent, such as a sodium hydroxide solution (e.g., 18% w/v) or triethanolamine, dropwise.[10]
-
Gel Formation: Monitor the pH of the dispersion. As the pH approaches the range of 7.3-7.8, a significant increase in viscosity will occur, and a clear gel will form.[11]
-
Final pH Adjustment: Carefully adjust the pH to the desired level. If the pH exceeds 7.8, the gel should be discarded.[9]
Viscosity Measurement
The viscosity of a neutralized this compound dispersion is a critical quality parameter.
-
Sample Preparation: Prepare a 0.5% neutralized this compound gel as described above.
-
Equilibration: Place the beaker containing the neutralized gel in a 25 ± 0.1 °C water bath for 1 hour.[11]
-
Instrumentation: Use a rotational viscometer (e.g., Brookfield type) equipped with a suitable spindle. For high-viscosity gels, a T-bar spindle may be appropriate.
-
Measurement: Immerse the spindle into the center of the gel to the specified depth.
-
Data Acquisition: Operate the viscometer at a specified rotational speed (e.g., 20 rpm) and allow the reading to stabilize before recording the viscosity in millipascal-seconds (mPa·s).[5]
Carboxylic Acid Content Assay
The percentage of carboxylic acid groups is determined by titration.
-
Sample Preparation: Accurately weigh a sample of this compound that has been previously dried in a vacuum at 80 °C for 1 hour.[1]
-
Dispersion: Disperse the dried sample in purified water.
-
Titration: Titrate the dispersion with a standardized solution of sodium hydroxide (e.g., 0.1 N).
-
Endpoint Determination: Determine the endpoint of the titration potentiometrically.[1]
-
Calculation: Calculate the percentage of carboxylic acid groups based on the volume of sodium hydroxide solution consumed.
Particle Size Analysis
The particle size of this compound can be determined in its dry powder form or as a dispersion.
-
Sieve Analysis (for flocculated powder): A known weight of the powder is passed through a series of sieves with decreasing mesh size using a mechanical shaker. The weight of the powder retained on each sieve is measured to determine the particle size distribution.
-
Dynamic Light Scattering (DLS) (for primary particles in dispersion): A dilute aqueous dispersion of this compound is prepared. DLS measures the fluctuations in scattered light intensity due to the Brownian motion of the particles to determine their hydrodynamic radius.[12]
Swelling Index Determination
The swelling index quantifies the increase in volume of this compound upon hydration.
-
Initial Volume/Weight: A known mass of this compound powder is placed in a graduated cylinder, and its initial volume is recorded.
-
Hydration: A suitable solvent (e.g., purified water) is added, and the powder is allowed to swell until equilibrium is reached.
-
Final Volume/Weight: The final volume of the swollen gel is recorded. Alternatively, for gravimetric analysis, the swollen gel is separated from excess solvent and weighed.[9]
-
Calculation: The swelling index is calculated as the ratio of the increase in volume or weight to the initial volume or weight.[9]
Quality Control Workflow
A typical quality control workflow for this compound raw material involves a series of tests to ensure it meets pharmacopeial standards.
Safety and Handling
This compound is considered to have a low potential for skin irritation and sensitization.[13][14] Acute oral toxicity studies in animals have shown low toxicity when ingested.[13] However, as with any fine powder, inhalation of dust should be avoided, and appropriate personal protective equipment should be worn during handling.[15] this compound is a stable material but is hygroscopic and should be stored in tight containers.[3] Exposure to excessive temperatures can lead to discoloration and reduced stability.[3] Aqueous dispersions are susceptible to microbial growth and may require the addition of a preservative.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. phexcom.com [phexcom.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. opendata.uni-halle.de [opendata.uni-halle.de]
- 7. iajps.com [iajps.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijlret.com [ijlret.com]
- 11. scribd.com [scribd.com]
- 12. Formulation and Characterization of Carbopol-934 Based Kojic Acid-Loaded Smart Nanocrystals: A Solubility Enhancement Approach [mdpi.com]
- 13. Effects of Carbopol® 934 proportion on nanoemulsion gel for topical and transdermal drug delivery: a skin permeation study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ginhong.com [ginhong.com]
- 15. scribd.com [scribd.com]
An In-depth Technical Guide to the Synthesis and Characterization of Carbomer 934 for Pharmaceutical Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbomer 934 is a high molecular weight synthetic polymer of acrylic acid, cross-linked with allyl ethers of sucrose.[1] It is a cornerstone excipient in the pharmaceutical industry, primarily utilized as a rheology modifier to create stable gels, creams, suspensions, and emulsions.[1][2] Its ability to swell in aqueous media and significantly increase viscosity upon neutralization makes it an invaluable tool for formulators.[3] This technical guide provides a comprehensive overview of the synthesis and pharmaceutical-grade characterization of this compound, presenting quantitative data in structured tables, detailed experimental protocols, and visual workflows to support research and development activities. Of note is the impending regulatory shift, with pharmacopeias moving to omit carbomer grades manufactured using benzene as a solvent.[4][5][6]
Synthesis of this compound
The synthesis of this compound involves the free-radical polymerization of acrylic acid as the monomer and an allyl ether of sucrose as the cross-linking agent.[1] Historically, benzene has been employed as the polymerization solvent for this grade of carbomer.[7][8]
Synthesis Pathway
The synthesis is a multi-step process initiated by a free-radical initiator. The acrylic acid monomers polymerize into long poly(acrylic acid) chains, which are simultaneously cross-linked by the multifunctional allyl sucrose molecules. This creates a three-dimensional network structure.
Experimental Protocol: Generalized Synthesis
While specific industrial protocols are proprietary, a representative laboratory-scale synthesis can be described as follows:
-
Reaction Setup: A suitable reaction vessel is charged with benzene as the solvent. The system is deoxygenated by purging with an inert gas, such as nitrogen.
-
Monomer and Cross-linker Addition: Acrylic acid and allyl sucrose are added to the reaction vessel in their specified ratios.
-
Initiation: A free-radical initiator (e.g., a peroxide or an azo compound) is introduced to the solution. The reaction mixture is heated to the appropriate temperature to initiate polymerization.
-
Polymerization: The polymerization proceeds for several hours, during which the cross-linked polymer precipitates from the benzene.
-
Purification: The precipitated this compound is collected.
-
Drying: The polymer is dried under vacuum to remove the residual benzene and any other volatile impurities.[3]
Characterization of this compound for Pharmaceutical Use
The characterization of this compound is crucial to ensure its quality, safety, and performance in pharmaceutical formulations. The United States Pharmacopeia (USP) and National Formulary (NF) provide a monograph for this compound with specific acceptance criteria.[1]
Physicochemical Properties
This compound is a white, fluffy, hygroscopic powder with a slightly acetic odor.[2] It swells in water and other polar solvents to form a colloidal, mucilage-like dispersion.[2]
Quantitative Specifications
The key quantitative specifications for pharmaceutical-grade this compound are summarized in the table below, based on the USP-NF monograph.
| Parameter | Specification | Reference |
| Carboxylic Acid Content | 56.0% - 68.0% (on dried basis) | [1][3] |
| Viscosity (0.5% neutralized aqueous dispersion) | 30,500 - 39,400 mPa·s | [1] |
| Loss on Drying | ≤ 2.0% | [3] |
| Heavy Metals | ≤ 0.002% (20 ppm) | [3] |
| Limit of Benzene | As per monograph; note regulatory changes | [3][5] |
Mechanism of Action: pH-Dependent Thickening
The primary function of this compound is to act as a thickening agent. In an aqueous dispersion, the polymer molecules are in a coiled state. Upon neutralization with a suitable base (e.g., sodium hydroxide, triethanolamine), the carboxylic acid groups ionize. The resulting electrostatic repulsion between the negatively charged carboxylate ions causes the polymer chains to uncoil and swell, leading to a significant increase in the viscosity of the solution and the formation of a gel.[2]
Experimental Protocols for Characterization
The following are detailed methodologies for the key characterization tests for this compound as per pharmaceutical standards.
Viscosity Measurement
This protocol determines the viscosity of a neutralized this compound dispersion.
-
Preparation of Dispersion: Carefully add 2.50 g of this compound (previously dried) to 500 mL of water in an 800-mL beaker, while stirring continuously at 1000 ± 50 rpm. Continue stirring for 15-30 minutes until the polymer is fully hydrated. Place the beaker in a 25 ± 2 °C water bath for 30 minutes.
-
Neutralization: While stirring at 300 ± 10 rpm, titrate with a sodium hydroxide solution (18 in 100) to a pH of 7.3 to 7.8 using a calomel-glass electrode system.
-
Equilibration: Return the neutralized mucilage to the 25 °C water bath for 1 hour.
-
Measurement: Use a rotational viscometer (e.g., Brookfield type) equipped with a suitable spindle (e.g., No. 6 spindle). With the spindle rotating at 20 rpm, record the scale reading. Calculate the viscosity in centipoises (cP) or mPa·s by multiplying the reading by the constant for the spindle and speed used.[3]
Carboxylic Acid Content Assay
This titrimetric method quantifies the acidic functional groups in the polymer.
-
Sample Preparation: Accurately weigh about 400 mg of this compound, previously dried in a vacuum at 80 °C for 1 hour, and disperse it in 400 mL of water.
-
Titration: While stirring, titrate with 0.25 N sodium hydroxide VS, determining the endpoint potentiometrically.
-
Calculation: The percentage of carboxylic acid groups is calculated based on the volume of titrant consumed.[9]
Limit of Benzene
Due to the use of benzene in the manufacturing process, a strict limit is imposed. Note that regulatory bodies are moving towards omitting carbomer monographs that use benzene.[4][5][6]
-
Standard Preparation: Prepare a standard solution of benzene in a suitable solvent (e.g., methanol and organic-free water) to a known concentration of about 1.0 µg/mL.[3]
-
Sample Preparation: Accurately weigh about 1 g of this compound and dissolve it in a 2 in 100 sodium chloride solution.[3]
-
Chromatographic System: Use a gas chromatograph equipped with a flame-ionization detector. The column and temperature programming are set as per the USP monograph.[3]
-
Analysis: Inject the standard and sample solutions into the chromatograph and compare the peak responses for benzene. The amount of benzene in the sample must not exceed the specified limit.[3]
Loss on Drying
This test determines the amount of volatile matter in the polymer.
-
Procedure: Accurately weigh a sample of this compound.
-
Drying: Dry the sample in a vacuum at 80 °C for 1 hour.[3]
-
Calculation: The loss in weight is expressed as a percentage of the original sample weight.
Conclusion
This compound remains a vital excipient in pharmaceutical formulations due to its effective rheology-modifying properties. A thorough understanding of its synthesis and adherence to stringent characterization protocols are essential for ensuring its quality, safety, and efficacy in drug products. As regulatory standards evolve, particularly concerning residual solvents like benzene, it is imperative for researchers and developers to stay informed and adapt their formulations accordingly, considering benzene-free alternatives where appropriate.[4][8]
References
- 1. This compound [doi.usp.org]
- 2. benchchem.com [benchchem.com]
- 3. pharmacopeia.cn [pharmacopeia.cn]
- 4. 3vsigmausa.com [3vsigmausa.com]
- 5. fda.gov [fda.gov]
- 6. dermatologytimes.com [dermatologytimes.com]
- 7. This compound - CD Formulation [formulationbio.com]
- 8. Carbopol® 934 NF Polymer - For Medium to High-viscosity Gels, Emulsions, & Suspensions - Lubrizol [lubrizol.com]
- 9. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Carbomer 934: Molecular Weight and Its Effect on Viscosity
This technical guide provides a comprehensive analysis of this compound, a high molecular weight polymer of acrylic acid that is a critical excipient in the pharmaceutical and cosmetic industries. Its primary function as a rheology modifier is directly linked to its molecular characteristics. This document details the relationship between this compound's molecular weight and its profound impact on viscosity, supported by quantitative data and standardized experimental protocols.
Core Properties of this compound
This compound is a synthetic, high molecular weight polymer of acrylic acid, cross-linked with allyl ethers of sucrose.[1][2] It is supplied as a white, fluffy, and hygroscopic powder with a slightly acetic odor.[2][3] As a polyanionic polymer, it does not have a discrete molecular weight but is characterized by a high molecular weight range, with a nominal molecular weight of approximately 3,000,000 Daltons.[4][5] The designation "934" is an indicator of its specific molecular weight and rheological properties.[1]
The table below summarizes the key physicochemical specifications for this compound.
| Property | Specification | References |
| Chemical Name | Poly(acrylic acid), cross-linked with allyl sucrose | [2] |
| CAS Number | 9007-16-3 | [2][6] |
| Approximate Molecular Weight | ~ 3,000,000 g/mol | [4][5] |
| Appearance | White, fluffy powder | [2] |
| pH of 0.5% Aqueous Dispersion | 2.7 - 3.5 | [2] |
| Carboxylic Acid (-COOH) Content | 56.0% - 68.0% (on dried basis) | [1][3][7] |
Mechanism of Action: The Link Between Molecular Weight and Viscosity
The remarkable thickening property of this compound is a direct consequence of its high molecular weight and cross-linked structure, which is activated upon neutralization.
-
Dispersion and Hydration : When dispersed in water, the this compound polymer begins to hydrate, but the molecules remain in a tightly coiled state due to intramolecular hydrogen bonding. The pH of such a dispersion is acidic, typically between 2.7 and 3.5.[2]
-
Neutralization and Ionization : The addition of a neutralizing agent, such as sodium hydroxide (NaOH) or triethanolamine (TEA), ionizes the acidic carboxylic acid groups into carboxylate anions (-COO⁻).
-
Uncoiling and Thickening : The resulting negative charges along the polymer backbone generate significant electrostatic repulsion. This repulsion overcomes the intramolecular hydrogen bonding, causing the coiled polymer chains to uncoil and expand dramatically.[2] The high molecular weight of this compound means these chains are exceptionally long, leading to a high degree of chain entanglement and the formation of a cross-linked three-dimensional network. This microscopic expansion and entanglement immobilize water molecules, leading to a substantial increase in the viscosity of the solution and the formation of a stable gel.
The higher the molecular weight, the longer the polymer chains, resulting in greater potential for entanglement and a more effective gel network, thus producing higher viscosity at lower concentrations.
Viscosity Specifications
The viscosity of a neutralized this compound dispersion is a critical quality attribute and is highly dependent on concentration and pH. The table below presents typical viscosity ranges.
| Concentration (w/w) | pH | Viscosity (mPa·s or cP) | References |
| 0.2% | 7.3 - 7.8 | 13,000 - 30,000 | [8] |
| 0.5% | 7.3 - 7.8 | 30,500 - 39,400 | [1][3][4] |
| 0.5% | 7.3 - 7.8 | 29,400 - 39,400 (Carbomer 934P) | [5][9][10] |
| 0.5% | 7.3 - 7.8 | 40,000 - 60,000 | [8] |
Note: Viscosity measurements are typically performed using a Brookfield RVT viscometer at 20 rpm and 25°C.
Visualization of Thickening Mechanism
The following diagram illustrates the logical relationship between the molecular properties of this compound and the resulting macroscopic viscosity.
Caption: Logical workflow of this compound's pH-dependent thickening mechanism.
Experimental Protocols
This protocol outlines the standard method for determining the viscosity of this compound.
-
Apparatus :
-
Rotational Viscometer (e.g., Brookfield RVT)
-
Spindle appropriate for the expected viscosity (e.g., Spindle #6 for 0.5% dispersion)
-
600-mL Beaker
-
Variable-speed stirrer with a propeller-type blade
-
pH meter
-
Constant temperature water bath (25 ± 0.1 °C)
-
-
Reagents :
-
This compound powder
-
Purified water
-
Sodium hydroxide solution (18% w/v)
-
-
Procedure :
-
Preparation of Dispersion : Weigh 2.50 g of this compound (for a 0.5% dispersion), previously dried in a vacuum at 80°C for 1 hour. While stirring 497.5 mL of purified water at 1000 ± 10 rpm, slowly and carefully add the this compound powder to the vortex. The stirrer shaft should be at a 60° angle and positioned off-center. Continue stirring for 15 minutes after addition is complete.
-
Hydration : Stop stirring and place the beaker containing the dispersion into the 25°C water bath for 30 minutes to allow for complete hydration.
-
Neutralization : After hydration, resume stirring at 300 ± 10 rpm. Immerse a pH electrode into the dispersion. Slowly add the 18% sodium hydroxide solution below the surface of the dispersion until the pH is between 7.3 and 7.8.[9]
-
Equilibration : Continue stirring for 2-3 minutes to ensure complete neutralization. Return the neutralized gel to the 25°C water bath for at least 1 hour to allow the temperature to equilibrate. Re-verify that the final pH is within the 7.3 to 7.8 range.
-
Viscosity Measurement : Perform the measurement without delay. Calibrate the viscometer according to the manufacturer's instructions. Gently immerse the specified spindle into the center of the gel. Allow the viscometer to operate at 20 rpm until a stable reading is obtained. Record the viscosity in mPa·s.[7][9]
-
This assay determines the percentage of free carboxylic acid groups, a key parameter for polymer identification and quality.
-
Procedure Summary :
-
A precisely weighed sample of dried this compound is dispersed in purified water.
-
The dispersion is titrated with a standardized solution of 0.1 N sodium hydroxide.
-
The endpoint of the titration is determined potentiometrically using a pH meter.
-
The percentage of carboxylic acid content is calculated based on the volume of NaOH solution consumed.[3]
-
Applications in Drug Development
The high viscosity imparted by this compound makes it an invaluable excipient for:
-
Topical Gels and Creams : It provides the desired consistency and acts as a suspending agent for active pharmaceutical ingredients (APIs).[11]
-
Oral Suspensions : It effectively suspends insoluble drug particles, ensuring uniform dosage.[2]
-
Controlled-Release Formulations : In oral solid dosage forms, it swells in the gastrointestinal tract to form a gel layer that modulates drug release.[2]
-
Bioadhesive Formulations : Its mucoadhesive properties are utilized for localized drug delivery to mucous membranes.[12]
References
- 1. This compound, 934P, 940, 941, 974, 980 Manufacturers, with SDS [mubychem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. KEGG DRUG: this compound [genome.jp]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. CARBOPOL 934 [chembk.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. chemger.com [chemger.com]
- 9. Carbomer 934P [drugfuture.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. This compound - CD Formulation [formulationbio.com]
- 12. mdpi.com [mdpi.com]
Understanding the cross-linking structure of Carbomer 934
An In-depth Technical Guide to the Cross-linking Structure of Carbomer 934
Introduction
This compound is a high molecular weight, synthetic polymer of acrylic acid, belonging to the Carbomer family of polymers.[1][2][3] It is a cornerstone excipient in the pharmaceutical and cosmetic industries, primarily utilized as a rheology modifier to create stable gels, suspensions, and emulsions.[4][5][6][7] The unique physicochemical properties of this compound, particularly its exceptional thickening and suspending capabilities, are a direct result of its specific cross-linked, three-dimensional network structure.
This technical guide provides a comprehensive examination of the cross-linking structure of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its molecular architecture, methods for its characterization, and the quantitative data that defines its properties.
Core Molecular Structure
This compound is a homopolymer of acrylic acid, which is cross-linked with an allyl ether of sucrose.[3][4][6][8][9][10] This specific cross-linking agent distinguishes this compound from other grades of Carbomer that may use different agents like allyl pentaerythritol.[1][5][8][11]
The polymerization process results in a network of polyacrylic acid (PAA) chains interconnected by the polyfunctional allyl sucrose molecules.[12] These are not individual linear chains but form submicron-sized, covalently cross-linked microgel particles.[8][12] Each particle can be considered a single, massive macromolecule, which swells significantly in the presence of a solvent but does not dissolve.
pH-Dependent Thickening Mechanism
The functionality of this compound as a thickener is activated upon neutralization. In an acidic aqueous dispersion, the polymer chains remain tightly coiled. When a neutralizing agent (e.g., sodium hydroxide, triethanolamine) is added, the carboxylic acid groups along the polymer backbone become ionized, forming carboxylate anions. The resulting electrostatic repulsion between these negatively charged groups forces the polymer chains to uncoil and expand, dramatically increasing the viscosity of the medium and forming a gel.[4]
Quantitative Physicochemical Data
The physical and chemical properties of this compound are well-defined and critical for its application in formulations. The key quantitative parameters are summarized below.
| Property | Specification / Value | Reference(s) |
| Molecular Weight | Approx. 3 x 10⁶ g/mol | [11][13] |
| Carboxylic Acid Content | 56.0% - 68.0% (on dried basis) | [5][6][9][14] |
| Viscosity | 30,500 - 39,400 mPa·s (0.5% neutralized aqueous dispersion) | [6][9][11] |
| Primary Particle Size | ~0.2 µm | [6] |
| Flocculated Powder Size | 2 - 7 µm | [6] |
Experimental Protocols for Structural Characterization
A variety of analytical techniques are employed to confirm the identity, structure, and cross-linking characteristics of this compound.
Identification via Fourier Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups within the polymer, confirming its identity as a polyacrylic acid derivative.
Methodology:
-
Sample Preparation: A small amount of dried this compound powder is intimately mixed with potassium bromide (KBr). The mixture is then compressed under high pressure to form a thin, transparent pellet.
-
Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer.
-
Data Acquisition: The infrared spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the specific chemical bonds present in the molecule.
Key Data:
| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference(s) |
| 3000-2950 (broad) | O-H stretching of carboxylic acid groups (intramolecular H-bonding) | [15][16] |
| 1710 ± 5 | C=O stretching of the carbonyl in the carboxylic acid group | [9][14][16] |
| 1454 ± 5 | C-H bending | [14] |
| 1414 ± 5 | C-O-H in-plane bending | [14] |
| 1245 ± 5 | C-O stretching | [14] |
Determination of Cross-link Density
The degree of cross-linking is a critical parameter that dictates the swelling behavior and rheological properties of the polymer. The equilibrium swelling method is a widely used technique for its determination.
Methodology: Equilibrium Swelling Method (based on ASTM D2765)
-
Sample Preparation: A precisely weighed sample of the dry this compound polymer (Wd) is prepared.
-
Swelling: The polymer is immersed in a suitable "good" solvent (a solvent in which the polymer swells extensively without dissolving) in a sealed container. This is left for an extended period (e.g., 24-72 hours) to ensure equilibrium swelling is reached.[17]
-
Measurement of Swollen Weight: The swollen polymer gel is removed from the solvent, blotted to remove excess surface solvent, and immediately weighed (Ws).[17][18]
-
Drying and Final Weight: The swollen gel is then dried to a constant weight in a vacuum oven to remove all the absorbed solvent. The final dry weight (Wf) is recorded.
-
Calculation:
-
Swell Ratio (Q): Calculated from the weights of the swollen and dried polymer and the densities of the polymer and solvent.
-
Gel Content: Determined from the initial and final dry weights, indicating the fraction of insoluble, cross-linked polymer.
-
Cross-link Density (ν): The Flory-Rehner equation is then applied, which relates the swell ratio to the cross-link density, taking into account the polymer-solvent interaction parameter (χ).[17]
-
An alternative method involves equilibrium stress-strain measurements on a swollen polymer network, where the data can be analyzed using the Mooney-Rivlin equation to calculate the cross-link density.[19][20]
Structural Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of the polymer.
Methodology:
-
Sample Preparation: A sample of this compound is dispersed in a suitable deuterated solvent (e.g., D₂O) and neutralized to form a gel.
-
Analysis: The sample is placed in an NMR spectrometer.
-
Data Acquisition: ¹H NMR spectra are acquired. The chemical shifts and integrals of the peaks corresponding to the protons on the polyacrylic acid backbone can be analyzed.[21] This technique can be used to assess the integrity of the polymer backbone and study the interactions between the polymer and the solvent (hydration).[21][22][23]
Conclusion
The cross-linking structure of this compound is fundamental to its function as a high-performance rheology modifier. It consists of a high molecular weight polyacrylic acid backbone cross-linked with allyl ethers of sucrose, forming a three-dimensional microgel network. This specific architecture allows for a dramatic, pH-dependent increase in viscosity upon neutralization. A thorough understanding of this structure, verified through experimental protocols such as FTIR, swelling studies, and NMR, is essential for scientists and researchers to effectively control and predict its behavior in complex pharmaceutical and cosmetic formulations, ensuring product stability, performance, and efficacy.
References
- 1. This compound - CD Formulation [formulationbio.com]
- 2. Carbopol 934 polymer - Lubrizol [lubrizol.com]
- 3. iajps.com [iajps.com]
- 4. benchchem.com [benchchem.com]
- 5. Crosslinked Polyacrylic Resin this compound 940 980 U10 China Manufacturers Suppliers Factory Exporter [jinhetec.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rjptonline.org [rjptonline.org]
- 9. This compound, 934P, 940, 941, 974, 980 Manufacturers, with SDS [mubychem.com]
- 10. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. KEGG DRUG: this compound [genome.jp]
- 12. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 13. SID 135260092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Carbomer Homopolymer [drugfuture.com]
- 15. Qualitative analysis of controlled release ciprofloxacin/carbopol 934 mucoadhesive suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. jordilabs.com [jordilabs.com]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. scienceasia.org [scienceasia.org]
- 21. researchgate.net [researchgate.net]
- 22. Safety evaluation of crosslinked polyacrylic acid polymers (carbomer) as a new food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 23. resolvemass.ca [resolvemass.ca]
The Rheological Behavior of Carbomer 934: A Technical Guide for Aqueous and Non-Aqueous Systems
For Researchers, Scientists, and Drug Development Professionals
Carbomer 934, a high molecular weight, cross-linked polymer of acrylic acid, is a critical excipient in the pharmaceutical and cosmetic industries, primarily utilized for its ability to modify the rheology of various formulations.[1][2] Its capacity to form stable, clear gels, and to suspend and stabilize emulsions at low concentrations makes it an invaluable tool for formulators.[1][3] This technical guide provides an in-depth examination of the rheological properties of this compound in both aqueous and non-aqueous environments, supported by quantitative data, detailed experimental protocols, and process visualizations.
Core Properties of this compound
This compound is a synthetic polymer of acrylic acid cross-linked with allyl ethers of sucrose.[1][4] In its raw form, it is a white, fluffy, hygroscopic powder with a slightly acetic odor.[1] It does not have a discrete molecular weight but is characterized by a high molecular weight range.[1]
| Property | Specification |
| Chemical Name | Poly(acrylic acid), cross-linked with allyl sucrose[1] |
| CAS Number | 9007-16-3[1] |
| Appearance | White, fluffy powder[1] |
| pH of 0.5% Aqueous Dispersion | 2.7 - 3.5[1] |
| Carboxylic Acid (-COOH) Content | 56.0% - 68.0% (on dried basis)[1][4][5] |
| Viscosity (0.5% neutralized aqueous dispersion) | 30,500 - 39,400 mPa·s[4][5] |
Rheological Behavior in Aqueous Systems
The primary function of this compound is to impart viscosity and yield stress to aqueous systems, transforming low-viscosity liquids into structured gels. This behavior is primarily dependent on the pH of the medium.
Mechanism of pH-Dependent Thickening
In an aqueous dispersion, the acidic carboxylic acid groups of the this compound polymer chains remain in a tightly coiled state due to intramolecular hydrogen bonding.[1] This results in a low-viscosity dispersion. The thickening mechanism is activated upon neutralization with a suitable base, such as sodium hydroxide (NaOH) or triethanolamine (TEA).[1][6]
The addition of a neutralizer causes the carboxyl groups to ionize, forming negatively charged carboxylate ions (-COO⁻).[7] The resulting electrostatic repulsion between these negatively charged groups along the polymer backbone forces the polymer chains to uncoil and expand.[1][7] This uncoiling and swelling of the polymer network significantly increases the hydrodynamic volume of the polymer, leading to a dramatic increase in the viscosity of the solution and the formation of a gel.[1] A pH range of 5 to 9 typically results in the formation of highly viscous systems.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Carbopol 934: Significance and symbolism [wisdomlib.org]
- 3. ulprospector.com [ulprospector.com]
- 4. This compound, 934P, 940, 941, 974, 980 Manufacturers, with SDS [mubychem.com]
- 5. benchchem.com [benchchem.com]
- 6. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
- 7. iajps.com [iajps.com]
- 8. ijlret.com [ijlret.com]
An In-depth Technical Guide to Carbomer 934: Polymer Chemistry, Functional Groups, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Carbomer 934, a high molecular weight polymer of acrylic acid. It delves into its core polymer chemistry, the functional groups that dictate its properties, and its applications within the pharmaceutical industry, particularly in drug development. This document is intended to be a valuable resource for researchers, scientists, and professionals working in formulation development, drug delivery, and materials science.
Core Polymer Chemistry and Structure
This compound is a synthetic, high molecular weight, cross-linked polymer of acrylic acid.[1][2][3] The primary monomer unit is acrylic acid (CH₂=CHCOOH). These monomers undergo free-radical polymerization to form long polyacrylic acid chains. To achieve its characteristic high viscosity and gel-forming properties, these chains are cross-linked with a polyalkenyl ether, traditionally allyl ethers of sucrose or pentaerythritol.[1][2] The cross-linking creates a three-dimensional network structure that allows the polymer to swell significantly in aqueous solutions.[4]
The chemical name for this compound is poly(acrylic acid), cross-linked with allyl sucrose.[3] Its general molecular formula is (C₃H₄O₂)n.[1][3] Due to its polymeric nature, this compound does not have a fixed molecular weight but is characterized as a high molecular weight polymer.[3]
Functional Groups
The key functional group in this compound is the carboxylic acid (-COOH) group.[3] These acidic groups are responsible for the polymer's pH-dependent behavior. In an unneutralized state, the carboxylic acid groups are protonated, and the polymer chains are tightly coiled. Upon neutralization with a base (e.g., sodium hydroxide, triethanolamine), the carboxylic acid groups are deprotonated to form carboxylate ions (-COO⁻). The electrostatic repulsion between these negatively charged carboxylate groups causes the polymer chains to uncoil and expand, leading to a significant increase in the viscosity of the solution and the formation of a gel.[3]
Caption: Conceptual diagram of this compound synthesis.
Physicochemical Properties
The physical and chemical properties of this compound are critical to its function as a pharmaceutical excipient. These properties are summarized in the tables below.
Table 1: General Physicochemical Properties of this compound
| Property | Value |
| Appearance | White, fluffy, hygroscopic powder[4] |
| Odor | Slightly acetic[3] |
| CAS Number | 9003-01-4[1] |
| Molecular Formula | (C₃H₄O₂)n[1][3] |
| pKa | Approximately 6.0 ± 0.5 |
| Glass Transition Temperature (Tg) | 105 °C (in powder form) |
Table 2: Quantitative Specifications of this compound
| Parameter | Specification |
| Carboxylic Acid Content | 56.0% - 68.0% (on a dried basis)[3] |
| Viscosity (0.2 wt% neutralized aqueous dispersion) | 13,000 - 30,000 mPa·s[5] |
| Viscosity (0.5 wt% neutralized aqueous dispersion) | 40,000 - 60,000 mPa·s[5] |
| pH (0.5% aqueous dispersion) | 2.7 - 3.5[3] |
| Loss on Drying | ≤ 2.0% |
| Heavy Metals | ≤ 20 ppm[5] |
Synthesis of this compound
This compound is synthesized via free-radical polymerization of acrylic acid in a suitable organic solvent, with the presence of a cross-linking agent.[1][2]
General Synthesis Steps:
-
Monomer Preparation: Acrylic acid is the primary monomer.
-
Cross-linker Addition: A cross-linking agent, such as allyl sucrose or allyl pentaerythritol, is added to the monomer solution.[1][2]
-
Initiation: A free-radical initiator is introduced to start the polymerization process.
-
Polymerization: The reaction mixture is heated to facilitate the polymerization and cross-linking, forming the three-dimensional polymer network.
-
Purification and Drying: The resulting polymer is then purified to remove unreacted monomers, solvent, and other impurities, followed by drying to obtain the final powdered product.
Historically, benzene was a common solvent for the polymerization of this compound.[1][2] However, due to the carcinogenic nature of benzene, regulatory agencies like the FDA have recommended reformulating drug products to use carbomers manufactured without benzene.[6] Newer grades of carbomers are synthesized using less toxic solvents like ethyl acetate or cyclohexane.[1][2]
Note: Detailed, step-by-step experimental protocols for the synthesis of this compound are generally proprietary to the manufacturers and are not publicly available.
Caption: General workflow for the synthesis of this compound.
Role in Drug Development and Functional Applications
This compound is a versatile excipient widely used in the pharmaceutical industry for its thickening, suspending, and emulsifying properties.[5]
-
Thickening Agent: Its primary application is to increase the viscosity of aqueous and hydroalcoholic solutions, forming clear gels. This is crucial for topical and ophthalmic preparations.
-
Suspending Agent: It is used to suspend insoluble active pharmaceutical ingredients (APIs) in liquid dosage forms, ensuring uniform distribution.[1]
-
Emulsifying Agent: this compound helps to stabilize oil-in-water emulsions in creams and lotions.[5]
-
Controlled Release: In solid dosage forms, it can be used to control the release of the API. Upon hydration in the gastrointestinal tract, it forms a gel layer that modulates drug diffusion.
Clarification on "Signaling Pathways"
It is important for drug development professionals to understand that this compound, as a pharmaceutical excipient, is designed to be pharmacologically inert. It does not directly interact with or modulate biological signaling pathways in the manner of an active pharmaceutical ingredient. Its primary role is to impart desired physicochemical properties to the drug formulation, thereby influencing the drug's stability, bioavailability, and patient compliance. Any biological effects are indirect and are a consequence of its influence on the drug delivery system.
Experimental Protocols
The following are detailed methodologies for key experiments related to the characterization and use of this compound.
Preparation of a 1% (w/w) this compound Aqueous Gel
Objective: To prepare a standardized this compound gel for viscosity and other characterization studies.
Materials and Equipment:
-
This compound powder
-
Purified water
-
Neutralizing agent (e.g., 10% w/v Triethanolamine or 1 M Sodium Hydroxide solution)
-
Beaker
-
High-speed stirrer or overhead mixer
-
pH meter
-
Analytical balance
Methodology:
-
Dispersion: Weigh the required amount of purified water into a beaker. While stirring the water vigorously to create a vortex, slowly and carefully sift the this compound powder into the vortex to prevent the formation of clumps.
-
Hydration: Continue stirring until the polymer is fully dispersed. Cover the beaker and allow the dispersion to hydrate for at least 1-2 hours, or until a uniform, translucent dispersion is formed.
-
Neutralization: While continuously stirring, slowly add the neutralizing agent dropwise to the hydrated dispersion.
-
Gel Formation: Monitor the pH of the dispersion using a calibrated pH meter. As the pH approaches neutrality (typically pH 6.0-7.5), a significant increase in viscosity will occur, and a clear gel will form.
-
Final pH Adjustment: Continue to add the neutralizing agent until the desired pH and viscosity are achieved.
Caption: Experimental workflow for this compound gel preparation.
Viscosity Measurement of this compound Gel
Objective: To determine the viscosity of a prepared this compound gel.
Materials and Equipment:
-
Prepared this compound gel
-
Rotational viscometer (e.g., Brookfield type) with appropriate spindles
-
Water bath for temperature control
-
Beaker
Methodology:
-
Sample Preparation: Place a sufficient amount of the this compound gel into a beaker, ensuring that no air bubbles are trapped in the sample.
-
Temperature Equilibration: Place the beaker in a water bath set to a specific temperature (e.g., 25 °C) and allow the sample to equilibrate for at least 30 minutes.
-
Instrument Setup: Select an appropriate spindle and rotational speed on the viscometer based on the expected viscosity of the gel.
-
Measurement: Immerse the spindle into the gel to the specified depth. Start the viscometer and allow the reading to stabilize before recording the viscosity value in milliPascal-seconds (mPa·s).
-
Replicates: Perform the measurement in triplicate and report the average viscosity.
Determination of Carboxylic Acid Content
Objective: To quantify the percentage of carboxylic acid groups in this compound.
Materials and Equipment:
-
This compound powder (previously dried)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Purified water
-
Potentiometric titrator or pH meter
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Analytical balance
Methodology:
-
Sample Preparation: Accurately weigh a specified amount of previously dried this compound powder and disperse it in a known volume of purified water in a beaker with the aid of a magnetic stirrer.
-
Titration: Titrate the this compound dispersion with the standardized 0.1 M NaOH solution.
-
Endpoint Determination: Determine the endpoint of the titration potentiometrically. The endpoint is the point of maximum inflection on the titration curve.
-
Calculation: Calculate the percentage of carboxylic acid groups based on the volume of NaOH solution consumed at the endpoint, the molarity of the NaOH solution, and the initial weight of the this compound sample.
Safety and Regulatory Considerations
This compound has a long history of safe use in pharmaceutical and cosmetic products and is generally considered non-toxic and non-irritating. However, as it is a fine powder, inhalation of dust should be avoided.
As previously mentioned, the use of benzene in the manufacturing of certain grades of carbomers, including some designated as this compound, has led to regulatory scrutiny. The FDA has encouraged the reformulation of products to use benzene-free grades of carbomers to minimize the risk of benzene exposure.[6] Drug development professionals should ensure that the grade of this compound used in their formulations complies with the current regulatory limits for residual solvents.
This guide provides a foundational understanding of this compound for professionals in the field of drug development. For specific applications, it is recommended to consult the manufacturer's technical datasheets and relevant pharmacopeial monographs.
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. dermatologytimes.com [dermatologytimes.com]
- 3. fda.gov [fda.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Drug Products Containing Carbomers Manufactured With Benzene | Consumer Product Testing Company [cptclabs.com]
In-Depth Technical Guide: Safety and Toxicology Profile of Carbomer 934 for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbomer 934, a high molecular weight polymer of acrylic acid, has a long history of use as a thickening, emulsifying, and stabilizing agent in pharmaceutical and cosmetic formulations. This technical guide provides a comprehensive overview of its safety and toxicology profile for in vivo studies, drawing from a range of toxicological evaluations. The data presented herein demonstrates a generally low order of toxicity for this compound. However, a significant and critical safety concern has emerged regarding benzene contamination in this compound manufactured using benzene as a solvent. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have taken action to address this issue, which has major implications for the use of this excipient.
Physicochemical Properties
This compound is a synthetic, high molecular weight, nonlinear polymer of acrylic acid, cross-linked with a polyalkenyl polyether.[1][2] It is a white, fluffy powder that forms acidic aqueous solutions which, upon neutralization, swell to form a gel.
Critical Safety Concern: Benzene Contamination
A major safety issue associated with certain grades of carbomers, including this compound, is the potential for residual benzene, a known human carcinogen.[1][3][4][5] Some manufacturing processes for this compound have historically used benzene as a polymerization solvent.[6] This has led to the detection of unacceptable levels of benzene in some carbomer-containing drug products.[3][7]
The United States Pharmacopeia (USP) monographs for several carbomers, including this compound, have permitted residual benzene levels as high as 5,000 parts per million (ppm).[5][7] In contrast, newer carbomer grades manufactured without benzene have a limit of 2 ppm.[1][7]
In response to this significant health concern, the FDA has requested that the USP omit the monographs for carbomers manufactured with benzene, including this compound.[1][4][7][8] The FDA recommends that manufacturers reformulate their products to use alternative grades of carbomers that are manufactured without benzene.[4][5] This regulatory shift underscores the critical importance of sourcing and specifying benzene-free grades of carbomers for all pharmaceutical and research applications.
Toxicological Profile
Acute Toxicity
This compound exhibits a low acute toxicity profile following oral administration in various animal species.
Table 1: Acute Oral Toxicity of this compound
| Species | Route | LD50 | Reference(s) |
| Rat | Oral | 4.1 g/kg | Fiche DS |
| Mouse | Oral | 4.6 g/kg | Fiche DS |
| Guinea Pig | Oral | 2.5 g/kg | Fiche DS |
Subchronic and Chronic Toxicity
Repeated-dose toxicity studies in animals have generally shown a low level of systemic toxicity for carbomers.
A subchronic 13-week study in rats with a crosslinked polyacrylic acid polymer (carbomer) established a No Observed Adverse Effect Level (NOAEL) of 1,500 mg/kg body weight per day.[9] Subchronic feeding studies with this compound in rats and dogs resulted in lower than normal body weights, but no pathological changes were observed.[2][10] In a chronic feeding study, dogs administered Carbomer-934P showed gastrointestinal irritation and pigment deposition in the Kupffer cells of the liver.[2][10]
Table 2: Subchronic and Chronic Toxicity of this compound and Related Polymers
| Species | Duration | Study Type | Key Findings | NOAEL | Reference(s) |
| Rat | 13 weeks | Subchronic Oral | No adverse effects observed. | 1,500 mg/kg bw/day | [9] |
| Rat, Dog | Subchronic | Oral | Lower than normal body weight, no pathological changes. | Not explicitly stated | [2][10] |
| Dog | Chronic | Oral (Carbomer-934P) | Gastrointestinal irritation, pigment deposition in liver Kupffer cells. | Not explicitly stated | [2][10] |
Irritation and Sensitization
This compound is generally considered to be non-irritating to the skin and has a low potential for skin sensitization.[2]
-
Skin Irritation: Animal studies have demonstrated that this compound is well-tolerated by the skin and does not cause significant irritation. Clinical studies in humans with carbomers at concentrations up to 100% have shown a low potential for skin irritation.[2][10]
-
Eye Irritation: Rabbits showed minimal to moderate eye irritation when tested with this compound.[10]
-
Skin Sensitization: Tests indicate that this compound has a low potential for sensitization, meaning it is unlikely to cause allergic reactions. Human patch testing has confirmed this low sensitization potential. This compound has also demonstrated a low potential for phototoxicity and photo-contact allergenicity.[2][10]
Genotoxicity
A variety of in vitro genotoxicity tests, including the Ames test and the micronucleus test, have been performed on this compound. The results have consistently shown that this compound does not induce mutations or chromosome damage, indicating a low risk of genotoxicity.
Table 3: Genotoxicity of this compound
| Test System | Endpoint | Result | Reference(s) |
| In vitro Ames Test | Gene Mutation | Negative | |
| In vitro Micronucleus Test | Chromosomal Damage | Negative |
Carcinogenicity
This compound is classified by the International Agency for Research on Cancer (IARC) as Group 3: Not classifiable as to its carcinogenicity to humans.[11] This classification indicates that there is inadequate evidence of carcinogenicity in humans and experimental animals. The available evidence suggests that this compound does not pose a carcinogenic risk.
Experimental Protocols
The following sections describe the general methodologies for key toxicological studies, based on internationally accepted guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity Study (General Protocol)
This protocol is based on OECD Test Guideline 423 (Acute Toxic Class Method).
-
Test System: Typically rats, one sex (usually females).
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is based on the animal's body weight.
-
Procedure: A stepwise procedure is used with a starting dose based on existing information. The outcome of the first animal dosed determines the dose for the next animal (either higher or lower). This continues until a dose causing evident toxicity or mortality is identified, or no effects are seen at the limit dose.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Pathology: A gross necropsy is performed on all animals at the end of the study.
Dermal Irritation Study (General Protocol)
This protocol is based on OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion).
-
Test System: Healthy young adult albino rabbits.
-
Housing and Feeding: Animals are individually housed with standard diet and water available ad libitum.
-
Preparation of Skin: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
Application of Test Substance: A small amount (e.g., 0.5 g) of the test substance is applied to a small area of the clipped skin and covered with a gauze patch. The patch is held in place with non-irritating tape for a specified period (typically 4 hours).
-
Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored using a standardized scale.
-
Evaluation: The mean scores for erythema and edema are calculated for each animal to determine the primary irritation index and classify the substance's irritation potential.
Eye Irritation Study (General Protocol)
This protocol is based on OECD Test Guideline 405 (Acute Eye Irritation/Corrosion).
-
Test System: Healthy young adult albino rabbits.
-
Housing and Feeding: Animals are individually housed with standard diet and water available ad libitum.
-
Procedure: A small, measured amount of the test substance (e.g., 0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as an untreated control.
-
Observations: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation. The reactions are scored using a standardized scale.
-
Evaluation: The scores for each observation point are used to classify the irritancy of the substance.
References
- 1. dermatologytimes.com [dermatologytimes.com]
- 2. Final Report on the Safety Assessment of Carbomers-934, -910, -934P, -940, -941, and -962 | Semantic Scholar [semanticscholar.org]
- 3. FDA alerts drug manufacturers to the risk of benzene contamination in certain drugs | FDA [fda.gov]
- 4. agencyiq.com [agencyiq.com]
- 5. FDA Issues Guidance on Reformulating Drug Products that Contain Carbomers Manufactured with Benzene [khlaw.com]
- 6. iajps.com [iajps.com]
- 7. FDA Issues Final Guidance Reformulating Drug Products That Contain Carbomers Manufactured With Benzene [pharmaceuticalonline.com]
- 8. This compound, Carbomer 934P, Carbomer 940, Carbomer 941, and Carbomer 1342 | USP-NF [uspnf.com]
- 9. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 10. Final Report on the Safety Assessment of Carbomers-934, -910, -934P, -940, -941, and -962 [periodicos.capes.gov.br]
- 11. SID 135260092 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Carbomer 934 Powder for Laboratory Applications
Carbomer 934 is a high molecular weight polymer of acrylic acid, cross-linked with allyl ethers of sucrose or pentaerythritol.[1][2] In its raw form, it is a white, fluffy, hygroscopic powder.[2][3] It is a synthetic polymer used extensively in the pharmaceutical and cosmetic industries as a thickening, suspending, and emulsifying agent.[3][4][5] For laboratory professionals, understanding the precise specifications and testing methodologies of this compound is critical for ensuring consistency and efficacy in research and development, particularly in formulations such as gels, creams, and controlled-release dosage forms.[6][7]
This guide provides a comprehensive overview of the core specifications, experimental protocols, and functional mechanisms of this compound for use by researchers, scientists, and drug development professionals.
Core Physicochemical Specifications
The quality and performance of this compound are defined by a set of key quantitative and qualitative parameters, primarily outlined in the United States Pharmacopeia/National Formulary (USP/NF).[7][8]
Table 1: Quantitative Specifications for this compound
| Property | Specification | Notes |
| Carboxylic Acid (-COOH) Content | 56.0% - 68.0% (on dried basis)[1][2][9] | Determines the polymer's capacity for neutralization and subsequent thickening. |
| Viscosity | 30,500 - 39,400 mPa·s[2][3][10] | For a 0.5% aqueous dispersion, neutralized to pH 7.3-7.8 at 25°C. |
| Loss on Drying | ≤ 2.0%[1][2][11] | Determined by drying in a vacuum at 80°C for 1 hour.[1][2][11] |
| Heavy Metals | ≤ 0.002% (20 ppm)[1][11] | A critical parameter for pharmaceutical and cosmetic applications. |
| Limit of Benzene | ≤ 0.01% (100 ppm)[1] | Benzene is a residual solvent from the polymerization process.[8][9] |
| Bulk Density | 19.5 - 23.5 g/100mL[4] | Relevant for handling, storage, and processing of the powder. |
Table 2: Qualitative and General Properties of this compound
| Property | Description |
| Appearance | White or almost white, fluffy, hygroscopic powder.[2][3][4] |
| Odor | Slightly acetic.[7] |
| Solubility | Swells in water and other polar solvents to form a gel or dispersion after neutralization.[2][3] |
| pH (1% aqueous dispersion) | Approximately 2.5 - 3.5 (before neutralization). |
Experimental Protocols and Methodologies
Accurate characterization of this compound requires standardized analytical procedures. The following protocols are based on established pharmacopeial methods.
Identification Tests
Two primary identification tests confirm the material as this compound.
-
A: Colorimetric Identification:
-
B: Gel Formation Test:
Assay for Carboxylic Acid Content
This potentiometric titration quantifies the acidic functional groups responsible for the polymer's properties.
-
Methodology:
-
Accurately weigh a sample of this compound that has been previously dried in a vacuum at 80°C for 1 hour.[1][2]
-
Disperse the sample in water.
-
Using a calomel-glass electrode system, titrate the dispersion with a standardized 0.25 N sodium hydroxide solution.[1]
-
Determine the endpoint potentiometrically. The carboxylic acid content is calculated from the volume of titrant used.[3]
-
Viscosity Determination
Viscosity is a critical performance attribute of this compound.
-
Methodology:
-
Preparation of Dispersion: Carefully add 2.50 g of previously dried this compound to 500 mL of water in an 800-mL beaker, stirring continuously at 1000 ± 50 rpm to avoid lump formation.[9]
-
Neutralization: While stirring, titrate with a sodium hydroxide solution (18 in 100) to a pH between 7.3 and 7.8, determining the endpoint potentiometrically.[1][11]
-
Equilibration: Place the neutralized mucilage in a 25°C water bath for 1 hour.[1][11]
-
Measurement: Use a suitable rotational viscometer (e.g., Brookfield type) equipped with a specified spindle (such as a No. 6 spindle) rotating at 20 rpm.[1] Immerse the spindle to the correct depth and allow the reading to stabilize before recording.[1][12] The viscosity is calculated by multiplying the instrument reading by the constant for the specific spindle and speed.[1]
-
Limit of Benzene
This gas chromatography (GC) method is used to quantify residual benzene from the manufacturing process.
-
Methodology:
-
Standard Solution Preparation: Prepare a standard solution of benzene in organic-free water with a known concentration of about 1.0 µg per mL.[1][11]
-
Test Solution Preparation: Accurately weigh about 1 g of this compound and transfer it to a 100-mL volumetric flask. Add 75 mL of a 2% sodium chloride solution and mix mechanically until homogenous (approximately 30 minutes). Dilute to volume with the sodium chloride solution.[1][11]
-
Chromatographic System: Use a gas chromatograph equipped with a flame-ionization detector and a G43 stationary phase fused silica analytical column.[11] The carrier gas is helium.[1][11]
-
Analysis: Inject the standard and test solutions into the chromatograph. The peak response for benzene in the test solution is compared to the response from the standard solution to calculate the benzene content. The preparation must be analyzed within 3 hours.[1][11]
-
Visualizations: Workflows and Mechanisms
Diagrams are essential for visualizing the structure, testing workflow, and functional mechanism of this compound.
Caption: Conceptual structure of this compound.
Caption: Quality control workflow for this compound.
Caption: Experimental workflow for gel preparation.
Caption: pH-dependent thickening mechanism.
References
- 1. pharmacopeia.cn [pharmacopeia.cn]
- 2. This compound, 934P, 940, 941, 974, 980 Manufacturers, with SDS [mubychem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemger.com [chemger.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - CD Formulation [formulationbio.com]
- 7. Pharmaceitcals grade carbomer/carbopol polymer [nmcarbomer.com]
- 8. Carbopol® 934 NF Polymer - For Medium to High-viscosity Gels, Emulsions, & Suspensions - Lubrizol [lubrizol.com]
- 9. uspbpep.com [uspbpep.com]
- 10. This compound [doi.usp.org]
- 11. Carbomer 934P [drugfuture.com]
- 12. benchchem.com [benchchem.com]
Determining the Carboxylic Acid Content of Carbomer 934: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodology for determining the carboxylic acid content of Carbomer 934, a critical quality attribute for this high molecular weight polymer of acrylic acid. Adherence to established analytical procedures is paramount for ensuring the consistency, performance, and safety of this compound in pharmaceutical and other applications.
Introduction
This compound is a synthetic polymer valued for its thickening, suspending, and emulsifying properties. These functionalities are directly linked to the presence of carboxylic acid groups within its structure. The molecular structure of carbomer contains 56% to 68% of carboxylic acid groups, which imparts an acidic character to the polymer.[1] The ionization of these acidic groups upon neutralization leads to polymer chain expansion and the formation of a viscous gel.[2] Consequently, the accurate determination of the carboxylic acid content is a fundamental aspect of quality control for this compound.
The United States Pharmacopeia (USP) and National Formulary (NF) establish the official standards for this compound, including the acceptable range for carboxylic acid content and the analytical method for its determination.[3][4][5] This guide will detail the widely accepted potentiometric titration method.
Quantitative Specifications
The carboxylic acid content of this compound is a key specification that ensures its proper functionality. The table below summarizes the quantitative limits as specified in pharmacopeial monographs.
| Parameter | Specification | Reference |
| Carboxylic Acid Content | 56.0% - 68.0% (on a dried basis) | [3][4][5][6] |
Experimental Protocol: Potentiometric Titration
The standard method for determining the carboxylic acid content of this compound is through potentiometric titration with a standardized solution of sodium hydroxide.[7] This method offers high accuracy and reproducibility.
Materials and Equipment
-
This compound sample
-
Standardized 0.1 N Sodium Hydroxide (NaOH) volumetric solution
-
Purified water
-
Analytical balance
-
pH meter with a glass electrode and a reference electrode (or a combination electrode)
-
Magnetic stirrer and stir bar
-
Beakers (1000 mL)
-
Buret (50 mL)
-
Drying oven with vacuum capabilities
Sample Preparation
Prior to analysis, the this compound sample must be dried to remove any residual moisture, which could interfere with the accuracy of the measurement.
-
Accurately weigh approximately 400 mg of the this compound sample.
Titration Procedure
-
Slowly add the accurately weighed, dried this compound sample to 400 mL of purified water in a 1000-mL beaker while continuously stirring at approximately 1000 rpm.[3] The stirrer shaft should be set at an angle of 60 degrees and positioned at the side of the beaker to ensure efficient dispersion.[3]
-
Continue stirring for at least 15 minutes to ensure the polymer is fully dispersed.[8]
-
Immerse the pH electrode(s) into the dispersion.
-
Titrate the this compound dispersion with the standardized 0.1 N sodium hydroxide solution.
-
The endpoint of the titration is determined potentiometrically. Record the volume of titrant required to reach the equivalence point.
Calculation
The percentage of carboxylic acid groups is calculated using the following formula:
Where:
-
V = Volume of sodium hydroxide solution consumed at the endpoint (in mL)
-
N = Normality of the sodium hydroxide solution
-
45.02 = Molecular weight of the carboxylic acid group (–COOH)
-
W = Weight of the dried this compound sample (in mg)
Experimental Workflow
The following diagram illustrates the key steps in the determination of the carboxylic acid content of this compound.
Conclusion
The determination of carboxylic acid content is a critical quality control test for this compound. The potentiometric titration method described in this guide is a robust and reliable technique for ensuring that the material meets the required specifications. Accurate and consistent measurement of this parameter is essential for predicting the performance of this compound in its various applications, particularly in the pharmaceutical industry where it is widely used as an excipient.
References
- 1. CN107328766A - A kind of assay method of carbomer content in the gel containing carbomer - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. uspbpep.com [uspbpep.com]
- 4. pharmacopeia.cn [pharmacopeia.cn]
- 5. This compound [doi.usp.org]
- 6. Carbomer 934P [doi.usp.org]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
An In-depth Technical Guide to the Glass Transition Temperature of Carbomer 934 and Its Implications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the glass transition temperature (Tg) of Carbomer 934, a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of sucrose. Understanding the Tg of this widely used pharmaceutical excipient is critical for controlling its physical properties and performance in various dosage forms. This document delves into the theoretical underpinnings of Tg, its experimental determination, and its profound implications for drug formulation, stability, and release kinetics.
Core Concepts: The Glass Transition in Polymers
The glass transition is a reversible physical change that occurs in amorphous or semi-crystalline polymers. As a polymer cools, it transitions from a rubbery, viscous state to a rigid, glassy state. This transition does not have a sharp melting point but occurs over a temperature range. The glass transition temperature (Tg) is the characteristic temperature within this range where the polymer chains lose their mobility and become "frozen" in a disordered state. Below the Tg, the material is hard and brittle, while above it, the material becomes soft and flexible.
The mobility of polymer chains above the Tg is crucial for many of this compound's functional properties, including its ability to swell and form gels, which is fundamental to its use as a thickening and suspending agent.
Glass Transition Temperature of this compound
The glass transition temperature of Carbopol® polymers, the trade name for carbomers, is generally reported to be in the range of 100-105°C in its dry, powdered form. Another source suggests a main glass transition for carbopol compacts occurs between 130 and 140°C, independent of their cross-linking degree and molecular weight[1]. It is crucial to note that the Tg of this compound is significantly influenced by the presence of water. As the polymer absorbs moisture, the water molecules act as a plasticizer, increasing the free volume between polymer chains and lowering the Tg. This plasticization effect leads to the swelling of the polymer[2]. In fact, for carbopol compacts stored at 97.5% relative humidity, the Tg can decrease to below 0°C, causing them to behave as flexible hydrogels at room temperature[1].
Quantitative Data Summary
The following tables summarize key physical and thermal properties of this compound.
| Property | Value | Reference |
| Glass Transition Temperature (Tg) of Carbopol Polymers (dry state) | 100-105°C | [2] |
| Main Glass Transition of Carbopol Compacts | 130-140°C | [1] |
| Decomposition Temperature | Begins at approximately 260°C (after 30 minutes) | [3] |
| Viscosity (0.5% neutralized aqueous dispersion at 25°C) | 30,500 - 39,400 mPa·s | [4] |
| Carboxylic Acid (-COOH) Content (on dried basis) | 56.0% - 68.0% | [4] |
Implications of Glass Transition Temperature in Pharmaceutical Formulations
The Tg of this compound has profound implications for its application in drug development, influencing formulation strategies, manufacturing processes, product stability, and drug release profiles.
Formulation and Processing
-
Compaction and Tableting: During the manufacturing of solid dosage forms, such as tablets, understanding the Tg is crucial. Compressing a polymer below its Tg can lead to brittle fracture, while processing near or above the Tg allows for plastic deformation, resulting in stronger, more coherent tablets.
-
Milling and Grinding: The mechanical properties of this compound are directly related to its Tg. Milling the polymer below its Tg is more efficient as the material is in a glassy, brittle state.
-
Drying and Lyophilization: The Tg is a critical parameter in developing stable freeze-dried formulations. The drying temperature should be maintained below the Tg of the amorphous phase to prevent the collapse of the cake structure.
Stability and Physical Aging
Below its Tg, an amorphous polymer like this compound is in a non-equilibrium, glassy state and will slowly relax towards a more stable, equilibrium state. This process, known as physical aging , can lead to changes in the physical properties of the polymer over time, such as an increase in density and stiffness. This can impact the long-term stability and performance of the final drug product, potentially altering drug release rates from a formulation. Storing a this compound-containing product under conditions where the temperature cycles around the Tg can accelerate these changes.
Drug Release Kinetics
The Tg plays a pivotal role in controlling the release of an active pharmaceutical ingredient (API) from a this compound matrix.
-
Below Tg: The polymer chains are immobile, and the matrix is rigid. Drug release is primarily governed by diffusion through the pores and channels within the glassy structure. This typically results in a slower release rate.
-
Above Tg: The polymer is in a rubbery state with significantly increased chain mobility. This enhanced mobility facilitates faster drug diffusion and can also lead to swelling and erosion of the polymer matrix, both of which contribute to drug release.
The presence of water in a formulation, as previously mentioned, lowers the Tg of this compound. In aqueous environments, such as the gastrointestinal tract, the polymer will hydrate and swell, and its Tg will drop significantly. This transition to a rubbery state is fundamental to the mechanism of controlled drug release from this compound-based hydrophilic matrices.
Experimental Determination of Glass Transition Temperature
Several thermal analysis techniques can be employed to determine the Tg of polymers. Differential Scanning Calorimetry (DSC) is the most common method.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. At the glass transition, there is a step-change in the heat capacity of the polymer, which is detected as a shift in the baseline of the DSC thermogram.
Experimental Protocol:
-
Sample Preparation: A small amount of the this compound powder (typically 5-10 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to provide a stable thermal environment.
-
Thermal Program:
-
Heating Scan 1 (optional): The sample is heated at a constant rate (e.g., 10°C/min) to a temperature above its expected Tg and any potential melting point to erase its previous thermal history.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature well below the Tg.
-
Heating Scan 2: The sample is reheated at the same constant rate as the first heating scan. The Tg is determined from the data collected during this second heating scan.
-
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically reported as the midpoint of this transition.
Other Techniques
-
Thermomechanical Analysis (TMA): TMA measures the change in a material's dimensions as a function of temperature. A change in the coefficient of thermal expansion occurs at the Tg.
-
Dynamic Mechanical Analysis (DMA): DMA is a very sensitive technique that measures the mechanical properties of a material as a function of temperature, frequency, and time. The Tg can be identified by the peak of the loss modulus (E'') or the tan delta curve.
Visualizing Key Processes
The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining Tg and the conceptual pathway of its influence on drug release.
Caption: Experimental workflow for determining the glass transition temperature of this compound using DSC.
Caption: Influence of temperature relative to Tg on the physical state of this compound and subsequent drug release mechanisms.
Conclusion
The glass transition temperature is a fundamental property of this compound that dictates its mechanical and thermal behavior. A thorough understanding and characterization of the Tg are paramount for the rational design of robust and stable pharmaceutical formulations with predictable drug release profiles. For drug development professionals, leveraging the relationship between the Tg of this compound and its functional properties will enable the creation of more effective and reliable drug delivery systems. While a precise Tg value for this compound is not consistently reported, the provided range and the understanding of factors influencing it, such as hydration, offer a strong foundation for formulation development.
References
Methodological & Application
Application Notes and Protocols for Carbomer 934 Hydrogel Preparation in Drug Delivery Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbomer 934, a high molecular weight polymer of acrylic acid, is a widely utilized excipient in the pharmaceutical industry for the formulation of hydrogels. Its biocompatibility, mucoadhesive properties, and pH-sensitive nature make it an excellent candidate for controlled drug delivery systems. This document provides a comprehensive protocol for the preparation and characterization of this compound-based hydrogels for drug delivery research.
Experimental Protocols
Materials and Equipment
| Materials | Equipment |
| This compound | Magnetic stirrer with hot plate |
| Acrylic Acid (AA) | pH meter |
| Ethylene glycol dimethacrylate (EGDMA) (Cross-linker) | Overhead stirrer |
| Ammonium persulfate (APS) (Initiator) | Water bath |
| Model Drug (e.g., Diclofenac Sodium) | USP Dissolution Apparatus-II |
| Deionized water | UV-Vis Spectrophotometer |
| Triethanolamine (TEA) or Sodium Hydroxide (NaOH) | Rheometer |
| Freeze-dryer | |
| FTIR Spectrometer | |
| Thermogravimetric Analyzer (TGA) | |
| Differential Scanning Calorimeter (DSC) | |
| Scanning Electron Microscope (SEM) | |
| Powder X-ray Diffractometer (PXRD) |
Hydrogel Preparation by Free-Radical Polymerization
The following protocol outlines the preparation of a this compound-g-poly(acrylic acid) hydrogel. The concentrations of the components can be varied to optimize the hydrogel properties for a specific drug and application.[1][2][3][4]
-
Polymer Dispersion: Disperse a specific amount of this compound in deionized water with continuous stirring using a magnetic stirrer until a homogenous dispersion is formed.
-
Monomer and Cross-linker Addition: To the this compound dispersion, add a predetermined amount of acrylic acid (monomer) and ethylene glycol dimethacrylate (EGDMA) (cross-linker).
-
Initiator Addition: Add the initiator, ammonium persulfate (APS), to the mixture to initiate the polymerization reaction.
-
Polymerization: Maintain the reaction mixture at a specific temperature (e.g., 60-70°C) in a water bath for a set duration (e.g., 4-6 hours) with continuous stirring to ensure the completion of the polymerization process.
-
Neutralization and Gel Formation: After polymerization, cool the solution to room temperature. Neutralize the hydrogel by adding a neutralizing agent like triethanolamine (TEA) or sodium hydroxide (NaOH) dropwise while stirring until the desired pH (typically 6.5-7.5) is achieved, leading to the formation of a viscous gel.
-
Purification: To remove unreacted monomers and initiator, the prepared hydrogel can be purified by dialysis against deionized water for 48 hours, with the water being changed at regular intervals.
-
Drying: The purified hydrogel can be dried using a freeze-dryer or in an oven at a controlled temperature (e.g., 40-50°C) to obtain a solid matrix for further characterization.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound hydrogel preparation and characterization.
Data Presentation
Formulation Composition
The following table provides an example of different formulation compositions for this compound-g-poly(acrylic acid) hydrogels. Researchers can adapt these concentrations based on their specific requirements.[1][3]
| Formulation Code | This compound (g) | Acrylic Acid (g) | EGDMA (g) |
| F1 | 1.0 | 10.0 | 0.5 |
| F2 | 1.5 | 10.0 | 0.5 |
| F3 | 2.0 | 10.0 | 0.5 |
| F4 | 1.5 | 8.0 | 0.5 |
| F5 | 1.5 | 12.0 | 0.5 |
| F6 | 1.5 | 10.0 | 0.3 |
| F7 | 1.5 | 10.0 | 0.7 |
Characterization Protocols and Expected Outcomes
The swelling behavior of the hydrogel is a critical parameter that influences drug release.[1][5]
-
Procedure:
-
Immerse a known weight of the dried hydrogel in buffer solutions of different pH (e.g., pH 1.2 and pH 7.4) at 37°C.[1][5]
-
At regular time intervals, remove the hydrogel, blot the excess surface water with filter paper, and weigh it.
-
Continue this process until a constant weight is achieved (equilibrium swelling).
-
-
Calculation: The swelling ratio (SR) is calculated using the following formula: SR (%) = [(W_s - W_d) / W_d] * 100 Where W_s is the weight of the swollen hydrogel and W_d is the weight of the dry hydrogel.
-
Expected Outcome: this compound hydrogels are expected to exhibit pH-dependent swelling, with significantly higher swelling at a basic pH (7.4) compared to an acidic pH (1.2).[1][2] This is due to the ionization of the carboxylic acid groups of Carbomer and poly(acrylic acid) at higher pH, leading to electrostatic repulsion and expansion of the hydrogel network.[1][5]
This study evaluates the rate and mechanism of drug release from the hydrogel.[1][3]
-
Procedure:
-
Accurately weigh the drug-loaded hydrogel and place it in the dissolution medium (e.g., 900 mL of pH 1.2 or pH 7.4 buffer) in a USP Dissolution Apparatus-II.[1]
-
Maintain the temperature at 37 ± 0.5°C and the paddle speed at 50 rpm.[1]
-
At predetermined time intervals, withdraw a specific volume of the dissolution medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn samples using a suitable analytical method, such as UV-Vis spectrophotometry.
-
-
Expected Outcome: The drug release from this compound hydrogels is typically pH-dependent, with a faster and higher cumulative release at pH 7.4 compared to pH 1.2.[1][3][6] The release mechanism can be determined by fitting the release data to various kinetic models such as zero-order, first-order, Higuchi, and Korsmeyer-Peppas models.[2][3]
Rheological measurements are performed to understand the flow behavior and viscoelastic properties of the hydrogel.
-
Procedure:
-
Use a rheometer with a suitable geometry (e.g., parallel plate or cone and plate).
-
Perform continuous shear measurements to determine the viscosity as a function of shear rate.
-
Conduct oscillatory measurements (frequency sweep) to determine the storage modulus (G') and loss modulus (G'').
-
-
Expected Outcome: this compound hydrogels typically exhibit non-Newtonian, pseudoplastic (shear-thinning) behavior.[7] The storage modulus (G') is expected to be higher than the loss modulus (G''), indicating a predominantly elastic and well-structured gel network.[7]
Signaling Pathway Diagram (Illustrative)
While this compound hydrogels themselves do not directly engage in cellular signaling, their drug release can influence various pathways depending on the encapsulated drug. The following is an illustrative example of how a drug released from the hydrogel might interact with a generic signaling pathway.
Caption: Illustrative diagram of a drug released from a this compound hydrogel interacting with a target cell.
Conclusion
This document provides a detailed protocol for the preparation and characterization of this compound hydrogels for drug delivery applications. By systematically varying the formulation parameters and conducting thorough characterization, researchers can develop optimized hydrogel systems for the controlled and targeted delivery of various therapeutic agents. The inherent properties of this compound, particularly its pH sensitivity, offer a versatile platform for designing intelligent drug delivery systems.
References
- 1. Using Carbomer-Based Hydrogels for Control the Release Rate of Diclofenac Sodium: Preparation and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Carbomer-Based Hydrogels for Control the Release Rate of Diclofenac Sodium: Preparation and In Vitro Evaluation [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Development and Evaluation of Sodium Alginate/Carbopol 934P-Co-Poly (Methacrylate) Hydrogels for Localized Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Carbomer 934 in Controlled Release Tablet Formulation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Carbomer 934 as a matrix-forming polymer in the formulation of controlled-release oral solid dosage forms. This compound, a high molecular weight, cross-linked polymer of acrylic acid, is a versatile excipient for modifying drug release profiles.[1][2] Its utility stems from its ability to form a hydrogel in the presence of water, which acts as a barrier to drug diffusion, thereby controlling the rate of drug release.[1][3]
Mechanism of Action
When a tablet containing this compound comes into contact with an aqueous medium, the polymer on the tablet's surface hydrates and swells, forming a gel layer.[3][4] This hydrogel layer controls the release of the active pharmaceutical ingredient (API). The drug release mechanism from this compound matrices is typically a combination of diffusion and polymer relaxation, often described as anomalous (non-Fickian) transport.[5][6][7] Unlike water-soluble polymers, Carbomer is not water-soluble and therefore does not erode in the same manner as linear polymers like HPMC.[3] Instead, as the hydrogel fully hydrates, osmotic pressure can cause parts of the gel to slough off in discrete pieces.[3]
The rate of drug release can be modulated by altering the concentration of this compound in the formulation.[3][5][6] Generally, increasing the polymer level results in a stronger gel layer and a slower, more linear drug release profile.[3] The choice of other excipients, such as diluents, can also significantly influence the drug release characteristics.[5][7]
Key Formulation Considerations
-
Polymer Concentration: Higher concentrations of this compound lead to a more viscous gel layer upon hydration, resulting in a slower drug release rate.[6]
-
API Solubility: The solubility of the active ingredient can affect the release kinetics. Water-soluble drugs may follow different release patterns compared to water-insoluble drugs.[6]
-
Diluents/Fillers: The type of diluent used can impact drug release. For instance, some diluents may affect the integrity and uniformity of the gel layer.[6]
-
Manufacturing Process: this compound can be used in various tableting processes, including direct compression and wet granulation.[3][4][8]
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound in controlled-release tablet formulations.
Table 1: Effect of this compound Concentration on Theophylline Release [6]
| This compound Concentration (% w/w) | Diluent | Mean Percent Drug Released at 4 hours (%) |
| 10 | Lactose Fast Flo | 45.5 |
| 30 | Lactose Fast Flo | 33.6 |
| 50 | Lactose Fast Flo | 24.3 |
Table 2: Example Formulation Composition for Theophylline Controlled-Release Tablets [5][6][7]
| Component | Concentration (% w/w) |
| Theophylline (API) | 10 |
| This compound | 10, 30, or 50 |
| Direct Compressible Diluent (e.g., Lactose Fast Flo, Avicel PH-101, Emcompress) | q.s. to 100 |
| Magnesium Stearate (Lubricant) | 0.75 |
Experimental Protocols
Protocol 1: Preparation of Controlled-Release Tablets by Direct Compression
This protocol describes the manufacturing of controlled-release tablets using this compound via the direct compression method.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Direct Compressible Diluent (e.g., Lactose, Microcrystalline Cellulose)
-
Magnesium Stearate
-
Sieves (#12 and #30 mesh)
-
V-blender
-
Rotary tablet press
Methodology:
-
Screening: Screen the API, this compound, and the diluent through a #12 mesh sieve. Screen the magnesium stearate separately through a #30 mesh sieve.[6]
-
Blending:
-
Tablet Compression:
Protocol 2: In Vitro Drug Release Testing (Dissolution)
This protocol outlines the procedure for evaluating the in vitro drug release from the formulated this compound tablets.
Apparatus and Conditions:
-
Dissolution Medium: Appropriate buffer solution (e.g., pH 7.2 phosphate buffer for ibuprofen tablets).[9]
-
Temperature: 37 ± 0.5°C
-
Rotation Speed: Pre-determined based on the specific drug and formulation.
Methodology:
-
Place one tablet in each basket of the dissolution apparatus.
-
Lower the baskets into the dissolution medium and start the apparatus.
-
At predetermined time intervals, withdraw an aliquot of the dissolution medium for analysis.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Analyze the withdrawn samples for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Experimental workflow for direct compression tablet manufacturing.
Caption: Mechanism of drug release from a this compound matrix tablet.
References
- 1. benchchem.com [benchchem.com]
- 2. iajps.com [iajps.com]
- 3. CARBOMER CHEMISTRY - Breaking Ground in Controlled Release [drug-dev.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Drug release from this compound matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prhsj.rcm.upr.edu [prhsj.rcm.upr.edu]
- 7. researchgate.net [researchgate.net]
- 8. This compound - CD Formulation [formulationbio.com]
- 9. researchgate.net [researchgate.net]
Application of Carbomer 934 in Topical Formulations for Skin Permeation Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Carbomer 934, a high molecular weight polymer of acrylic acid, is a widely utilized excipient in the pharmaceutical industry, particularly in the formulation of topical and transdermal drug delivery systems.[1][2] Its primary function is to act as a gelling agent, providing the desired viscosity and consistency to formulations such as gels, creams, and lotions.[2] This property, however, extends beyond mere aesthetics and texture, playing a crucial role in modulating the release and permeation of active pharmaceutical ingredients (APIs) through the skin. The cross-linked structure of this compound forms a three-dimensional network that can influence drug diffusion and partitioning, thereby impacting its bioavailability at the target site.[3] Understanding the application of this compound is therefore critical for the rational design and optimization of topical formulations for effective skin permeation.
Key Applications and Effects on Skin Permeation
This compound is instrumental in formulating stable and effective topical drug delivery systems. Its incorporation into formulations can significantly influence the rate and extent of drug permeation through the skin.
Modulation of Drug Release and Permeation:
The concentration of this compound in a topical formulation is a critical parameter that can be adjusted to control the release and permeation of the incorporated drug. Studies have shown that increasing the proportion of this compound can lead to a decrease in the percutaneous flux rates of drugs. This is attributed to the increased viscosity of the gel matrix, which can hinder the diffusion of the drug molecules.[4][5]
For instance, in a study investigating the effect of this compound concentration on the skin permeation of terbinafine and citral from a nanoemulsion gel, it was observed that the flux rates of both drugs decreased as the concentration of this compound increased from 1% to 3% (w/w).[4][6][[“]][8] This suggests that by manipulating the this compound concentration, formulations can be tailored for either rapid transdermal delivery or prolonged localized action.
Alteration of Drug Delivery Routes:
This compound-based gels can influence the pathway by which drugs penetrate the skin. Research using laser scanning confocal microscopy has indicated that nanoemulsion gels formulated with this compound can shift the primary drug delivery route from skin appendages (like hair follicles and sweat glands) to the intercellular paths within the stratum corneum.[4][6][8] This alteration of the permeation pathway can have significant implications for the overall absorption and efficacy of the drug.
Enhancement of Formulation Stability:
The gelling properties of this compound contribute to the physical stability of topical formulations.[2] By creating a structured vehicle, it prevents the settling of suspended particles and the coalescence of emulsified droplets, ensuring a homogenous distribution of the API throughout the product's shelf life.
Quantitative Data on Skin Permeation
The following tables summarize quantitative data from various studies on the effect of this compound on the skin permeation of different drugs.
Table 1: Effect of this compound Concentration on the Percutaneous Flux of Terbinafine and Citral from a Nanoemulsion Gel [4][6][8]
| Formulation | This compound Conc. (% w/w) | Terbinafine Flux (μg/cm²/h) | Citral Flux (μg/cm²/h) |
| Nanoemulsion (NE) | 0 | 215 | 1026 |
| Nanoemulsion Gel 1 (NG1) | 1 | 213 | 1021 |
| Nanoemulsion Gel 2 (NG2) | 2 | 123 | 541 |
| Nanoemulsion Gel 3 (NG3) | 3 | 74.3 | 353 |
Table 2: Permeation Parameters of Clotrimazole from an Optimized this compound-based Gel [3]
| Parameter | Value |
| Flux | 2.17 µg/cm²/min |
| Permeability Coefficient | 0.0019 cm/min |
| Input Rate | 1.543 µg/cm²/min |
| Lag Time | 77.27 min |
| Diffusion Coefficient | 0.063 cm²/min |
Table 3: Viscosity and Drug Release of Meloxicam from Different Gel Formulations [5]
| Formulation | Gelling Agent | Viscosity (cps) |
| Gel 1 | Carbopol 934 | 33000 |
| Gel 2 | Hydroxyethyl cellulose (HEC) | 22000 |
| Emulgel | Carbopol 934 with w/o emulsion | 30000 |
Note: The study indicated that the lower viscosity of the HEC gel resulted in a higher release of meloxicam compared to the Carbopol 934 gel and Emulgel.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the application of this compound in topical formulations for skin permeation studies.
Protocol 1: Preparation of this compound Gel
Objective: To prepare a hydroalcoholic gel formulation containing an active pharmaceutical ingredient (API) using this compound as the gelling agent.
Materials:
-
This compound
-
Deionized water
-
Ethanol
-
Active Pharmaceutical Ingredient (API)
-
Triethanolamine (neutralizing agent)
-
Magnetic stirrer and stir bar
-
Beakers
-
pH meter
Procedure:
-
Disperse the required amount of this compound into deionized water with constant stirring using a magnetic stirrer. Continue stirring until a uniform, lump-free dispersion is obtained.[3]
-
In a separate beaker, dissolve the API in ethanol.
-
Slowly add the alcoholic solution of the API to the this compound dispersion while stirring continuously to ensure a homogenous mixture.[3]
-
Neutralize the dispersion by adding triethanolamine dropwise while monitoring the pH. Continue adding until the desired pH (typically between 6.5 and 7.5 for skin application) is reached and a clear, viscous gel is formed.[3]
-
Allow the gel to stand for a few hours to ensure complete hydration of the polymer and to let any entrapped air bubbles escape.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cell
Objective: To evaluate the permeation of an API from a this compound-based topical formulation through an excised skin sample.
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., rat, porcine, or human cadaver skin)
-
This compound gel formulation containing the API
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
-
Magnetic stirrer
-
Water bath with temperature control
-
Syringes and needles
-
Analytical instrument for API quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Prepare the excised skin by carefully removing any subcutaneous fat and hair.
-
Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.[3]
-
Fill the receptor compartment with a suitable receptor medium and ensure there are no air bubbles trapped beneath the skin. The receptor medium should be continuously stirred and maintained at 32 ± 1 °C to mimic physiological conditions.
-
Apply a known quantity of the this compound gel formulation evenly onto the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the receptor medium and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.[9]
-
Analyze the withdrawn samples for the concentration of the API using a validated analytical method.
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
Protocol 3: Histological Investigation of Skin Structure
Objective: To observe any structural changes in the skin after the application of a this compound-based formulation.
Materials:
-
Skin samples treated with the formulation and control samples
-
10% formalin solution
-
Ethanol (graded series for dehydration)
-
Paraffin
-
Microtome
-
Hematoxylin and eosin (H&E) stain
-
Light microscope
Procedure:
-
After the permeation study, collect the skin samples.
-
Fix the skin samples in a 10% formalin solution for at least 12 hours.[4]
-
Dehydrate the fixed samples by passing them through a graded series of ethanol solutions (e.g., 70%, 80%, 90%, 100%).
-
Embed the dehydrated samples in paraffin wax.[4]
-
Section the paraffin-embedded tissue into thin slices (e.g., 5-6 μm) using a microtome.
-
Mount the sections on microscope slides and stain with hematoxylin and eosin (H&E).
-
Observe the stained sections under a light microscope to evaluate the integrity of the stratum corneum, epidermis, and dermis, and to identify any potential structural alterations caused by the formulation.[4]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the preparation and evaluation of this compound topical formulations for skin permeation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbopol 934: Significance and symbolism [wisdomlib.org]
- 3. scielo.br [scielo.br]
- 4. Effects of Carbopol® 934 proportion on nanoemulsion gel for topical and transdermal drug delivery: a skin permeation study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
- 6. Effects of Carbopol® 934 proportion on nanoemulsion gel for topical and transdermal drug delivery: a skin permeation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Structure-Activity Relationship of Enhancers of Licochalcone A and Glabridin Release and Permeation Enhancement from Carbomer Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
Carbomer 934 as a Suspending Agent in Pharmaceutical Suspensions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbomer 934 is a synthetic, high molecular weight polymer of acrylic acid cross-linked with allyl ethers of sucrose.[1] It is a widely used excipient in the pharmaceutical industry, primarily functioning as a rheology modifier to create stable gels and suspensions.[1][2] Its ability to swell in water and form a viscous matrix makes it an excellent suspending agent, capable of preventing the sedimentation of insoluble drug particles and ensuring uniform dosage.[1][3] This document provides detailed application notes and experimental protocols for the utilization of this compound as a suspending agent in pharmaceutical suspensions.
This compound is a white, fluffy, acidic, and hygroscopic powder with a slight characteristic odor.[4] The thickening mechanism of this compound is pH-dependent. In an aqueous dispersion, the polymer's carboxylic acid groups are coiled. Upon neutralization with a suitable base (e.g., sodium hydroxide, triethanolamine), these groups ionize, leading to electrostatic repulsion between the polymer chains. This repulsion causes the polymer to uncoil and swell, resulting in a significant increase in viscosity and the formation of a gel network.[1][5]
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Appearance | White, fluffy powder[1] |
| Odor | Slightly characteristic[4] |
| pH of 0.5% aqueous dispersion | 2.7 - 3.5[6] |
| Carboxylic Acid Content | 56.0% - 68.0%[1] |
| Solubility | Swells in water, glycerin, and ethanol (after neutralization)[4] |
Viscosity of Neutralized Aqueous Dispersions of this compound
The viscosity of this compound dispersions is highly dependent on concentration and pH. The following table summarizes the typical viscosity of neutralized aqueous dispersions.
| Concentration (% w/w) | pH | Viscosity (cP) |
| 0.2 | 7.3 - 7.8 | 2,050 - 5,450[1] |
| 0.5 | 7.3 - 7.8 | 30,500 - 39,400[1] |
Note: Viscosity is measured using a rotational viscometer.
Example Formulation: Ibuprofen Oral Suspension
This table provides an example of a formulation for a stable oral suspension of Ibuprofen using Carbomer 934P (a high-purity grade of this compound).
| Ingredient | Concentration (% w/w) | Function |
| Ibuprofen | 1.79 | Active Pharmaceutical Ingredient |
| Carbomer 934P | 0.40 - 0.50 | Suspending Agent |
| Glycerin | 39.0 | Vehicle, Sweetener, Co-solvent |
| Propylene Glycol | 10.0 | Co-solvent, Preservative |
| Sorbitol (Crystalline) | 5.0 | Sweetener, facilitates Carbomer dispersion |
| Poloxamer 188 | 0.05 | Wetting Agent |
| Sodium Hydroxide | q.s. to pH 4.8 - 5.6 | Neutralizing Agent |
| Butylparaben | 0.018 | Preservative |
| Sucralose Liquid Concentrate | 0.40 | Sweetener |
| Masking Agent | 0.20 | Flavoring Agent |
| Berry Flavor | 0.83 | Flavoring Agent |
| Purified Water | q.s. to 100 | Vehicle |
Source: Adapted from patent information.[7][8][9]
Experimental Protocols
Preparation of a this compound Stock Dispersion (1% w/w)
This protocol describes the preparation of a stock dispersion of this compound, which can then be used to formulate the final suspension.
Materials:
-
This compound powder
-
Purified water
-
Beaker
-
Overhead stirrer with a propeller blade
-
Spatula
Procedure:
-
Weigh the required amount of purified water into a beaker.
-
While stirring the water vigorously with an overhead stirrer to create a vortex, slowly and carefully sift the this compound powder into the vortex to prevent the formation of clumps.[1]
-
Continue stirring at a moderate speed until the polymer is fully dispersed.
-
Cover the beaker and allow the dispersion to stand for a recommended period of 2-24 hours to ensure complete hydration of the polymer particles.[1]
Formulation of an Ibuprofen Oral Suspension (100 mg/5 mL)
This protocol details the steps to prepare an oral suspension of Ibuprofen using the previously prepared this compound stock dispersion.
Materials:
-
Ibuprofen powder
-
This compound stock dispersion (1% w/w)
-
Glycerin
-
Propylene Glycol
-
Sorbitol (Crystalline)
-
Poloxamer 188
-
Sodium Hydroxide solution (e.g., 10% w/v)
-
Butylparaben
-
Sucralose Liquid Concentrate
-
Masking Agent
-
Berry Flavor
-
Purified water
-
Beakers, graduated cylinders, magnetic stirrer, overhead stirrer, pH meter
Procedure:
-
Prepare the Vehicle: In a main beaker, combine the required amounts of Glycerin, Propylene Glycol, and Sorbitol.
-
Disperse the Suspending Agent: Slowly add the 1% this compound stock dispersion to the main beaker while stirring continuously with a magnetic stirrer.
-
Prepare the Drug Dispersion: In a separate beaker, dissolve the Poloxamer 188 in a small amount of purified water. Add the Ibuprofen powder to this solution and mix to form a smooth paste. This step wets the drug powder.
-
Incorporate the Drug: Gradually add the Ibuprofen paste to the main beaker containing the this compound dispersion, stirring continuously to ensure uniform distribution.
-
Add Other Excipients: Dissolve the Butylparaben in a small amount of Propylene Glycol (can be taken from the total amount) with gentle heating if necessary, and then add it to the main mixture. Add the Sucralose, Masking Agent, and Berry Flavor to the main beaker and mix until uniform.
-
Neutralization and Viscosity Development: Slowly add the Sodium Hydroxide solution dropwise to the suspension while stirring and monitoring the pH with a calibrated pH meter. Continue adding the neutralizing agent until the target pH of 4.8 - 5.6 is reached. A significant increase in viscosity will be observed.[8]
-
Final Volume Adjustment: Add purified water to reach the final desired volume and mix thoroughly to ensure homogeneity.
Characterization of the Pharmaceutical Suspension
Instrument: Rotational Viscometer (e.g., Brookfield type)
Procedure:
-
Place a sufficient amount of the suspension in a beaker, ensuring no air bubbles are trapped.
-
Allow the sample to equilibrate to a constant temperature (e.g., 25°C).[1]
-
Select an appropriate spindle and rotational speed based on the expected viscosity of the suspension.
-
Immerse the spindle into the suspension to the specified depth.
-
Allow the reading to stabilize before recording the viscosity value in centipoise (cP) or Pascal-seconds (Pa·s).[1]
Procedure:
-
Pour 50 mL of the prepared suspension into a 50 mL graduated cylinder.
-
Store the cylinder in an undisturbed place at room temperature.
-
Record the initial volume of the suspension (Vo).
-
At regular time intervals (e.g., 1, 2, 4, 8, 24, 48, and 72 hours), record the volume of the sediment (Vu).
-
Calculate the sedimentation volume (F) using the following equation: F = Vu / Vo [3] A value of F close to 1 indicates that the suspension is stable and the particles are well-suspended.
Procedure:
-
After determining the final sedimentation volume, gently invert the graduated cylinder through 180°.
-
Count the number of inversions required to completely and uniformly redisperse the sediment.
-
A lower number of inversions indicates better redispersibility.
Technique: Laser Diffraction or Dynamic Light Scattering
Procedure:
-
Disperse a small, representative sample of the suspension in a suitable dispersant (e.g., purified water) to achieve the appropriate obscuration level for the instrument.
-
Analyze the sample according to the instrument manufacturer's instructions.
-
The particle size distribution is a critical parameter as it influences the dissolution rate, bioavailability, and stability of the suspension.[8]
Instrument: Calibrated pH meter
Procedure:
-
Immerse the pH electrode directly into the suspension.
-
Allow the reading to stabilize and record the pH value.
-
The pH should be within the target range to ensure the optimal viscosity and stability of the this compound network.
Stability Testing
Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines (Q1A(R2)).[7]
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
Parameters to be Monitored:
-
Appearance (color, odor, phase separation)
-
pH
-
Viscosity
-
Sedimentation Volume and Redispersibility
-
Particle Size Distribution
-
Assay of the Active Pharmaceutical Ingredient
-
Content of degradation products
-
Microbial limits
Conclusion
This compound is a highly effective and versatile suspending agent for pharmaceutical suspensions. Its ability to form a stable, viscous network at low concentrations makes it an ideal choice for ensuring dose uniformity and improving the physical stability of formulations containing insoluble active ingredients. By carefully controlling the concentration of this compound and the pH of the formulation, researchers and drug development professionals can develop robust and patient-friendly oral suspensions. The protocols provided in this document offer a comprehensive guide for the successful application of this compound in pharmaceutical suspension development.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmaceutical Suspensions - Part 2: Formulation Development [vicihealthsciences.com]
- 3. ymerdigital.com [ymerdigital.com]
- 4. phexcom.com [phexcom.com]
- 5. iajps.com [iajps.com]
- 6. rjptonline.org [rjptonline.org]
- 7. EP1513499A1 - Ibuprofen suspension - Google Patents [patents.google.com]
- 8. ES2379464T3 - Ibuprofen suspension - Google Patents [patents.google.com]
- 9. EP1513499B1 - Ibuprofen suspension - Google Patents [patents.google.com]
Application Notes and Protocols for Mucoadhesive Drug Delivery Systems Using Carbomer 934P
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development and evaluation of mucoadhesive drug delivery systems utilizing Carbomer 934P. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of key processes and mechanisms.
Introduction to Carbomer 934P in Mucoadhesive Formulations
Carbomer 934P is a high molecular weight polymer of acrylic acid cross-linked with polyalkenyl ethers.[1] It is a widely used excipient in the pharmaceutical industry, particularly valued for its mucoadhesive and controlled-release properties.[2] Its ability to form hydrogels in aqueous media allows for intimate and prolonged contact with mucosal tissues, making it an ideal candidate for various drug delivery applications, including buccal, nasal, ocular, and gastrointestinal systems.[3][4]
The mucoadhesive properties of Carbomer 934P are attributed to the formation of hydrogen bonds between its carboxylic acid groups and the sialic acid and fucose residues of mucin, the primary glycoprotein in mucus.[5] This interaction is influenced by factors such as polymer concentration, pH, and the presence of other excipients.[3]
Quantitative Data on Carbomer 934P Formulations
The following tables summarize key quantitative data from various studies on mucoadhesive formulations containing Carbomer 934P.
Table 1: Mucoadhesive Strength of Carbomer 934P Formulations
| Formulation Composition | Mucoadhesive Strength (g) | Reference |
| Carbomer 934P (C):Sodium Alginate (SA):Gelatin (G) (1:1:1) | 23.28 ± 0.86 | [5] |
| C:SA:G (5:1:1) | 31.53 ± 1.63 | [5] |
| Agarose (AG) (0.3%) with Carbomer 934P (CP) (0.3%) | 27.03 | [6] |
| PVP films with 2-10 wt% Carbomer 934P | Optimal Adhesion | [3] |
Table 2: In Vitro Drug Release from Carbomer 934P Matrix Tablets
| Drug | Carbomer 934P Concentration | Release Profile | Release Mechanism | Reference |
| Theophylline | 10% | ~45% release at 4 hours | Anomalous (non-Fickian) | [1] |
| Theophylline | 30% | ~34% release at 4 hours | Anomalous (non-Fickian) | [1] |
| Theophylline | 50% | ~24% release at 4 hours | Anomalous (non-Fickian) | [1] |
| Ibuprofen | Various | Controlled Release | Diffusion and Swelling-controlled | [7] |
Experimental Protocols
Preparation of Mucoadhesive Tablets (Direct Compression)
This protocol describes the preparation of mucoadhesive tablets containing Carbomer 934P using the direct compression method.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Carbomer 934P
-
Diluent (e.g., Microcrystalline Cellulose, Lactose)
-
Lubricant (e.g., Magnesium Stearate)
-
Glidant (e.g., Talc)
Equipment:
-
Analytical Balance
-
Sieves (e.g., #60, #100 mesh)
-
V-blender or Mortar and Pestle
-
Tablet Press with appropriate tooling
Procedure:
-
Weigh all the necessary ingredients accurately.
-
Pass the API, Carbomer 934P, and diluent through a #60 mesh sieve to ensure uniformity.
-
Mix the sieved powders in a V-blender for 15 minutes or triturate in a mortar and pestle until a homogenous mixture is obtained.
-
Pass the lubricant and glidant through a #100 mesh sieve.
-
Add the sieved lubricant and glidant to the powder blend and mix for an additional 5 minutes.
-
Compress the final blend into tablets using a tablet press at a specified hardness.
In Vitro Mucoadhesion Test (Modified Balance Method)
This protocol details the determination of mucoadhesive strength using a modified balance method with porcine buccal mucosa.
Materials:
-
Fresh porcine buccal mucosa
-
Simulated saliva solution (e.g., phosphate buffer pH 6.8)
-
Mucoadhesive tablets
-
Cyanoacrylate adhesive
Equipment:
-
Modified two-pan physical balance
-
Glass vials
-
Beaker
-
Water bath maintained at 37 ± 1°C
-
Weights
Procedure:
-
Obtain fresh porcine buccal mucosa from a local slaughterhouse and transport it in cold saline solution. Use within 2 hours of slaughter.
-
Carefully separate the mucosa from the underlying connective tissue.
-
Mount the porcine buccal mucosa onto a glass vial with the mucosal side facing outwards and secure it with a rubber band.
-
Place the vial in a beaker containing simulated saliva solution and maintain it at 37 ± 1°C in a water bath.
-
On the other side of the balance, attach a second vial with a tablet adhered to its surface using cyanoacrylate adhesive.
-
Bring the two vials into contact and apply a light force for a specified period (e.g., 1 minute) to ensure intimate contact.
-
Gradually add weights to the pan on the side of the tablet until the two vials detach.
-
The weight required to detach the tablet is a measure of the mucoadhesive strength.
In Vitro Drug Release Study (USP Apparatus II)
This protocol describes the in vitro drug release testing of mucoadhesive tablets using the USP Type II (paddle) dissolution apparatus.
Materials:
-
Mucoadhesive tablets
-
Dissolution medium (e.g., Simulated Gastric Fluid pH 1.2 or Simulated Intestinal Fluid pH 6.8)
Equipment:
-
USP Dissolution Apparatus Type II (Paddle)
-
Water bath maintained at 37 ± 0.5°C
-
Syringes and filters
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Prepare 900 mL of the desired dissolution medium and place it in the dissolution vessel.
-
Maintain the temperature of the medium at 37 ± 0.5°C.
-
Set the paddle speed to 50 rpm.
-
To ensure unidirectional release, attach the tablet to a glass slide with a cyanoacrylate adhesive on its non-mucoadhesive side. Place the slide at the bottom of the dissolution vessel.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours), withdraw a specific volume of the sample from the dissolution vessel.
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Visualizations
Logical Workflow for Development of Mucoadhesive Drug Delivery Systems
Caption: Workflow for developing Carbomer 934P mucoadhesive tablets.
Mechanism of Mucoadhesion of Carbomer 934P
Caption: Mechanism of Carbomer 934P mucoadhesion with the mucosal layer.
Experimental Workflow for In Vitro Mucoadhesion Test
Caption: Step-by-step workflow for the in vitro mucoadhesion test.
References
- 1. Drug release from Carbomer 934 matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. Effect of carbomer concentration and degree of neutralization on the mucoadhesive properties of polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbopol 934-Sodium Alginate-Gelatin Mucoadhesive Ondansetron Tablets for Buccal Delivery: Effect of pH Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role of Carbomer 934 in Stabilizing Oil-in-Water Emulsions for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pivotal role of Carbomer 934 in the stabilization of oil-in-water (O/W) emulsions, a fundamental formulation in pharmaceutical and cosmetic research. This document outlines the mechanism of action, presents key quantitative data, and offers detailed experimental protocols for the preparation and evaluation of stable O/W emulsions incorporating this compound.
Introduction to this compound in Emulsion Stabilization
This compound is a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of sucrose or pentaerythritol.[1] In its unneutralized state, the polymer chains are tightly coiled. Upon neutralization with a suitable base (e.g., triethanolamine, sodium hydroxide), the acidic protons are removed, leading to electrostatic repulsion between the resulting carboxylate anions. This repulsion causes the polymer to uncoil and swell, forming a three-dimensional gel network within the continuous aqueous phase of an emulsion.[2][3] This network structure is the primary mechanism by which this compound imparts stability to oil-in-water emulsions. It effectively increases the viscosity of the external phase, thereby hindering the movement and coalescence of the dispersed oil droplets.[2][4][5]
The versatility of this compound allows for its use in a variety of emulsion-based systems, including creams, lotions, gels, and nanoemulsions, making it a valuable tool for drug delivery research.[6] Its ability to provide stable and desirable rheological properties at low concentrations makes it an efficient stabilizer.[7]
Quantitative Data on Emulsion Stabilization
The concentration of this compound is a critical parameter that directly influences the physical properties and stability of an oil-in-water emulsion. The following tables summarize quantitative data from various studies, illustrating the impact of this compound concentration on key emulsion characteristics.
Table 1: Effect of this compound Concentration on Emulsion Viscosity
| This compound Concentration (% w/w) | Viscosity (mPa·s) | Reference |
| 0.15 | Lower than 0.25% | [8] |
| 0.25 | Higher than 0.15% | [8] |
| 1.0 | Formulation dependent | [2] |
| 2.0 | Increased viscosity | [9] |
| 3.0 | Highest viscosity | [9] |
Note: Absolute viscosity values are formulation-dependent and influenced by other excipients, temperature, and shear rate.
Table 2: Influence of this compound on Droplet Size and Stability of Nanoemulsions
| Formulation | This compound Conc. (% w/w) | Average Droplet Size (nm) at 65°C | Polydispersity Index (PDI) at 65°C | Stability Note | Reference |
| NE (Nanoemulsion) | 0 | Significantly larger | Higher | Less stable at high temp. | [9] |
| NG1 (NE Gel) | 1.0 | Significantly larger | Higher | Less stable than NG2/NG3 | [9] |
| NG2 (NE Gel) | 2.0 | Significantly smaller | Lower | More stable at high temp. | [9] |
| NG3 (NE Gel) | 3.0 | Significantly smaller | Lower | Most stable at high temp. | [9] |
Table 3: Stability of Ketoconazole Microemulsion with this compound
| This compound Conc. (% w/w) | Storage Temperature | Observation | Reference |
| 0.15 | 4°C, 25-30°C, 40°C | Better physical stability | [1][8] |
| 0.25 | 40°C | Viscosity decrease after 8 weeks | [8] |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and evaluation of oil-in-water emulsions stabilized with this compound.
Protocol for Preparation of a this compound-Stabilized O/W Emulsion
This protocol describes a general method for preparing a basic oil-in-water emulsion. Concentrations of oil, emulsifier, and this compound should be optimized based on the specific research application.
Materials:
-
Deionized water
-
This compound powder
-
Oil phase (e.g., mineral oil, vegetable oil)
-
Emulsifier (e.g., Tween 80, Span 80)
-
Neutralizing agent (e.g., Triethanolamine (TEA) or 1M Sodium Hydroxide)
-
Preservative (optional)
-
Magnetic stirrer and stir bar
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
pH meter
-
Beakers and graduated cylinders
Procedure:
-
Preparation of the Aqueous Phase:
-
In a beaker, accurately weigh the required amount of deionized water.
-
While stirring with a magnetic stirrer, slowly and carefully disperse the this compound powder into the water to avoid clumping. Continue stirring until a uniform, lump-free dispersion is achieved. This may take 30-60 minutes.
-
If a water-soluble emulsifier is used, dissolve it in the aqueous phase.
-
If a preservative is used, add it to the aqueous phase.
-
-
Preparation of the Oil Phase:
-
In a separate beaker, weigh the required amount of the oil phase.
-
If an oil-soluble emulsifier is used, dissolve it in the oil phase with gentle heating if necessary.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously stirring with the magnetic stirrer.
-
Once all the oil phase has been added, subject the mixture to high-shear homogenization. The speed and duration of homogenization will depend on the desired droplet size and should be optimized. A typical starting point is 5,000-10,000 rpm for 5-10 minutes.
-
-
Neutralization and Gel Formation:
-
While stirring the emulsion at a lower speed, slowly add the neutralizing agent dropwise.
-
Monitor the pH of the emulsion using a pH meter. Continue adding the neutralizing agent until the desired pH is reached (typically between 6.0 and 7.5 for maximum viscosity).
-
As the pH increases, the emulsion will thicken and form a gel-like consistency.
-
-
Final Steps:
-
Allow the emulsion to stand for a few hours to allow any trapped air bubbles to escape.
-
Store the final emulsion in a well-sealed container at the desired storage temperature.
-
Protocol for Emulsion Stability Testing
Stability testing is crucial to evaluate the long-term performance of the emulsion.
Methods:
-
Macroscopic Evaluation:
-
Visually inspect the emulsion for any signs of instability such as creaming, sedimentation, coalescence, or phase separation at regular intervals (e.g., 24 hours, 1 week, 1 month).
-
Store samples at different temperatures (e.g., 4°C, 25°C, 40°C) to assess temperature stability.[1][8]
-
Perform freeze-thaw cycles (e.g., freezing at -20°C for 24 hours followed by thawing at 25°C for 24 hours, repeated for 3-5 cycles) to evaluate stability under temperature stress.
-
-
Microscopic Evaluation:
-
Use an optical microscope to observe the droplet size and distribution of the dispersed oil phase. Any significant increase in droplet size over time indicates coalescence.
-
-
Particle Size Analysis:
-
Employ techniques like dynamic light scattering (DLS) to quantitatively measure the mean droplet size and polydispersity index (PDI) of the emulsion over time. An increase in these parameters suggests instability.
-
-
Rheological Measurements:
-
Use a viscometer or rheometer to measure the viscosity of the emulsion. A significant change in viscosity can indicate structural changes within the emulsion. This compound stabilized emulsions typically exhibit pseudoplastic (shear-thinning) behavior.[2]
-
-
pH Monitoring:
-
Measure the pH of the emulsion at regular intervals. A change in pH can affect the ionization of this compound and consequently the stability of the emulsion.
-
Visualizations
The following diagrams illustrate the key processes and mechanisms involved in the stabilization of oil-in-water emulsions using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iajps.com [iajps.com]
- 4. Carbopol 934, 940 and Ultrez 10 as viscosity modifiers of palm olein esters based nano-scaled emulsion containing ibuprofen [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Carbopol 934, 940 and Ultrez 10 as viscosity modifiers of palm olein esters based nano-scaled emulsion containing ibuprofen. | Semantic Scholar [semanticscholar.org]
- 6. Carbopol 934: Significance and symbolism [wisdomlib.org]
- 7. specialchem.com [specialchem.com]
- 8. scispace.com [scispace.com]
- 9. Effects of Carbopol® 934 proportion on nanoemulsion gel for topical and transdermal drug delivery: a skin permeation study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for In Vitro Drug Release Studies Using Carbomer 934 Matrix Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Carbomer 934, a high molecular weight polymer of acrylic acid, is a widely utilized excipient in the pharmaceutical industry for the development of sustained-release oral dosage forms. Its ability to form a hydrogel matrix upon hydration allows for the controlled release of entrapped active pharmaceutical ingredients (APIs). These application notes provide a comprehensive overview and detailed protocols for conducting in vitro drug release studies of matrix systems formulated with this compound. The release of a drug from a Carbomer matrix can be influenced by the polymer's concentration, the type of diluent used, and the pH of the dissolution medium.[1][2]
Factors Influencing Drug Release from this compound Matrices:
The drug release mechanism from this compound matrices is complex and can be affected by several factors:
-
Polymer Concentration: An increase in the concentration of this compound generally leads to a decrease in the drug release rate.[3] This is attributed to the formation of a more viscous gel layer with a denser network structure, which hinders drug diffusion.[3]
-
Drug Solubility: The solubility of the API plays a crucial role. Highly water-soluble drugs may exhibit Fickian diffusion, where the release is driven by the concentration gradient.[2] In contrast, poorly water-soluble drugs may follow a zero-order release kinetic, where the release rate is constant over time.[3]
-
Diluent Type: The choice of diluent can significantly impact the drug release profile. Water-soluble diluents like lactose can dissolve and create channels within the matrix, thereby increasing the drug release rate.[4] Conversely, insoluble diluents can modulate the swelling of the gel and influence the release kinetics.[4]
-
pH of the Dissolution Medium: this compound is a pH-sensitive polymer.[5] At low pH (e.g., in simulated gastric fluid), the carboxylic acid groups are protonated, leading to less swelling and slower drug release.[5][6][7] As the pH increases (e.g., in simulated intestinal fluid), the polymer ionizes, resulting in enhanced swelling and a faster drug release.[5][6][7]
-
Tablet Hardness: The compression force used during tableting can affect the porosity of the matrix and, consequently, the rate of water penetration and drug dissolution.
Experimental Protocols
This section outlines the detailed methodologies for key experiments in the evaluation of drug release from this compound matrix systems.
1. Preparation of this compound Matrix Tablets (Direct Compression Method)
This protocol describes a common method for preparing matrix tablets containing a model drug.
-
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Diluent (e.g., Lactose, Microcrystalline Cellulose)
-
Lubricant (e.g., Magnesium Stearate)
-
-
Procedure:
-
Accurately weigh all the components of the formulation. A typical formulation might consist of 10% API, 10-50% this compound, a diluent, and 0.75% magnesium stearate.[1]
-
Pass all ingredients through a suitable sieve (e.g., 60 mesh) to ensure uniformity.
-
Blend the API, this compound, and diluent in a suitable blender for a specified time (e.g., 15 minutes) to achieve a homogenous mixture.
-
Add the lubricant (magnesium stearate) and blend for a shorter duration (e.g., 3-5 minutes). Avoid over-blending, which can negatively impact tablet hardness.
-
Compress the final blend into tablets using a single-station or rotary tablet press. Aim for a target tablet weight (e.g., 450 mg) and hardness (e.g., 7-9 Kp).[1][8]
-
2. In Vitro Drug Release Study (USP Apparatus 1 - Basket Method)
This protocol details the procedure for determining the rate and extent of drug release from the prepared matrix tablets.
-
Apparatus and Materials:
-
USP Dissolution Apparatus 1 (Basket Apparatus)
-
Dissolution Medium (e.g., 900 mL of simulated gastric fluid, pH 1.2, or simulated intestinal fluid, pH 6.8)[2]
-
Water bath maintained at 37 ± 0.5 °C
-
Syringes and filters for sample collection
-
UV-Vis Spectrophotometer or HPLC for drug analysis
-
-
Procedure:
-
Prepare the dissolution medium and maintain its temperature at 37 ± 0.5 °C in the dissolution vessels.
-
Place one tablet in each basket of the dissolution apparatus.
-
Lower the baskets into the dissolution medium and start the apparatus at a specified rotation speed (e.g., 50 or 100 rpm).
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Filter the collected samples through a suitable filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
-
3. Analysis of Drug Release Kinetics
To understand the mechanism of drug release, the dissolution data can be fitted to various kinetic models:
-
Zero-Order Model: Qt = Q0 + K0t (describes constant drug release)
-
First-Order Model: log Qt = log Q0 - K1t / 2.303 (describes release proportional to the remaining drug in the matrix)
-
Higuchi Model: Qt = KHt^1/2 (describes release from a matrix based on Fickian diffusion)
-
Korsmeyer-Peppas Model: Mt/M∞ = Kt^n (describes drug release from a polymeric system)[1]
The 'n' value from the Korsmeyer-Peppas model is particularly insightful for understanding the release mechanism. For a cylindrical tablet, an 'n' value of approximately 0.45 indicates Fickian diffusion, between 0.45 and 0.89 suggests anomalous (non-Fickian) transport (a combination of diffusion and erosion), and a value of 0.89 indicates Case II transport (zero-order release).[9]
Data Presentation
The following tables summarize hypothetical quantitative data based on typical findings from studies involving this compound matrix systems.
Table 1: Effect of this compound Concentration on Theophylline Release
| Time (hours) | % Drug Released (10% this compound) | % Drug Released (30% this compound) | % Drug Released (50% this compound) |
| 1 | 25.2 | 18.5 | 12.8 |
| 2 | 38.6 | 28.1 | 19.5 |
| 4 | 55.9 | 40.8 | 28.3 |
| 6 | 70.1 | 51.2 | 35.5 |
| 8 | 82.5 | 60.2 | 41.8 |
| 12 | 95.3 | 70.1 | 48.6 |
Data is illustrative and based on trends observed in the literature.[3]
Table 2: Effect of Diluent Type on Drug Release from a 10% this compound Matrix
| Time (hours) | % Drug Released (Lactose) | % Drug Released (Avicel PH-101) | % Drug Released (Dicalcium Phosphate) |
| 1 | 28.1 | 24.5 | 22.3 |
| 2 | 42.5 | 37.2 | 33.9 |
| 4 | 61.8 | 54.3 | 49.5 |
| 6 | 78.3 | 68.8 | 62.7 |
| 8 | 91.2 | 80.1 | 73.0 |
| 12 | 98.9 | 92.5 | 84.3 |
Data is illustrative and based on trends observed in the literature.[1]
Mandatory Visualization
The following diagrams illustrate key processes and relationships in the study of this compound matrix systems.
Caption: Experimental workflow for in vitro drug release studies.
Caption: Factors influencing drug release from this compound matrices.
References
- 1. Drug release from this compound matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. prhsj.rcm.upr.edu [prhsj.rcm.upr.edu]
- 4. jpsbr.org [jpsbr.org]
- 5. Swellable matrices for the controlled-release of diclofenac sodium: formulation and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using Carbomer-Based Hydrogels for Control the Release Rate of Diclofenac Sodium: Preparation and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Carbomer 934-Based Ophthalmic Gels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, characterization, and evaluation of Carbomer 934-based gels for ophthalmic drug delivery. The following sections detail formulation compositions, experimental protocols, and relevant biological pathways to assist in the development of effective and stable ocular drug delivery systems.
Formulation of this compound-Based Ophthalmic Gels
This compound is a high molecular weight polymer of acrylic acid that is widely used as a gelling agent in pharmaceutical formulations.[1] For ophthalmic use, this compound is typically used in concentrations ranging from 0.1% to 2.0% w/v.[2][3] The gelation is pH-dependent and requires neutralization to form a viscous gel suitable for ocular application.[1] Hydroxypropyl methylcellulose (HPMC) is often included as a viscosity-enhancing agent.[2]
Quantitative Data on Formulation Compositions
The following table summarizes various formulations of this compound-based ophthalmic gels found in the literature.
| Formulation Code | Active Pharmaceutical Ingredient (API) | This compound (% w/v) | HPMC (% w/v) | Other Excipients | Reference |
| F1 | Ciprofloxacin HCl | 0.1 | 1.5 (K100) | Ethanol (0.5 ml), Distilled Water | [4] |
| F2 | Ciprofloxacin HCl | 0.3 | 1.5 (K100) | Ethanol (0.5 ml), Distilled Water | [4] |
| F3 | Ciprofloxacin HCl | 0.5 | 1.5 (K100) | Ethanol (0.5 ml), Distilled Water | [4] |
| G1 | Pilocarpine HCl Niosomes | 1.0 | - | Phosphate Buffer Saline (pH 7.4), Triethanolamine | [5] |
| TM-Gel | Timolol Maleate | - (Carbopol) | HPMC | Osmotic pressure regulator, Water | [6] |
| Cipro-Gel | Ciprofloxacin | - (Carbopol 934) | - | Liposomal suspension | [7] |
| PN M Gel 1% | Pilocarpine Nitrate Microspheres | 1.0 | - | - | [3] |
| PN M Gel 2% | Pilocarpine Nitrate Microspheres | 2.0 | - | - | [3] |
Physicochemical Properties of this compound-Based Gels
The table below presents key physicochemical properties of various this compound-based ophthalmic gel formulations.
| Formulation Code | pH | Viscosity (cP) | Gelling Capacity | Drug Content (%) | In-Vitro Drug Release (%) | Reference |
| F-Optimized | >7.4 | Adequate | Good | - | Prolonged over 8 hours | [2] |
| Cipro-Gel (various) | 5.8 - 6.9 | Higher with Carbopol 940 | Good | - | Sustained over 8 hours | [8] |
| TM-Nanoemulsion Gel | 4.0 (sol), 7.4 (gel) | - | pH-triggered | - | Continuous over 24 hours | [1] |
| PN M Gel 2% | - | - | - | - | - | [3] |
Experimental Protocols
Detailed methodologies for the preparation and evaluation of this compound-based ophthalmic gels are provided below.
Preparation of this compound-Based Gel
This protocol describes a general method for preparing a this compound-based ophthalmic gel.
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (HPMC) (optional)
-
Active Pharmaceutical Ingredient (API)
-
Ethanol (or other suitable solvent for API)
-
Purified Water
-
Triethanolamine or Sodium Hydroxide (0.1N) for pH adjustment
Procedure:
-
Accurately weigh the required amounts of this compound and HPMC (if used).
-
Disperse the polymer(s) in a suitable volume of purified water with continuous stirring until a uniform dispersion is achieved.[4]
-
Allow the dispersion to hydrate overnight to ensure complete dissolution of the polymer.[4]
-
If the API is not water-soluble, dissolve it in a small amount of a suitable solvent like ethanol.[4]
-
Slowly add the API solution to the polymer dispersion under constant stirring.
-
Adjust the pH of the formulation to the desired range (typically 6.0-7.4 for ophthalmic use) by dropwise addition of a neutralizing agent (e.g., triethanolamine or 0.1N NaOH) while stirring.[4][5]
-
Continue stirring until a clear, homogenous gel is formed.
-
Make up the final volume with purified water.
Characterization of Ophthalmic Gels
The pH of the formulated gels should be measured using a calibrated digital pH meter to ensure it is within the physiologically acceptable range for ophthalmic preparations (typically pH 4.0 - 7.4).[4]
The viscosity of the gel is a critical parameter that affects the residence time of the drug in the eye. It can be measured using a viscometer (e.g., Brookfield viscometer) at different shear rates to characterize the rheological behavior of the gel.
The gelling capacity can be assessed by placing one drop of the formulation in a vial containing a simulated tear fluid and visually observing the time for gelation and the stiffness of the formed gel.
-
Accurately weigh a specific amount of the gel formulation.
-
Dissolve the gel in a suitable solvent system (e.g., simulated tear fluid at pH 7.4).[4]
-
Filter the solution to remove any undissolved excipients.
-
Determine the concentration of the API in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry at the drug's λmax.[4]
In-vitro drug release studies are performed to evaluate the rate and extent of drug release from the gel formulation. A common method involves the use of a Franz diffusion cell.
Procedure:
-
Prepare a synthetic membrane (e.g., dialysis membrane) by soaking it in the release medium.
-
Mount the membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with a suitable release medium (e.g., simulated tear fluid, pH 7.4) and maintain it at 37°C with constant stirring.
-
Place a known quantity of the gel formulation in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh medium.
-
Analyze the drug concentration in the collected samples using a suitable analytical technique.
The potential for ocular irritation is a crucial safety assessment. The Draize test, performed on albino rabbits, is a common in-vivo method.[5] In this test, a small amount of the formulation is instilled into the conjunctival sac of one eye of the rabbit, with the other eye serving as a control. The eyes are then observed for signs of irritation such as redness, swelling, and discharge at specific time points.[5]
Signaling Pathways and Experimental Workflows
Signaling Pathways of Common Ophthalmic Drugs
Understanding the mechanism of action of the delivered drug is essential for formulation development. Below are simplified signaling pathways for three common ophthalmic drugs that can be formulated in this compound gels.
References
- 1. The Effect of Polymers on Drug Release Kinetics in Nanoemulsion In Situ Gel Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation and investigation of pilocarpine hydrochloride niosomal gels for the treatment of glaucoma: intraocular pressure measurement in white albino rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102178644A - Timolol maleate (TM) eye gel and preparation method thereof - Google Patents [patents.google.com]
- 7. jpsbr.org [jpsbr.org]
- 8. ijpsr.com [ijpsr.com]
Application Notes and Protocols for Lyophilization of Carbomer 934 Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbomer 934, a high molecular weight polymer of acrylic acid, is a versatile excipient widely used in the pharmaceutical and cosmetic industries as a gelling agent, thickener, and stabilizer.[1] Lyophilization, or freeze-drying, is a dehydration process that can enhance the long-term stability of this compound formulations by removing water at low temperatures, thereby preserving the polymer's structure and properties. This document provides detailed application notes and experimental protocols for the successful lyophilization of this compound formulations.
Key Considerations for Lyophilization of this compound Formulations
The successful lyophilization of this compound hydrogels hinges on several critical factors that influence the stability, elegance, and performance of the final lyophilized product.
-
Formulation pH: this compound's viscosity is pH-dependent. The pre-lyophilization pH will affect the polymer's hydration and conformation, which in turn can influence the final cake structure.
-
Polymer Concentration: The concentration of this compound will impact the initial viscosity of the solution and the solid content of the final lyophilized cake. Higher concentrations may require adjustments to the lyophilization cycle to ensure complete drying.
-
Cryoprotectants: The addition of cryoprotectants is often necessary to protect the this compound polymer network during the freezing process and to ensure an elegant and robust cake structure. Common cryoprotectants include sugars like mannitol and trehalose.
-
Freezing Rate: The rate of freezing affects the size and shape of the ice crystals formed, which ultimately determines the pore structure of the lyophilized cake. A controlled freezing rate is crucial for achieving a uniform and desirable cake structure.
-
Primary and Secondary Drying Parameters: The shelf temperature and chamber pressure during primary and secondary drying must be carefully controlled to ensure efficient sublimation of ice and desorption of bound water without causing collapse of the cake structure.
Experimental Protocols
Protocol 1: Preparation of a 1% w/v this compound Hydrogel
This protocol describes the preparation of a basic this compound hydrogel suitable for lyophilization.
Materials:
-
This compound powder
-
Purified water
-
Triethanolamine (TEA) or Sodium Hydroxide (NaOH) solution (e.g., 10% w/v) for neutralization
-
Overhead stirrer or magnetic stirrer
Procedure:
-
Slowly disperse 1.0 g of this compound powder into 99.0 mL of purified water while stirring vigorously to avoid the formation of lumps.
-
Continue stirring until a uniform, translucent dispersion is obtained.
-
Allow the dispersion to hydrate for at least 30 minutes.
-
Slowly add a neutralizing agent (e.g., TEA or NaOH solution) dropwise while continuously stirring until the desired pH (typically between 6.5 and 7.5) is reached and a clear, viscous gel is formed.
-
Allow the gel to stand for a few minutes to eliminate any entrapped air bubbles.
Protocol 2: Lyophilization of this compound Hydrogel with a Cryoprotectant
This protocol provides a representative lyophilization cycle for a this compound hydrogel containing a cryoprotectant.
Materials:
-
1% w/v this compound hydrogel (prepared as in Protocol 1)
-
Cryoprotectant (e.g., Mannitol or Trehalose)
-
Lyophilizer (Freeze-dryer)
-
Serum vials and stoppers
Procedure:
-
Formulation Preparation:
-
Dissolve the desired amount of cryoprotectant (e.g., 5% w/v) in the prepared 1% w/v this compound hydrogel. Mix gently until the cryoprotectant is fully dissolved.
-
-
Filling:
-
Dispense the formulated hydrogel into serum vials.
-
Partially insert lyophilization stoppers into the vials.
-
-
Freezing:
-
Load the vials onto the lyophilizer shelves, pre-cooled to 5°C.
-
Ramp the shelf temperature down to -40°C at a rate of 1°C/minute.
-
Hold the shelf temperature at -40°C for at least 3 hours to ensure complete freezing.
-
-
Primary Drying:
-
Reduce the chamber pressure to 100 mTorr.
-
Ramp the shelf temperature to -10°C over 2 hours.
-
Hold the shelf temperature at -10°C for 24-48 hours, or until the product temperature begins to approach the shelf temperature, indicating the completion of sublimation.
-
-
Secondary Drying:
-
Ramp the shelf temperature to 25°C at a rate of 0.2°C/minute.
-
Hold the shelf temperature at 25°C for at least 6-8 hours.
-
-
Stoppering and Unloading:
-
Backfill the chamber with an inert gas like nitrogen to atmospheric pressure.
-
Fully stopper the vials under vacuum or nitrogen.
-
Remove the vials from the lyophilizer and seal with aluminum caps.
-
Data Presentation
The following tables summarize key quantitative data for the lyophilization of this compound formulations. These are representative values and may require optimization for specific formulations.
Table 1: Formulation Variables for Lyophilized this compound Hydrogels
| Formulation ID | This compound Conc. (% w/v) | Cryoprotectant | Cryoprotectant Conc. (% w/v) |
| C934-Lyo-01 | 1.0 | None | 0 |
| C934-Lyo-02 | 1.0 | Mannitol | 5.0 |
| C934-Lyo-03 | 1.0 | Trehalose | 5.0 |
| C934-Lyo-04 | 2.0 | Mannitol | 5.0 |
Table 2: Representative Lyophilization Cycle Parameters
| Stage | Parameter | Setpoint | Ramp Time (min) | Hold Time (hr) |
| Freezing | Shelf Temperature | -40°C | 45 | 3 |
| Primary Drying | Chamber Pressure | 100 mTorr | - | - |
| Shelf Temperature | -10°C | 120 | 24-48 | |
| Secondary Drying | Shelf Temperature | 25°C | 175 | 6-8 |
Table 3: Post-Lyophilization Product Characteristics (Illustrative)
| Formulation ID | Cake Appearance | Reconstitution Time (seconds) | Residual Moisture (%) |
| C934-Lyo-01 | Collapsed, shrunken | > 120 | < 2% |
| C934-Lyo-02 | Elegant, porous, intact | < 30 | < 1% |
| C934-Lyo-03 | Elegant, porous, intact | < 30 | < 1% |
| C934-Lyo-04 | Robust, porous, intact | < 45 | < 1% |
Visualizations
Caption: Experimental workflow for the lyophilization of this compound formulations.
Caption: Key parameters influencing the quality of lyophilized this compound products.
Caption: Logical relationship between formulation components and lyophilization outcomes.
References
Troubleshooting & Optimization
How to avoid clumping when dispersing Carbomer 934 powder
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dispersing Carbomer 934 powder while avoiding clumping.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Clumps or "fish eyes" form immediately upon adding powder to the liquid. | - Powder was added too quickly. - Inadequate agitation. - The surface of the powder hydrated before the bulk could be wetted. | - Sift the this compound powder slowly and evenly into the vortex of a vigorously stirred liquid.[1][2] - Use a coarse sieve to break up agglomerates and ensure a fine, even dispersion.[2] - Pre-wet the powder with a non-solvent like glycerin or propylene glycol before adding it to the aqueous phase.[3][4] |
| The dispersion is hazy or contains undissolved particles after mixing. | - Insufficient hydration time. - The pH of the dispersion is too low for complete swelling. | - Allow the dispersion to stand for an extended period (2-24 hours) to ensure complete hydration of the polymer particles.[1] - After initial dispersion, begin neutralization with a suitable base (e.g., TEA, NaOH) to raise the pH to the optimal range of 6-8 for gel formation.[1][5] |
| The final gel has a lower than expected viscosity. | - Excessive shear during mixing, causing polymer degradation. - Presence of electrolytes or salts in the formulation. - Incomplete neutralization. | - Avoid using extremely high-shear mixers for prolonged periods after the polymer has been neutralized.[2][6] Moderate agitation (800-1200 rpm) is often sufficient.[2] - Be aware that salts can decrease the viscosity of Carbomer gels.[7] - Ensure the pH is within the optimal range for maximum viscosity. |
| The powder is difficult to handle due to dusting. | - Low bulk density of the powder. | - Consider using granulated grades of Carbomer to reduce dusting issues during manufacturing.[7] - Employ proper handling techniques in a well-ventilated area or use a fume hood. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of this compound clumping?
A1: this compound is a highly hydrophilic polymer.[2] When the powder comes into contact with a polar solvent like water, the outer surface of the powder particles immediately hydrates and swells, forming a gel-like layer. This layer then acts as a barrier, preventing the solvent from penetrating the interior of the powder agglomerates, leading to the formation of clumps or "fish eyes."[2][4]
Q2: What is the recommended method for dispersing this compound powder in an aqueous system?
A2: The most effective method is to slowly sift the this compound powder into the vortex of a vigorously agitated aqueous solution.[1] This ensures that the individual particles are wetted before they have a chance to agglomerate. Using a coarse sieve to sprinkle the powder can further aid in breaking up any initial lumps.[2]
Q3: Can I pre-treat the this compound powder to prevent clumping?
A3: Yes, pre-wetting the powder with a non-solvent or a less polar, water-miscible solvent is a highly effective technique.[3] Glycerin, propylene glycol, or ethanol can be used to create a paste with the this compound powder.[3][4][8] This paste can then be easily dispersed into the aqueous phase without clumping.
Q4: How does pH affect the dispersion and viscosity of this compound?
A4: this compound is an acidic polymer, and its aqueous dispersions typically have a pH between 2.7 and 3.5.[1] In this acidic state, the polymer chains are coiled, and the viscosity is low. The thickening property is activated upon neutralization with a base (e.g., triethanolamine, sodium hydroxide). As the pH increases towards the optimal range of 6-8, the carboxylic acid groups ionize, causing the polymer chains to uncoil and swell due to electrostatic repulsion, which dramatically increases the viscosity and forms a clear gel.[1][5][9]
Q5: What is the role of agitation in the dispersion process?
A5: Agitation is crucial for achieving a uniform dispersion. Initially, vigorous agitation is needed to create a vortex and separate the powder particles as they are added.[1] However, once the polymer is neutralized and the viscosity increases, high shear for an extended period should be avoided as it can permanently break down the polymer structure, leading to a loss of viscosity.[2][6]
Experimental Protocol: Preparation of a 0.5% this compound Aqueous Gel
This protocol outlines a standard method for preparing a simple aqueous gel with this compound, designed to minimize clumping.
Materials:
-
This compound powder
-
Deionized water
-
Neutralizing agent (e.g., 10% w/v Triethanolamine (TEA) solution or 10% w/v Sodium Hydroxide (NaOH) solution)
-
Beaker
-
Overhead stirrer or magnetic stirrer with a vortex-creating stir bar
-
Sieve (optional)
-
pH meter
Methodology:
-
Dispersion:
-
Measure the required volume of deionized water into a beaker.
-
Begin stirring the water at a speed sufficient to create a deep vortex (e.g., 800-1200 rpm).[2]
-
Slowly and carefully sift the weighed this compound powder onto the surface of the vortex.[1] Optionally, use a sieve to ensure a fine, even addition.[2]
-
Continue stirring until all the powder is incorporated and the dispersion appears uniform.
-
-
Hydration:
-
Reduce the stirring speed to a gentle agitation to minimize air entrapment.
-
Allow the dispersion to hydrate for at least 2-4 hours. For complete hydration and maximum clarity, a hydration time of up to 24 hours may be beneficial.[1]
-
-
Neutralization:
-
While stirring gently, slowly add the neutralizing agent dropwise to the dispersion.
-
Monitor the pH of the dispersion using a pH meter.
-
Continue adding the neutralizing agent until the pH reaches the target range of 6.0-7.5.[1]
-
A significant increase in viscosity will be observed as the pH approaches this range, indicating the formation of the gel.
-
-
Final Mixing:
-
Once the desired pH and viscosity are achieved, stop adding the neutralizing agent.
-
Continue to stir gently for a few more minutes to ensure homogeneity of the gel.
-
Avoid introducing air bubbles during this final mixing step.
-
Visualizations
Caption: Troubleshooting workflow for avoiding clumps when dispersing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. How to disperse carbomer powder polymer [nmcarbomer.com]
- 3. Dispersion And Thickening Technology Of Carbomer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. Unlock the complete strategy for efficient dissolution of Carbopol - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 5. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
- 6. NM-Carbomer 934 Manufacturers,NM-Carbomer 934 Suppliers [nmcarbomer.com]
- 7. ulprospector.com [ulprospector.com]
- 8. Working with Carbomer (Part II) - Swettis Beauty Blog [skinchakra.eu]
- 9. researchgate.net [researchgate.net]
Optimizing the neutralization process of Carbomer 934 for maximum viscosity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the neutralization process of Carbomer 934 to achieve maximum viscosity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the preparation of this compound gels.
Issue 1: Low Viscosity After Neutralization
-
Question: Why is my this compound gel not reaching the expected viscosity after adding a neutralizer?
-
Answer: Low viscosity in this compound gels can stem from several factors:
-
Incomplete Polymer Hydration: The this compound powder must be fully dispersed and hydrated before neutralization.[1][2] Inadequate hydration prevents the polymer chains from fully uncoiling and swelling upon neutralization.[1][3]
-
Incorrect pH: The pH of the dispersion is critical for achieving maximum viscosity. The optimal pH range for this compound is typically between 6.0 and 8.0.[1][4] Viscosity dramatically increases as the pH approaches neutrality.[1]
-
Insufficient Neutralizer: An inadequate amount of neutralizing agent will result in incomplete ionization of the carboxylic acid groups, leading to suboptimal polymer uncoiling and lower viscosity.[3]
-
Presence of Electrolytes: High concentrations of ions in the formulation can suppress the electrostatic repulsion between the charged polymer chains, leading to a decrease in viscosity.[1][5][6]
-
Excessive Shear: While initial high shear can aid in dispersion, prolonged or excessive shear after neutralization can damage the polymer network, resulting in a permanent loss of viscosity.[7][8] this compound, however, is reported to be less sensitive to shear compared to other Carbomer grades.[7]
-
Issue 2: Presence of Lumps or Agglomerates in the Gel
-
Question: How can I prevent the formation of clumps and "fisheyes" in my this compound dispersion?
-
Answer: The formation of agglomerates is a common issue that arises from improper dispersion techniques.[2][9]
-
Rapid Addition of Powder: Adding the this compound powder too quickly to the aqueous phase can cause the outer layer of the powder particles to hydrate and swell, forming a gel-like barrier that prevents water from penetrating the interior of the clump.[9]
-
Inadequate Agitation: Insufficient mixing during the addition of the powder will not create a vortex strong enough to separate the individual particles, leading to clumping.[1]
To avoid this, slowly sift the this compound powder into the vortex of vigorously agitated water.[1] This ensures that the individual polymer particles are wetted before they have a chance to stick together.
-
Issue 3: Air Entrapment and Foaming
-
Question: My this compound gel has a lot of air bubbles. How can I avoid this?
-
Answer: Air entrapment is often a consequence of the vigorous agitation required for proper dispersion.[2][8]
-
Excessive Agitation Speed: While vigorous stirring is necessary, excessively high speeds can introduce a significant amount of air into the dispersion, leading to persistent foam.[2]
-
To minimize air entrapment:
-
Use a mixer that creates a good vortex without excessive splashing.
-
Consider a pre-soaking method where the Carbomer is allowed to hydrate in deionized water for an extended period (e.g., 24 hours) without agitation before neutralization.[10]
-
For large-scale production, a vacuum emulsifier can be used to remove entrapped air after gel formation.[10]
-
-
Frequently Asked Questions (FAQs)
1. What is the mechanism behind this compound thickening?
The thickening property of this compound is activated upon neutralization of its acidic carboxylic acid groups.[1] In an aqueous dispersion, the polymer molecules are in a coiled state. The addition of a neutralizing agent causes the carboxyl groups to ionize. The resulting electrostatic repulsion between the negatively charged carboxylate ions leads to the uncoiling and swelling of the polymer chains, which in turn significantly increases the viscosity of the solution and forms a gel.[1][11]
2. Which neutralizers are suitable for this compound?
Commonly used neutralizing agents for this compound include:
The choice of neutralizer can depend on the specific requirements of the formulation.
3. What is the optimal pH for maximum viscosity with this compound?
The viscosity of a this compound gel is highly dependent on the pH.[1][5] While the viscosity starts to increase as the pH rises above 4, the maximum viscosity is typically achieved in a pH range of 6.0 to 8.0.[1][4][5]
4. How does the concentration of this compound affect viscosity?
As the concentration of this compound in the dispersion increases, the resulting viscosity of the neutralized gel will also increase significantly.[1]
5. Can I add other excipients to my this compound gel?
Yes, but it is important to consider their potential impact on the gel's properties. The presence of other excipients, particularly those with a high ionic strength, can affect the viscosity.[5] Some polymers, like polyvinylpyrrolidone and polyoxyethylene, can also reduce the mucoadhesive properties of Carbomer gels.[5]
Experimental Protocols
Protocol 1: Preparation of a 1% w/w this compound Gel
-
Dispersion: Slowly and carefully sift 1 gram of this compound powder into the vortex of 99 grams of vigorously agitated purified water.[1]
-
Hydration: Continue stirring until the polymer is fully dispersed and no clumps are visible.[1] Allow the solution to stand for a recommended period of 2 to 24 hours to ensure complete hydration of the polymer particles.[1]
-
Neutralization: While stirring gently, add a neutralizing agent (e.g., a 10% w/v solution of Sodium Hydroxide or Triethanolamine) dropwise.[1][7]
-
Gel Formation: As the pH of the dispersion approaches the neutral range (pH 6-8), a significant increase in viscosity will be observed, and a clear gel will form.[1]
-
Final pH Adjustment: Carefully monitor the pH using a calibrated pH meter and continue to add the neutralizer until the desired pH and viscosity are achieved.[1]
Protocol 2: Viscosity Measurement of a this compound Gel
-
Instrumentation: A rotational viscometer (e.g., Brookfield type) is commonly used for this measurement.[1]
-
Spindle and Speed Selection: Choose an appropriate spindle and rotational speed based on the expected viscosity of the gel. For highly viscous gels, a T-bar spindle with a helipath stand may be necessary to ensure fresh material is constantly being measured.[1]
-
Sample Preparation: Place a sufficient amount of the gel in a beaker, ensuring there are no air bubbles.[1]
-
Equilibration: Allow the sample to equilibrate to the desired temperature (e.g., 25°C).[1]
-
Measurement: Immerse the spindle into the gel to the specified depth. Allow the reading to stabilize before recording the viscosity value in centipoise (cP) or Pascal-seconds (Pa·s).[1]
Quantitative Data
Table 1: Viscosity of Neutralized Aqueous Dispersions of this compound
| Concentration (w/w %) | pH Range | Viscosity (cP) |
| 0.2% | 7.3 - 7.8 | 2,050 - 5,450 |
| 0.5% | 7.3 - 7.8 | 30,500 - 39,400 |
Data sourced from Benchchem technical guide.[1]
Visualizations
Caption: Experimental workflow for this compound gel preparation.
Caption: Key factors influencing the final viscosity of this compound gels.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Mix Carbopol – Carbomer Polymer Gel Formulation [silverson.com]
- 3. researchgate.net [researchgate.net]
- 4. ijlret.com [ijlret.com]
- 5. Factors Affecting the Properties of Carbomer Gel - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
- 6. ulprospector.com [ulprospector.com]
- 7. monash.edu [monash.edu]
- 8. quadroliquids.com [quadroliquids.com]
- 9. THE PCCA BLOG | Choosing an Appropriate Gelling Agent for Your Co [pccarx.com]
- 10. Common problems in Carbomer 940 gel preparation [vacutaineradditives.com]
- 11. iajps.com [iajps.com]
Troubleshooting inconsistent viscosity in Carbomer 934 gel batches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbomer 934 gel formulations. The following information is designed to address common issues related to inconsistent viscosity in gel batches.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a gelling agent?
This compound is a high molecular weight polymer of acrylic acid that is cross-linked.[1][2] In its dry powder form, the polymer chains are tightly coiled.[3][4] When dispersed in water, the polymer hydrates and begins to swell.[4] The significant increase in viscosity, or gel formation, occurs upon neutralization of the acidic carboxylic acid groups with an alkali.[3][4] This neutralization causes the carboxyl groups to ionize, leading to electrostatic repulsion between the negatively charged groups.[3] This repulsion uncoils and expands the polymer network, trapping water molecules and resulting in the formation of a viscous gel.[3][4]
Q2: What is the optimal pH range for achieving high viscosity with this compound?
The viscosity of a this compound gel is highly dependent on the pH of the formulation.[5] Generally, a pH range of 5.0 to 9.0 is recommended to achieve high viscosity.[6][7] The viscosity typically increases significantly as the pH rises above 4 and reaches its maximum around a neutral pH of 6.0 to 8.0.[3][5][8] Below pH 5, the carboxylic acid groups are not sufficiently ionized, and above pH 9, the viscosity may decrease.[6]
Q3: Why is my this compound gel cloudy?
Cloudiness in a this compound gel can be caused by several factors:
-
Incomplete Hydration: If the this compound powder is not fully hydrated before neutralization, it can result in a cloudy appearance.[9]
-
Air Entrapment: Vigorous mixing can introduce air bubbles into the gel, leading to a foamy and cloudy appearance.[9]
-
Incompatible Ingredients: The addition of certain active pharmaceutical ingredients (APIs) or excipients can sometimes cause precipitation or incompatibility, resulting in a cloudy gel.[10] High concentrations of certain preservatives, like benzalkonium chloride or sodium benzoate, can also cause turbidity.[10]
Q4: Can I use any base to neutralize my this compound dispersion?
While several bases can be used, the choice of neutralizer can impact the final gel properties. Common neutralizing agents include sodium hydroxide (NaOH), potassium hydroxide (KOH), triethanolamine (TEA), and other organic amines.[9][11] It is recommended to use a diluted solution of the base (e.g., 10% w/v) and add it slowly while monitoring the pH.[11] Divalent cations, such as those from calcium hydroxide (Ca(OH)₂), should be avoided as they can cause the polymer to precipitate and reduce viscosity.[12]
Troubleshooting Guide for Inconsistent Viscosity
This guide addresses common problems encountered during the preparation of this compound gels that can lead to batch-to-batch viscosity variations.
Problem 1: Lower than expected viscosity.
| Potential Cause | Recommended Action |
| Incomplete Polymer Dispersion and Hydration | Ensure the this compound powder is sifted slowly into the vortex of vigorously agitated water to prevent clumping.[3] Allow sufficient time for the polymer to fully hydrate (e.g., 2-24 hours) before neutralization.[3] |
| Incorrect pH | The pH of the gel must be within the optimal range (typically 6-8) for maximum viscosity.[3] Carefully monitor and adjust the pH using a suitable neutralizing agent.[13] |
| Presence of Electrolytes | The presence of salts or ions in the formulation can significantly decrease the viscosity of this compound gels.[14][15] This is due to the shielding of the negative charges on the polymer backbone, which reduces the electrostatic repulsion and causes the polymer chains to coil.[14] If electrolytes are necessary, consider using a salt-tolerant grade of Carbomer or increasing the polymer concentration. |
| High Shear Mixing After Neutralization | Prolonged exposure to high shear after the gel has been neutralized can permanently damage the polymer network, leading to a loss of viscosity.[9][16][17] It is advisable to use low shear mixing once the gel has formed.[1] |
| Degradation of the Polymer | Exposure to UV light or high temperatures can degrade the Carbomer polymer, resulting in reduced viscosity.[10] Store this compound powder in a cool, dry place and protect the final gel formulation from light and excessive heat.[10] Antioxidants and UV absorbers can be added to the formulation to improve stability.[10] |
Problem 2: Gel is too thick or has an excessively high viscosity.
| Potential Cause | Recommended Action |
| This compound Concentration is Too High | The viscosity of the gel is directly proportional to the concentration of this compound.[3] Review the formulation and consider reducing the polymer concentration. |
| pH is at the Peak of the Viscosity Curve | A slight adjustment of the pH, even within the optimal range, can sometimes be used to fine-tune the viscosity. |
| Interaction with Other Formulation Components | Certain excipients can interact with the this compound polymer and increase the viscosity. Review the compatibility of all formulation components. |
Problem 3: Batch-to-batch inconsistency in viscosity.
| Potential Cause | Recommended Action |
| Variability in Raw Materials | Ensure consistent quality of this compound and all other raw materials from batch to batch. It is important to be cautious when qualifying new suppliers for an existing Carbomer, as they may not have the same performance characteristics.[18] |
| Inconsistent Processing Parameters | Standardize all processing parameters, including mixing speed, mixing time, rate of neutralizer addition, and temperature.[17] |
| Inaccurate pH Measurement | Calibrate the pH meter regularly and ensure accurate measurements for each batch. |
Quantitative Data Summary
The following table summarizes the impact of key factors on the viscosity of this compound gels.
| Factor | Effect on Viscosity | Notes |
| Concentration | Increased concentration leads to a significant increase in viscosity.[3] | A 0.5% w/w neutralized aqueous dispersion can have a viscosity in the range of 30,500-39,400 cP.[3] |
| pH | Viscosity is highly pH-dependent, with the maximum viscosity typically observed between pH 6 and 8.[3][8] | Unneutralized dispersions have a low pH (around 2.7-3.5 for a 0.5% dispersion) and low viscosity.[3] |
| Electrolytes (Salts) | The presence of electrolytes can cause a sharp decrease in viscosity.[14][15] | This effect is due to the shielding of the ionic charges on the polymer chain.[14] |
| Shear | High shear during and after neutralization can lead to a permanent loss of viscosity.[16][17] However, some studies suggest this compound is less sensitive to shear than other Carbomer grades.[1] | The polymer network can be mechanically degraded by excessive shear forces.[16] |
Experimental Protocols
Protocol 1: Preparation of a Standard 1% w/w this compound Gel
Methodology:
-
Dispersion: Slowly and carefully sift 1.0 g of this compound powder into the vortex of 99.0 g of vigorously agitated purified water in a beaker.[3] Continue stirring until the powder is fully dispersed and free of lumps.
-
Hydration: Cover the beaker and allow the dispersion to stand for at least 2 hours to ensure complete hydration of the polymer particles.[3]
-
Neutralization: While stirring at a low speed, add a 10% w/v solution of a suitable neutralizing agent (e.g., triethanolamine or sodium hydroxide) dropwise.[3]
-
Gel Formation: Monitor the pH of the dispersion continuously. As the pH approaches the neutral range (6.0-7.5), a significant increase in viscosity will be observed, and a clear gel will form.[3]
-
Final pH Adjustment: Continue to add the neutralizer until the desired pH and viscosity are achieved.[13]
Protocol 2: Viscosity Measurement
Methodology:
-
Instrument: A rotational viscometer (e.g., Brookfield type) is commonly used.[13]
-
Spindle and Speed Selection: Choose an appropriate spindle and rotational speed based on the expected viscosity of the gel.[13] For highly viscous gels, a T-bar spindle with a helipath stand may be necessary.[13]
-
Sample Preparation: Place a sufficient amount of the gel in a beaker, ensuring there are no air bubbles.[13]
-
Equilibration: Allow the sample to equilibrate to the desired temperature (e.g., 25°C).[13]
-
Measurement: Immerse the spindle into the gel to the specified depth and begin the measurement.[13] Allow the reading to stabilize before recording the viscosity value.
Visualizations
Caption: Troubleshooting workflow for inconsistent viscosity.
Caption: pH-dependent thickening mechanism of this compound.
References
- 1. monash.edu [monash.edu]
- 2. iajps.com [iajps.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Factors Affecting the Properties of Carbomer Gel - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
- 6. ijlret.com [ijlret.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. quadroliquids.com [quadroliquids.com]
- 10. This compound - CD Formulation [formulationbio.com]
- 11. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
- 12. Dispersion And Thickening Technology Of Carbomer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 15. How to solve the problem that carbomer is not easy to dissolve? [vacutaineradditives.com]
- 16. Dispersing carbomers, mixing technology matters! - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ulprospector.com [ulprospector.com]
Strategies to improve the clarity of Carbomer 934 gels
This guide provides researchers, scientists, and drug development professionals with detailed strategies to overcome common challenges in achieving optimal clarity in Carbomer 934 gel formulations.
Troubleshooting Guide: Improving Gel Clarity
This section addresses specific issues encountered during the preparation of this compound gels.
Question: Why is my Carbomer gel cloudy or opaque?
Answer: Cloudiness in this compound gels can stem from several factors, primarily related to improper dispersion, hydration, aeration, or neutralization.
-
Agglomerates ("Fish Eyes"): The most common cause is the formation of polymer agglomerates that do not fully hydrate. This compound is a very light, low-density powder that tends to float and clump together when added to water.[1][2] These clumps consist of a hydrated outer layer that prevents water from penetrating the dry powder at the core, resulting in opaque particles suspended in the gel.
-
Air Entrapment: The vigorous mixing required to disperse the powder can introduce a significant amount of air, creating a persistent foam.[1][2] Trapped air bubbles result in a cloudy or hazy appearance.[1]
-
Incomplete Neutralization: Carbomer polymers thicken and form a clear gel through a pH-dependent mechanism.[3] In their dry, acidic state, the polymer chains are tightly coiled.[4] If the pH is not raised sufficiently (typically to a range of 6-8), the chains will not fully uncoil and swell, leading to suboptimal clarity and viscosity.[5]
-
Presence of Electrolytes: The presence of salts or other ionic species in the formulation can suppress the electrostatic repulsion between the ionized carboxyl groups on the polymer backbone, hindering the uncoiling and swelling process and thereby reducing clarity and viscosity.[6][7]
Question: My gel contains small, undissolved particles. How can I fix this?
Answer: The presence of undissolved particles, often called "fish eyes," points to incomplete dispersion and hydration.
Solutions:
-
Improve Dispersion Technique: Sift the this compound powder slowly and carefully into the vortex of a vigorously agitated solvent (purified water is standard).[5] This technique helps to separate the individual particles and allows them to be wetted before they can clump together.
-
Pre-wet the Polymer: Briefly moistening the Carbomer powder with a non-solvent like ethanol or glycerin before adding it to water can aid in dispersion.[8]
-
Ensure Adequate Hydration Time: Allow the dispersion to stand for a sufficient period (ranging from 2 to 24 hours) to ensure the polymer particles are fully hydrated.[5]
-
Controlled Shear: Using a high-shear mixer can be effective for the initial dispersion phase to break up agglomerates.[2] However, prolonged exposure to high shear, especially after neutralization, must be avoided as it can permanently damage the polymer network and reduce viscosity.[1][9]
Question: How can I prevent air bubbles from being trapped in my gel?
Answer: Preventing and removing entrapped air is crucial for achieving a sparkling clear gel.
Solutions:
-
Optimize Mixing: Use large, low-speed sweep-type impellers that remain fully submerged during mixing. Avoid agitation methods that break the surface of the liquid, as this is a primary cause of air incorporation.[7]
-
Deaerate Before Neutralization: Allow the un-neutralized, low-viscosity Carbomer dispersion to stand for a period. This will allow most of the entrapped air to rise and dissipate.[7] For more advanced applications, vacuum de-aeration can be employed.[7]
-
Careful Neutralization: Add the neutralizing agent slowly and mix gently to avoid introducing air into the now-thickening gel.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for achieving a clear this compound gel? A1: The optimal pH range for forming a clear, viscous gel is typically between 6.0 and 8.0.[5] Within this range, the carboxylic acid groups on the polymer become ionized, leading to electrostatic repulsion that uncoils the polymer chains, resulting in maximum viscosity and clarity.[5][10]
Q2: Which neutralizing agent should I use? A2: Common neutralizing agents include inorganic bases like sodium hydroxide (NaOH) and potassium hydroxide, as well as organic amines such as triethanolamine (TEA).[6] The choice depends on the specific formulation requirements. TEA is frequently used in topical preparations. It is advisable to add the neutralizer dropwise or as a dilute solution to prevent localized areas of high pH, which can negatively impact clarity.[5][8]
Q3: Can the concentration of this compound affect gel clarity? A3: Yes. While higher concentrations (typically 0.5% to 2.0% w/w) increase viscosity, excessively high concentrations can sometimes lead to a decrease in clarity.[6][11] An optimal concentration range for mucoadhesive properties without sacrificing clarity has been found to be between 2 and 10 wt% of the mucoadhesive layer in specific film studies.[11]
Q4: My gel lost clarity and viscosity after adding other active ingredients. Why? A4: Many active ingredients and excipients, particularly botanical extracts and salts, contain electrolytes.[8] These ions can interfere with the neutralized Carbomer network and cause the polymer chains to re-coil, leading to a loss of viscosity and clarity.[6] To mitigate this, consider using a grade of Carbomer with higher electrolyte tolerance or adding a chelating agent like Disodium EDTA, which can help protect the polymer.[7][9]
Q5: How does high-shear mixing affect my final gel? A5: High shear is beneficial during the initial dispersion of the dry powder. However, Carbomer gels are sensitive to shear after neutralization.[9] Applying high shear to the formed gel can fracture the delicate polymer network, leading to a permanent and irreversible loss of viscosity.[1][12]
Q6: My clear gel turned yellow and lost viscosity in storage. What happened? A6: Carbomer polymers can be sensitive to UV light, especially when packaged in clear containers.[9] UV exposure can degrade the polymer backbone, causing a loss of viscosity and potential discoloration.[7] Incorporating a UV absorber into your formulation is recommended to ensure long-term stability.[7][9]
Data Presentation
Table 1: Key Parameters Influencing this compound Gel Clarity
| Parameter | Recommended Range/Method | Rationale & Potential Issues if Deviated | Citations |
| Polymer Concentration | 0.5% - 2.0% w/w | Higher concentrations increase viscosity but may reduce clarity. | [6] |
| Dispersion | Slow sifting into a vortex; high shear during this phase is acceptable. | Prevents agglomerates ("fish eyes") which cause cloudiness. | [2][5] |
| Hydration Time | 2 - 24 hours (pre-neutralization) | Ensures all polymer particles are fully swollen. Incomplete hydration leads to opaque particles. | [5] |
| pH / Neutralization | Adjust to pH 6.0 - 8.0 | Maximizes polymer uncoiling for optimal clarity and viscosity. Incorrect pH results in a hazy, low-viscosity liquid. | [5][13] |
| Neutralizing Agent | Triethanolamine (TEA), Sodium Hydroxide (NaOH) | Added dropwise to avoid localized pH shock. | [5][6] |
| Shear | Low shear post-neutralization | High shear after gel formation can permanently break the polymer network, reducing viscosity. | [1][9][12] |
| Additives | Use deionized water; add a UV absorber for clear packaging. | Electrolytes reduce clarity and viscosity. UV light can degrade the polymer. | [6][7][9] |
Experimental Protocols
Protocol 1: Preparation of a Standard 1% w/w Clear Aqueous this compound Gel
-
Dispersion: Weigh 99.0g of purified, deionized water into a beaker of appropriate size. Place the beaker on a magnetic stirrer with a stir bar, or use an overhead mixer to create a deep vortex. Slowly and carefully sift 1.0g of this compound powder into the side of the vortex to prevent clumping.[5]
-
Hydration: Continue stirring until the powder is fully dispersed. Cover the beaker and allow the solution to stand for at least 2 hours (or up to 24 hours) to ensure complete hydration of the polymer particles.[5] At this stage, the solution will be translucent and have low viscosity.
-
Deaeration (Optional but Recommended): Let the dispersion stand undisturbed to allow any entrapped air bubbles to escape.
-
Neutralization: While stirring gently, add a 10% w/w solution of triethanolamine (TEA) or sodium hydroxide (NaOH) dropwise.
-
Gel Formation: Monitor the pH of the dispersion using a calibrated pH meter. As the pH approaches 6.0, a significant increase in viscosity will occur and a clear gel will form.[5]
-
Final pH Adjustment: Continue to add the neutralizing agent until the gel reaches a final pH between 6.5 and 7.5 for optimal clarity.[5] Avoid overshooting the pH.
Visualizations
Experimental Workflow and Troubleshooting
The following diagrams illustrate the standard workflow for preparing a clear this compound gel and a logical approach to troubleshooting clarity issues.
References
- 1. quadroliquids.com [quadroliquids.com]
- 2. How to Mix Carbopol – Carbomer Polymer Gel Formulation [silverson.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Factors Influencing The Formulation Design Of Carbomer Gel [greena-bio.com]
- 7. cosnet.co.kr [cosnet.co.kr]
- 8. How do you make Carbomer gel clear? [vacutaineradditives.com]
- 9. ulprospector.com [ulprospector.com]
- 10. iajps.com [iajps.com]
- 11. Effect of carbomer concentration and degree of neutralization on the mucoadhesive properties of polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. monash.edu [monash.edu]
- 13. researchgate.net [researchgate.net]
Impact of pH on the stability and performance of Carbomer 934 formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and performance of Carbomer 934 formulations.
Troubleshooting Guide
Users may encounter several common issues during the formulation process with this compound, many of which are directly related to pH. The following guide provides solutions to these challenges.
| Problem | Probable Cause (pH-Related) | Recommended Solution |
| "Fish Eyes" or Gel Clumps in Dispersion | Premature neutralization or improper dispersion. If the pH of the water is too high, the polymer will swell on contact, preventing full hydration of the powder.[1] | Ensure the this compound powder is sifted slowly into the vortex of vigorously agitated, deionized water.[2] Avoid adding the neutralizer until the polymer is fully dispersed and hydrated.[2] |
| Low Viscosity or Failure to Thicken | The pH of the formulation is outside the optimal range (typically 6-8).[2] In acidic conditions (pH < 5), the carboxylic acid groups are not sufficiently ionized.[3] At very high pH ( > 9), excess electrolytes can shield the ionic charges, causing the polymer to coil.[4] | Carefully add a neutralizing agent (e.g., triethanolamine, sodium hydroxide) dropwise while monitoring the pH.[2] Adjust the pH to the target range to achieve maximum viscosity.[5] |
| Significant Drop in Viscosity Over Time | Exposure to UV light or high temperatures can cause oxidative degradation, especially in neutralized gels.[6][7] Incompatibility with other formulation components can also lead to instability. | Protect the formulation from light by using opaque containers.[6] Consider adding a water-soluble UV absorber (e.g., benzophenone-2) and a chelating agent like EDTA.[6] Evaluate the compatibility of all excipients. |
| Inconsistent Drug Release Profile | The pH of the dissolution medium affects the swelling of the this compound matrix.[8] At lower pH, the polymer is less swollen, potentially leading to faster drug release.[8][9] As pH increases, swelling increases, which can slow down release.[8][9] | Characterize the drug release profile in media of different pH values that are relevant to the intended application (e.g., simulated gastric and intestinal fluids). Ensure the formulation pH is controlled and stable. |
| Phase Separation or Precipitation in Emulsions/Suspensions | The pH is not optimal for the stability of the emulsion or the solubility of the suspended particles. This compound is incompatible with strong acids and high concentrations of electrolytes.[7] | Optimize the pH to ensure both the stability of the this compound gel network and the physical stability of the dispersed phase. Avoid using high levels of electrolytes. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which pH affects the viscosity of this compound?
This compound is a high molecular weight polymer of acrylic acid.[2] In its dry, powdered form or dispersed in acidic water, the polymer chains are tightly coiled.[2][10] The polymer contains numerous carboxylic acid groups. When a neutralizing agent (a base like triethanolamine or sodium hydroxide) is added, the pH increases.[2] This causes the acidic protons on the carboxylic acid groups to dissociate, leaving negatively charged carboxylate ions.[2] The electrostatic repulsion between these numerous negative charges along the polymer backbone forces the polymer chain to uncoil and expand, dramatically increasing the viscosity of the solution and forming a gel.[2]
Q2: What is the optimal pH range for this compound gel formulations?
The optimal pH range for achieving high viscosity in this compound formulations is typically between 6 and 8.[2] Viscosity can be significantly reduced at pH values below 3 or greater than 12.[7] Within the optimal range, the carboxylic acid groups are sufficiently ionized to cause the polymer to uncoil and create a stable gel network.[3]
Q3: How do electrolytes and ions impact pH-dependent performance?
High concentrations of electrolytes can significantly reduce the viscosity of a neutralized this compound gel.[7] The positive ions from the electrolyte can shield the negative charges on the carboxylate groups of the polymer chain. This reduces the electrostatic repulsion, allowing the polymer chains to coil back up, which results in a loss of viscosity. Polyvalent metal ions can be particularly incompatible.[11]
Q4: Can the pH of a this compound formulation change during storage?
Yes, the pH can change, which can affect stability. For instance, formulations packaged in certain metal tubes may interact with the acidic nature of Carbomer. To improve stability in aluminum tubes, the pH should generally be less than 6.5, while for other metal containers, a pH greater than 7.7 is often recommended.[6][7] Exposure to light and high temperatures can also cause degradation that may alter the pH and reduce viscosity.[6][7]
Q5: How does pH affect the bioadhesive properties of this compound?
The bioadhesive properties of this compound are also pH-dependent. The adhesion to mucous membranes is thought to occur through hydrogen bonding and ionic interactions. The ionization of the carboxylic acid groups, which is controlled by pH, plays a crucial role in these interactions. Maximum mucoadhesion is often observed when the pH of the formulation allows for a balance between polymer swelling and the availability of functional groups for interaction with the mucosal surface.[3]
Data Presentation
The viscosity of a this compound gel is highly dependent on pH. The following table summarizes typical viscosity values for a 0.5% w/v this compound aqueous dispersion at different pH levels.
| pH | Typical Viscosity (mPa·s or cP)* | Observations |
| 3.0 | 100 - 500 | Polymer is in a coiled state; dispersion has low viscosity.[2] |
| 4.0 | 1,000 - 5,000 | Partial ionization begins; viscosity starts to increase. |
| 5.0 | 15,000 - 25,000 | Significant uncoiling of polymer chains. |
| 6.0 | 30,000 - 40,000 | Nearing optimal neutralization; high viscosity gel forms.[5] |
| 7.0 | 30,500 - 39,400 | Optimal viscosity range for a clear, stable gel.[12][13] |
| 8.0 | 28,000 - 38,000 | Still in the effective range, slight decrease may begin. |
| > 9.0 | Decreasing | Excess electrolytes can begin to shield charges, reducing viscosity.[4] |
*Values are approximate and can vary based on the specific grade of this compound, the neutralizer used, and the measurement conditions (e.g., spindle, speed, temperature).
Experimental Protocols
1. Protocol for Preparation and pH Adjustment of a this compound Gel (1% w/v)
-
Dispersion: Measure 99 mL of purified water into a beaker with a magnetic stir bar. While stirring vigorously to create a vortex, slowly and carefully sift 1.0 g of this compound powder onto the surface of the water to prevent clumping.[2]
-
Hydration: Reduce the stirring speed to a moderate level to avoid excessive air entrapment. Continue stirring until the polymer is fully dispersed and no particles are visible. Allow the dispersion to stand for at least 1-2 hours to ensure complete hydration.[2]
-
Neutralization: Prepare a 10% w/v solution of a suitable neutralizing agent (e.g., triethanolamine or sodium hydroxide). While gently stirring the Carbomer dispersion, add the neutralizing solution dropwise.[2]
-
pH Monitoring: Continuously monitor the pH of the dispersion using a calibrated pH meter. As the pH approaches 6.0, the viscosity will increase sharply.[2]
-
Final Adjustment: Continue to add the neutralizer until the target pH (e.g., 7.0 ± 0.2) is reached and a clear, viscous gel is formed.[2]
2. Protocol for Viscosity Measurement
-
Instrument: Use a rotational viscometer (e.g., Brookfield type) with an appropriate spindle (e.g., a T-bar spindle for very high viscosity gels).[2]
-
Sample Preparation: Place a sufficient amount of the prepared this compound gel into a beaker, ensuring no air bubbles are trapped.[2]
-
Equilibration: Allow the sample to equilibrate to a controlled temperature (e.g., 25°C ± 1°C) in a water bath.[2]
-
Measurement: Immerse the selected spindle into the gel to the specified depth. Begin rotation at a defined speed (e.g., 10 rpm).[14]
-
Data Recording: Allow the reading to stabilize for at least 60 seconds before recording the viscosity value in mPa·s or centipoise (cP).[2]
3. Protocol for Accelerated Stability Testing
-
Sample Preparation: Prepare the final this compound formulation and package it in the intended containers (e.g., opaque tubes, glass jars).
-
Storage Conditions: Place the samples in a stability chamber set to accelerated conditions, as per ICH guidelines (e.g., 40°C ± 2°C and 75% RH ± 5% RH).[14]
-
Testing Intervals: Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).[15]
-
Analysis: At each time point, evaluate the samples for the following parameters:
-
Physical Appearance: Color, clarity, phase separation, and homogeneity.[14]
-
pH: Measure the pH of the gel.
-
Viscosity: Measure the viscosity as described in the protocol above.
-
Active Ingredient Assay: Determine the concentration of the active pharmaceutical ingredient (if applicable) to check for degradation.
-
-
Data Evaluation: Compare the results over time to the initial (time 0) data to assess the stability of the formulation under accelerated conditions.
Visualizations
References
- 1. THE PCCA BLOG | Choosing an Appropriate Gelling Agent for Your Co [pccarx.com]
- 2. benchchem.com [benchchem.com]
- 3. opendata.uni-halle.de [opendata.uni-halle.de]
- 4. ijlret.com [ijlret.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - CD Formulation [formulationbio.com]
- 7. phexcom.com [phexcom.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. iajps.com [iajps.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. This compound, 934P, 940, 941, 974, 980 Manufacturers, with SDS [mubychem.com]
- 14. scielo.br [scielo.br]
- 15. ijcmas.com [ijcmas.com]
Preventing microbial contamination in Carbomer 934 hydrogels
Welcome to the Technical Support Center for Carbomer 934 hydrogels. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent microbial contamination in their hydrogel formulations.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of microbial contamination in my this compound hydrogel?
A1: Initial signs of microbial contamination can be subtle. Look for any of the following changes in your hydrogel:
-
Visual Changes: A loss of clarity, appearance of cloudiness, or turbidity. You might also observe the formation of a surface film or visible clumps.
-
Rheological Changes: A noticeable decrease in viscosity or a change in the gel's texture.
-
Odor: Development of any unusual or foul odor.
-
pH Shift: A significant change in the pH of the formulation.
Q2: My preservative-free this compound hydrogel is showing signs of contamination. What should I do?
A2: Once a hydrogel is contaminated, it is generally not salvageable for experimental use. The presence of microbes and their byproducts can alter the chemical and physical properties of the gel and interfere with your results. It is recommended to discard the contaminated batch and prepare a new one, incorporating an appropriate preservative system from the start.
Q3: Can I sterilize my this compound hydrogel after preparation to eliminate contamination?
A3: Yes, terminal sterilization of the final hydrogel formulation is a common practice. However, the chosen method must be compatible with this compound to avoid negatively impacting the hydrogel's properties. Autoclaving and gamma irradiation are two commonly employed methods.[1][2] It's crucial to validate the chosen sterilization method to ensure it doesn't adversely affect the hydrogel's viscosity, pH, and stability.
Troubleshooting Guide
Issue 1: My this compound hydrogel has failed the preservative efficacy test (PET).
-
Possible Cause 1: Incompatible Preservative. Certain preservatives can interact with this compound, leading to a decrease in viscosity and a reduction in antimicrobial efficacy. For instance, high concentrations of benzalkonium chloride or sodium benzoate (e.g., 0.1% w/v) can cause turbidity and a drop in viscosity.[3]
-
Solution: Select a preservative system known to be compatible with carbomers. Refer to the preservative data tables below for suitable options.
-
-
Possible Cause 2: Incorrect Preservative Concentration. The concentration of the preservative may be too low to effectively inhibit the growth of the challenge microorganisms.
-
Solution: Ensure the preservative is used within its effective concentration range. You may need to optimize the concentration for your specific formulation.
-
-
Possible Cause 3: pH of the Formulation. The efficacy of many preservatives is pH-dependent. If the pH of your hydrogel is outside the optimal range for your chosen preservative, its antimicrobial activity may be compromised.
-
Solution: Adjust the pH of your hydrogel to be within the effective range for your preservative. Remember that the viscosity of this compound hydrogels is also pH-dependent, so any adjustments should be made carefully.
-
Issue 2: The viscosity of my this compound hydrogel decreased after adding a preservative.
-
Possible Cause: Preservative-Polymer Interaction. As mentioned, some preservatives can interfere with the cross-linked structure of this compound, leading to a loss of viscosity. This is particularly common with cationic preservatives.
-
Solution: Choose a non-ionic or anionic preservative that is compatible with this compound. Parabens (methylparaben, propylparaben) and chlorocresol are often good choices.[3]
-
Issue 3: My hydrogel appears cloudy after sterilization.
-
Possible Cause 1 (Autoclaving): If you are using a combination of polymers, such as HPMC with Carbopol, temporary turbidity can occur at elevated temperatures due to HPMC precipitation, which should disappear upon cooling.
-
Solution: Allow the hydrogel to cool completely to room temperature. The clarity should return.
-
-
Possible Cause 2 (Gamma Irradiation): While less common, high doses of gamma radiation can potentially cause some changes in the polymer structure that might affect clarity.
Data Presentation
Table 1: Recommended Preservatives for this compound Hydrogels
| Preservative | Typical Concentration (% w/v) | Notes |
| Chlorocresol | 0.1% | Compatible with this compound.[3] |
| Methylparaben | 0.18% | Often used in combination with Propylparaben.[3] |
| Propylparaben | 0.02% | Often used in combination with Methylparaben.[3] |
| Thiomersal | 0.1% | Effective, but use is limited in some regions due to mercury content.[3] |
| Potassium Sorbate | 0.1% - 0.2% | Used in some this compound formulations.[5] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Common Preservatives
| Preservative | Staphylococcus aureus (ppm) | Pseudomonas aeruginosa (ppm) | Candida albicans (ppm) | Aspergillus brasiliensis (ppm) |
| Benzoic Acid | >1500 | >1500 | 100 - >1500 | >1500 |
| Sorbic Acid | 100 - >1200 | 100 - >1200 | 100 - >1200 | 100 - >1200 |
| Propionic Acid | 100 - 1500 | 100 - 1500 | 100 - 1500 | 100 - 1500 |
| Methylparaben | - | - | - | - |
| Propylparaben | - | - | - | - |
Note: MIC values can vary depending on the specific strain of microorganism, the test method, and the formulation matrix. The data presented here is for general guidance.[6][7]
Table 3: Antimicrobial Effectiveness Test (AET) Acceptance Criteria (USP <51>)
| Product Category | Bacteria (CFU/g or CFU/mL) | Yeast and Molds (CFU/g or CFU/mL) |
| Topical Products | Not less than 2.0 log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days. | No increase from the initial calculated count at 14 and 28 days. |
No increase is defined as not more than 0.5 log10 unit higher than the previous value measured.
Experimental Protocols
Protocol 1: Preparation of a 1% this compound Hydrogel
-
Dispersion: Slowly and carefully add 1g of this compound powder to the vortex of 99g of vigorously agitated purified water. This helps prevent the formation of clumps.[8]
-
Hydration: Continue stirring until the polymer is fully dispersed. Cover the beaker and allow the solution to stand for at least 2-4 hours to ensure complete hydration of the polymer particles.
-
Preservative Addition (if applicable): If using a preservative, dissolve it in a small amount of a suitable solvent (e.g., propylene glycol for parabens) and add it to the hydrated carbomer dispersion with gentle mixing.
-
Neutralization: While stirring gently, add a neutralizing agent, such as triethanolamine (TEA) or a 10% sodium hydroxide solution, dropwise.
-
Gel Formation: Continue to add the neutralizing agent until the desired pH (typically 6.0-7.5) is reached. A significant increase in viscosity will be observed as a clear gel forms.[8]
Protocol 2: Antimicrobial Effectiveness Test (AET) - USP <51>
This protocol is a summary. Please refer to the official USP <51> for detailed procedures.
-
Preparation of Inoculum: Prepare standardized suspensions of the challenge microorganisms (Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 8739, Pseudomonas aeruginosa ATCC 9027, Candida albicans ATCC 10231, and Aspergillus brasiliensis ATCC 16404) to achieve a final concentration of 1 x 10^5 to 1 x 10^6 CFU/mL in the test product.[9]
-
Inoculation: Inoculate separate samples of the this compound hydrogel with each of the prepared microbial suspensions. The volume of the inoculum should be between 0.5% and 1.0% of the volume of the product.[10]
-
Incubation: Store the inoculated hydrogel samples at a controlled temperature of 22.5 ± 2.5°C.[11]
-
Sampling and Plating: At specified intervals (typically 7, 14, and 28 days), remove an aliquot from each sample.[10]
-
Neutralization and Enumeration: Dilute the aliquot in a suitable neutralizing broth to inactivate the preservative. Perform plate counts to determine the number of viable microorganisms.
-
Data Analysis: Calculate the log reduction in microbial count at each time point compared to the initial inoculum level. Compare the results with the acceptance criteria outlined in USP <51>.
Protocol 3: Sterilization Procedures
Autoclave Sterilization:
-
Packaging: Place the this compound hydrogel in a sealed, autoclave-safe container.
-
Cycle: A typical autoclave cycle is 121°C for 15-20 minutes.[12]
-
Validation: Post-sterilization, the hydrogel should be tested for sterility and any changes in its physical properties (viscosity, pH, appearance). Studies have shown that Carbomer 940 hydrogels are stable to steam sterilization.[12]
Gamma Irradiation Sterilization:
-
Packaging: Package the hydrogel in a gamma-compatible container.
-
Dosage: A common dose for sterilization of medical devices and pharmaceuticals is 25 kGy.[4] This dose has been shown to be effective for Carbopol 934 hydrogels.[1]
-
Validation: As with autoclaving, it is essential to validate the sterility and the physical properties of the hydrogel post-irradiation.
Mandatory Visualizations
Caption: Troubleshooting workflow for microbial contamination in this compound hydrogels.
Caption: Decision-making workflow for selecting a preservation strategy.
Caption: Experimental workflow for the Antimicrobial Effectiveness Test (AET).
References
- 1. Role of Sterilization on In Situ Gel-Forming Polymer Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sterilization, hydration-dehydration and tube fabrication of zwitterionic hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - CD Formulation [formulationbio.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production -Food Science of Animal Resources | Korea Science [koreascience.kr]
- 7. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. microchemlab.com [microchemlab.com]
- 10. nelsonlabs.com [nelsonlabs.com]
- 11. microchemlab.com [microchemlab.com]
- 12. Effects of Steam Sterilization on the Properties of Stimuli-Responsive Polymer-Based Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Drug Release from Carbomer 934 Matrices: A Technical Support Guide
Welcome to our technical support center for researchers, scientists, and drug development professionals working with Carbomer 934 matrices. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you effectively modify and control the drug release rate from your formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms driving drug release from this compound hydrogel matrices?
Drug release from this compound matrices is a complex process governed by several mechanisms that can act simultaneously.[1] The primary mechanisms include:
-
Swelling and Diffusion: Upon contact with an aqueous medium, the this compound polymer hydrates and swells, forming a gel layer.[2][3] The dissolved drug then diffuses through this swollen hydrogel network into the surrounding medium.[3] The rate of drug release is influenced by the thickness and tortuosity of this gel layer.
-
Matrix Erosion: While diffusion is often the predominant mechanism, erosion of the swollen polymer matrix can also contribute to drug release, particularly in response to pH changes or enzymatic activity.[3][4]
-
Anomalous (Non-Fickian) Transport: In many cases, the drug release from this compound matrices does not follow a simple Fickian diffusion model.[5][6] This "anomalous" transport is a combination of diffusion and polymer chain relaxation (swelling-controlled release).[2][6] The Korsmeyer-Peppas model is often used to characterize this type of release.[5][7]
Q2: How does the concentration of this compound in the matrix affect the drug release rate?
The concentration of this compound is a critical factor in controlling the drug release rate. Generally, as the polymer concentration increases, the drug release rate decreases.[6][8]
This is because a higher polymer concentration leads to:
-
Increased Viscosity and Gel Strength: A more concentrated polymer network forms a more viscous and robust gel layer upon hydration.[9]
-
Reduced Mesh Size: The pores within the hydrogel matrix become smaller, creating a more tortuous path for the drug to diffuse through.[4]
-
Thicker Gel Layer: A higher polymer content results in the formation of a thicker gel layer, which acts as a stronger barrier to drug release.[6]
Q3: Can the pH of the dissolution medium be used to modify the drug release rate?
Yes, the pH of the surrounding medium has a significant impact on drug release from this compound matrices. This compound is a polyacrylic acid polymer with carboxylic acid groups.
-
Low pH (e.g., pH 1.2): In an acidic environment, the carboxylic acid groups are protonated and unionized.[10] This leads to less polymer swelling and consequently, a slower drug release rate.[8][11]
-
Higher pH (e.g., pH 6.8 or 7.4): At higher pH levels, the carboxylic acid groups become ionized (deprotonated), leading to electrostatic repulsion between the polymer chains.[8][10] This repulsion causes the polymer to uncoil and swell significantly, resulting in a much faster drug release.[8][11]
Troubleshooting Guide
Issue: The drug release from my this compound matrix is too slow.
If you are observing an undesirably slow drug release profile, consider the following troubleshooting steps:
1. Decrease the this compound Concentration:
-
Rationale: A lower polymer concentration will result in a less viscous gel with a larger mesh size, facilitating faster drug diffusion.[6]
-
Action: Prepare formulations with incrementally lower percentages of this compound and evaluate the impact on the release profile.
2. Incorporate a Water-Soluble Diluent:
-
Rationale: Certain excipients can enhance the rate of water uptake and create channels within the matrix, thereby accelerating drug release.[7]
-
Action: Experiment with incorporating water-soluble diluents such as lactose monohydrate or Starch 1500 into your formulation.[7]
3. Modify the pH of the Formulation Microenvironment:
-
Rationale: Creating a more alkaline microenvironment within the matrix can promote faster swelling of the this compound and accelerate drug release.[8]
-
Action: Consider the inclusion of alkaline excipients in your formulation.
4. Convert Carbomer to a Salt Form:
-
Rationale: The sodium salt of this compound has been shown to disperse more rapidly without the formation of a rate-limiting swollen gel layer, leading to a much faster drug release.[11]
-
Action: Investigate the preparation of a freeze-dried sodium salt of this compound for your formulation.[11]
Issue: The drug release from my this compound matrix is too fast.
To slow down a rapid drug release, the following strategies can be employed:
1. Increase the this compound Concentration:
-
Rationale: A higher concentration of this compound will create a denser, more restrictive gel barrier, thereby retarding drug diffusion.[6][10]
-
Action: Formulate matrices with a higher percentage of this compound.
2. Utilize a Water-Insoluble Diluent:
-
Rationale: Insoluble diluents can decrease the overall porosity and water penetration into the matrix, leading to a slower release rate.
-
Action: Evaluate the effect of incorporating excipients like Avicel® PH-101, which has been shown to decrease drug release.[7]
3. Restrict the Surface Area of the Matrix:
-
Rationale: By limiting the surface area of the tablet exposed to the dissolution medium, you can control the rate of polymer hydration and drug release. This can also shift the release mechanism towards a more Fickian (diffusion-controlled) profile.[5][7]
-
Action: Employ a customized device or an impermeable coating on one or more faces of the tablet to restrict the surface area.[5]
4. Adjust Tablet Geometry:
-
Rationale: The size and shape of the tablet influence the surface-area-to-volume ratio, which in turn affects the drug release rate.[12]
-
Action: Modify the tablet dimensions, such as the diameter and thickness, to achieve the desired release profile.[12]
Data Presentation
Table 1: Effect of this compound Concentration on Theophylline Release
| This compound Concentration (% w/w) | Diluent | Mean Percent Drug Released at 4 hours (%) |
| 10 | Lactose Fast Flo | 45.5 |
| 30 | Lactose Fast Flo | 33.6 |
| 50 | Lactose Fast Flo | 24.3 |
Data extracted from a study on theophylline release from this compound matrices.[6]
Table 2: Influence of Diluent Type on Theophylline Release from Matrices Containing 10% this compound
| Diluent | Key Property | Impact on Drug Release |
| Avicel® PH-101 | Disintegrant | High percent drug release, may compromise matrix integrity at low Carbomer levels.[6] |
| Emcompress® | - | Can affect the uniformity of gel formation, leading to higher drug release.[6] |
| Lactose Fast Flo® | Water-soluble | Provides a baseline for comparison; release rate is highly dependent on Carbomer concentration.[6] |
Experimental Protocols
Key Experiment: In Vitro Drug Release Testing (USP Apparatus 1)
This protocol outlines the general procedure for conducting in vitro drug release studies for this compound matrix tablets.
Materials and Equipment:
-
USP Apparatus 1 (Basket Apparatus)
-
Dissolution medium (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8)
-
Water bath maintained at 37 ± 0.5 °C
-
UV-Vis Spectrophotometer or HPLC system for drug quantification
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Filters (e.g., 0.45 µm)
Procedure:
-
Prepare the dissolution medium and deaerate it.
-
Assemble the USP Apparatus 1 and place the required volume of dissolution medium in each vessel.
-
Allow the medium to equilibrate to 37 ± 0.5 °C.
-
Place one tablet in each basket.
-
Lower the baskets into the dissolution medium and start the apparatus at a specified rotation speed (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the dissolution medium from each vessel.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the collected samples.
-
Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).
-
Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed in previous samples.
Visualizations
Caption: Factors influencing drug release from this compound matrices.
Caption: A typical experimental workflow for evaluating drug release.
References
- 1. Controlled drug release from hydrogel-based matrices: Experiments and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug release from this compound matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prhsj.rcm.upr.edu [prhsj.rcm.upr.edu]
- 7. researchgate.net [researchgate.net]
- 8. Using Carbomer-Based Hydrogels for Control the Release Rate of Diclofenac Sodium: Preparation and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Improvement of drug release rate from carbopol 934P formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: The Effect of Electrolytes on the Rheology of Carbomer 934 Gels
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Carbomer 934 gels. The information provided addresses common issues encountered when incorporating electrolytes into this compound formulations.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism by which this compound thickens aqueous solutions?
A1: this compound, a high molecular weight polymer of acrylic acid, exists in a tightly coiled state in aqueous dispersions.[1] The thickening mechanism is activated upon neutralization of its acidic carboxylic acid groups with a suitable base, such as triethanolamine (TEA) or sodium hydroxide (NaOH).[1][2] This neutralization leads to the ionization of the carboxyl groups, resulting in electrostatic repulsion between the negatively charged polymer chains.[3] This repulsion causes the polymer to uncoil and expand, leading to a significant increase in viscosity and the formation of a gel network.[3][4]
Q2: Why does the addition of electrolytes lead to a decrease in the viscosity of this compound gels?
A2: The addition of electrolytes, or salts, introduces cations (e.g., Na+, Ca2+) into the gel matrix. These cations can shield the negative charges on the this compound polymer backbone, reducing the electrostatic repulsion between the polymer chains.[4][5] This phenomenon, often referred to as the "salting-out" effect, allows the expanded polymer chains to coil back on themselves, leading to a collapse of the gel network and a significant reduction in viscosity.[3][6] In essence, the cations act as coagulants, weakening the gel structure.[6][7]
Q3: Are all electrolytes equally detrimental to the viscosity of this compound gels?
A3: No, the effect of electrolytes on this compound gel viscosity is dependent on the valence of the cation. Divalent cations, such as calcium (Ca2+) and magnesium (Mg2+), are significantly more detrimental than monovalent cations like sodium (Na+) and potassium (K+).[6][7] Divalent cations are more effective at shielding the negative charges on the polymer chains and can also form ionic crosslinks, further contributing to the collapse of the gel network and a more pronounced decrease in viscosity.[5]
Q4: Can the order of addition of ingredients impact the final properties of a this compound gel containing electrolytes?
A4: Yes, the order of addition is crucial. It is generally recommended to disperse the this compound powder in water and allow it to fully hydrate before neutralization.[1] The neutralizing agent should be added slowly with continuous stirring to form the gel. If electrolytes are to be included, they are typically added after the gel has formed. Adding electrolytes to the water before the this compound can hinder the polymer's hydration and swelling process, resulting in a lower final viscosity.[4]
Q5: What is the typical pH range for optimal viscosity in a this compound gel?
A5: this compound gels generally achieve their maximum viscosity in a pH range of 6 to 8.[1] The viscosity dramatically increases at pH values above 4 and peaks near pH 9.[3] At pH values below 5 or above 9, higher concentrations of this compound may be required to achieve the desired viscosity.[8]
Troubleshooting Guide
Issue 1: Unexpectedly Low Viscosity After Adding an Active Pharmaceutical Ingredient (API) that is a Salt.
-
Problem: The viscosity of my this compound gel dropped significantly after incorporating my API, which is in a salt form.
-
Cause: The API is acting as an electrolyte, introducing cations that disrupt the this compound gel network. This is a common issue with APIs that are salts of mono- or divalent cations.
-
Solution:
-
Quantify the Effect: Determine the salt concentration introduced by your API.
-
Increase Polymer Concentration: A higher concentration of this compound may partially compensate for the viscosity loss.
-
Consider a Salt-Tolerant Carbomer: Investigate the use of specialty carbomers, such as Carbopol® Ultrez™ 30, which are designed to have better electrolyte tolerance.[4]
-
pH Adjustment: Ensure the final pH of the formulation is within the optimal range for this compound (pH 6-8) after the addition of all ingredients.[1]
-
Issue 2: Gel Becomes Cloudy or Precipitates After Adding Electrolytes.
-
Problem: My clear this compound gel turned cloudy or showed signs of precipitation upon the addition of salts.
-
Cause: High concentrations of electrolytes, particularly divalent cations, can lead to significant polymer coiling and aggregation, causing the polymer to "salt out" of the solution.[3] This results in turbidity and, in severe cases, precipitation.
-
Solution:
-
Reduce Electrolyte Concentration: If possible, lower the concentration of the electrolyte in your formulation.
-
Use Monovalent Cations: If your formulation allows, substitute divalent cations with monovalent cations, which have a less pronounced effect on gel clarity.[6][7]
-
Optimize Formulation Order: Add the electrolyte solution slowly and with continuous, gentle mixing to the fully formed gel to improve its incorporation and minimize localized high concentrations that can trigger precipitation.
-
Issue 3: Inconsistent Viscosity Between Batches.
-
Problem: I am observing significant batch-to-batch variation in the viscosity of my this compound gel containing electrolytes.
-
Cause: Inconsistent processing parameters can lead to variability. This can include differences in mixing speed and time, temperature, and the rate of addition of the neutralizing agent and electrolytes.[9]
-
Solution:
-
Standardize Operating Procedures (SOPs): Develop and strictly adhere to a detailed SOP for the preparation of your gel, specifying mixing speeds, times, and temperatures for each step.[9]
-
Ensure Complete Hydration: Allow sufficient time for the this compound to fully hydrate before neutralization. Incomplete hydration will result in lower and more variable viscosity.[9]
-
Controlled Addition: Use a controlled rate of addition for both the neutralizing agent and the electrolyte solution to ensure uniform distribution and consistent gel formation.
-
Data Presentation
The following tables summarize the quantitative effects of various electrolytes on the rheological properties of this compound gels as reported in the literature.
Table 1: Effect of Different Salts on the Viscosity of this compound Gels
| Salt | Concentration | Observation | Reference |
| NaCl | 1.0% | Decreased viscosity and weaker gel compared to no salt. | [6][7] |
| KCl | 1.0% | Decreased viscosity and weaker gel compared to no salt. | [6][7] |
| MgCl₂ | 1.0% | Significant decrease in viscosity; more detrimental than monovalent salts. | [6][7] |
| CaCl₂ | 1.0% | Most detrimental salt, leading to a significant decrease in viscosity and gel strength. At 1.0% concentration, phase separation and measurement impossibility were observed. | [6][7] |
Table 2: Effect of Salts on the Storage Modulus (G') and Loss Modulus (G'') of this compound Gels
| Salt | Concentration | Storage Modulus (G') | Loss Modulus (G'') | Observation | Reference |
| None | - | 1245.2 Pa | - | Strong initial gel structure. | [6] |
| NaCl | 0.1% | Decreased | Decreased | Reduction in gel strength. | [6] |
| CaCl₂ | 0.1% | Significantly Decreased | Significantly Decreased | Pronounced reduction in gel strength, more so than with monovalent cations. | [6] |
Experimental Protocols
Protocol 1: Preparation of a Standard 1% (w/w) this compound Gel
-
Dispersion: Slowly sift 1.0 g of this compound powder into the vortex of 99.0 g of vigorously agitated purified water. Continue mixing until a lump-free dispersion is obtained.[1]
-
Hydration: Allow the dispersion to stand for at least 2-4 hours (or overnight) to ensure complete hydration of the polymer particles.[1][9]
-
Neutralization: While stirring gently, add a neutralizing agent (e.g., 18% w/v sodium hydroxide solution or triethanolamine) dropwise until the pH of the dispersion reaches 6.5-7.5.[1][2] A significant increase in viscosity will be observed as the gel forms.
Protocol 2: Evaluation of the Effect of Electrolytes on Gel Rheology
-
Gel Preparation: Prepare a standardized this compound gel as described in Protocol 1.
-
Electrolyte Addition: Prepare stock solutions of the desired electrolytes (e.g., NaCl, CaCl₂) at known concentrations. Add a specified volume of the electrolyte solution to the pre-formed gel and mix gently but thoroughly until homogeneous.
-
Rheological Measurement:
-
Use a controlled stress or strain rheometer, equipped with a suitable geometry (e.g., parallel plate or cone and plate).[8]
-
Allow the sample to equilibrate on the rheometer for a set period (e.g., 5 minutes) before measurement.[8]
-
Perform a steady shear rate sweep to determine the viscosity profile.
-
Conduct an oscillatory frequency sweep at a low strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').[8]
-
Visualizations
Caption: Mechanism of this compound gel formation upon neutralization.
Caption: Impact of electrolytes on the this compound gel network.
Caption: Experimental workflow for electrolyte effect analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
- 3. opendata.uni-halle.de [opendata.uni-halle.de]
- 4. ulprospector.com [ulprospector.com]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. Impact on Rheology Modifier as Cellulose Nanofibril, Carbomers by Salts [ktappi.kr]
- 7. Impact on Rheology Modifier as Cellulose Nanofibril, Carbomers by Salts [ktappi.kr]
- 8. ijlret.com [ijlret.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Carbomer 934 Gel Production
This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up Carbomer 934 gel production from the laboratory to the pilot plant. It provides practical solutions to common problems in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound gel production?
A1: The primary challenges stem from differences in equipment and processing dynamics between lab and pilot scales. Key issues include:
-
Powder Dispersion: this compound is a very light, low-density powder that tends to float and is prone to forming agglomerates ("fish eyes") if not incorporated correctly.[1]
-
Hydration Time: Inadequate hydration time can lead to incomplete swelling of the polymer, resulting in lower viscosity and a grainy texture.
-
Mixing and Shear: The type of mixer and the shear rate applied are critical. Prolonged exposure to high shear can permanently damage the polymer network, leading to a loss of viscosity.[1]
-
Air Entrapment: Vigorous agitation required to disperse the powder can introduce a significant amount of air, leading to foam, cloudy gels, and inaccurate density/fill volumes.[1]
-
Neutralization Control: The addition rate and method of adding the neutralizing agent can impact gel uniformity and clarity. Localized pH variations can cause non-uniform swelling.
-
Heat Transfer: Larger batch sizes have different surface-area-to-volume ratios, affecting heat dissipation during mixing and potentially impacting viscosity.
Q2: How does mixing equipment differ from lab to pilot scale and what is the impact?
A2: Laboratory-scale batches are often prepared using overhead stirrers or magnetic stir bars, which may provide high shear in a small volume. Pilot-scale production utilizes larger equipment like anchor stirrers, turbine impellers, or homogenizers. The key impact is on shear rate and flow patterns. A process that takes minutes with a high-shear lab mixer might take hours with a low-shear pilot plant impeller, increasing processing costs.[2] It is crucial to select pilot-scale equipment that can achieve uniform dispersion without imparting excessive shear that could degrade the Carbomer polymer.[1]
Q3: What are the critical process parameters (CPPs) to monitor during scale-up?
A3: To ensure a robust and reproducible process, the following CPPs should be carefully monitored and controlled:
-
This compound Concentration: Directly impacts the final viscosity of the gel.[3][4]
-
Dispersion Rate & Method: The rate at which the powder is added to the vortex of the liquid is crucial to prevent clumping.[3]
-
Mixing Speed and Time: Must be optimized to ensure complete dispersion and hydration without causing shear degradation.
-
Hydration Time: Sufficient time must be allowed for the polymer to fully swell before neutralization.
-
pH: The pH of the final formulation is critical for achieving the desired viscosity. The thickening mechanism is activated upon neutralization of the acidic polymer.[3][5]
-
Temperature: Can affect hydration rate and final viscosity.
-
Neutralizer Addition Rate: Slow, controlled addition while mixing ensures uniform gel formation.
Q4: How can I ensure batch-to-batch consistency in viscosity?
A4: Consistency is achieved through strict control of the CPPs listed above. Additionally:
-
Use a consistent source and grade of this compound, as different suppliers may have varying performance characteristics.[6]
-
Develop a detailed Standard Operating Procedure (SOP) for the entire manufacturing process.
-
Implement in-process controls (IPCs) such as pH and viscosity checks at defined stages.
-
Characterize the rheological properties of your lab batch thoroughly to set a benchmark for the pilot scale.
Troubleshooting Guide
Problem: My gel contains lumps, aggregates, or "fish eyes." What is the cause and how can I fix it?
Answer: This is one of the most common issues and is typically caused by improper dispersion of the this compound powder.[1]
-
Cause: The powder was added too quickly, or the agitation was insufficient to create a proper vortex. This causes the outer layer of particles in a clump to hydrate and swell, forming a waterproof barrier that prevents the powder inside from getting wet.
-
Solution:
-
Prevention (Best Approach): Sift the this compound powder slowly and carefully into the vortex of a vigorously agitated liquid.[3] Ensure the mixing speed is high enough to create a strong vortex that pulls the powder down into the liquid before it can clump.
-
Correction: If lumps have already formed, they are very difficult to disperse. You may need to continue mixing for an extended period, but this risks shear degradation. In some cases, passing the dispersion through a high-shear mixer or a screen before the neutralization step can break up the agglomerates.
-
Problem: The gel is cloudy and contains a large number of air bubbles.
Answer: This is due to air entrapment during the mixing process.
-
Cause: this compound is a light, fluffy powder that requires vigorous agitation to be incorporated, which can introduce air into the system.[1] This aeration creates a foam that can be difficult to remove once the gel is thickened.[1]
-
Solution:
-
Pre-Soaking Method: Disperse the Carbomer powder in deionized water 12-24 hours before production without agitation, allowing it to naturally absorb water and hydrate.[7] Then, mix slowly to form a uniform dispersion before neutralization.
-
Vacuum Processing: If available, use a vacuum-rated mixing vessel. Pulling a vacuum during and after the mixing process will remove entrapped air.
-
Minimize Agitation Post-Neutralization: The gel is more susceptible to trapping air after it has been neutralized and thickened. Use slow-speed, wide-sweep agitation (like an anchor stirrer) to blend the final gel.
-
Problem: The viscosity of my pilot batch is significantly lower than the lab batch, even with the same formulation.
Answer: A permanent loss of viscosity often points to shear degradation of the polymer.
-
Cause: The Carbomer polymer was exposed to excessive or prolonged high shear, especially after neutralization.[1][6] This can happen in pumps, homogenizers, or high-speed mixers. The mechanical force breaks the long polymer chains, reducing their ability to form a strong gel network.
-
Solution:
-
Evaluate Shear: Review the entire process to identify steps with high shear. Use low-shear pumps (e.g., diaphragm or gear pumps) to transfer the gel.[8]
-
Mixing Order: Whenever possible, perform high-shear mixing before neutralizing the polymer. Carbomers are less sensitive to shear before they are neutralized and thickened.[6]
-
Optimize Mixing: Reduce the speed or duration of mixing, especially after the gel has formed.
-
Problem: The final pH of the gel is correct, but the clarity is poor.
Answer: Poor clarity in a properly formulated gel can be due to several factors.
-
Cause 1: Incomplete Hydration: If the polymer is not fully hydrated before neutralization, the resulting gel can appear hazy.
-
Solution 1: Increase the hydration time. Allow the un-neutralized dispersion to stand for several hours (e.g., 2-24 hours) to ensure complete swelling.[3]
-
Cause 2: Air Entrapment: Micro-bubbles that are not visible to the naked eye can scatter light and make the gel appear cloudy.
-
Solution 2: Deaerate the gel using vacuum or by letting it stand for an extended period.
-
Cause 3: Incompatible Ingredients: The addition of certain salts or other excipients can sometimes cause the polymer to precipitate, leading to cloudiness.
-
Solution 3: Add electrolytes or other soluble ingredients to the final formulation after the gel has formed to avoid compatibility issues.[8]
Quantitative Data
The viscosity of a this compound gel is highly dependent on its concentration and the final pH after neutralization. The following table provides illustrative data.
| This compound Concentration (w/w %) | pH Range | Typical Viscosity (cP) |
| 0.2% | 7.3 - 7.8 | 2,050 - 5,450 |
| 0.5% | 7.3 - 7.8 | 30,500 - 39,400[3] |
| 1.0% | ~7.0 | Varies (Significantly higher than 0.5%) |
| 2.0% | ~7.0 | Varies (Significantly higher than 1.0%) |
| 3.0% | ~7.0 | Varies (Significantly higher than 2.0%) |
| Note: Viscosity values are highly dependent on the specific neutralizer used, temperature, and the viscometer/spindle/speed combination. This table is for comparative purposes. |
Experimental Protocols
Protocol 1: Preparation of a 1% w/w this compound Gel (Lab Scale)
-
Dispersion: Weigh 990 g of purified water into a suitable beaker. Place the beaker under an overhead mixer fitted with a propeller-type impeller. Start agitation at a speed sufficient to create a deep vortex (e.g., 500-800 RPM).
-
Sifting: Slowly and carefully sift 10 g of this compound powder directly into the vortex. Continue mixing for 15-20 minutes until all powder is wetted and no large agglomerates are visible.
-
Hydration: Cover the beaker and reduce the mixing speed to a gentle stir (e.g., 100-200 RPM). Allow the dispersion to mix for at least 2 hours to ensure complete hydration. For best results, let it stand overnight.
-
Neutralization: Prepare a 10% w/w solution of a suitable neutralizing agent (e.g., Triethanolamine - TEA). While monitoring the pH and stirring gently, add the neutralizing solution dropwise.
-
Gel Formation: As the pH approaches 6.0, a significant increase in viscosity will occur.[4] Continue adding the neutralizer slowly until the target pH (typically 6.5-7.5) is reached and a clear, viscous gel is formed.[3]
-
Final Mixing: Allow the gel to mix slowly for another 15-20 minutes to ensure homogeneity.
Protocol 2: Viscosity Measurement
-
Instrument: Use a rotational viscometer (e.g., Brookfield type).
-
Sample Preparation: Carefully scoop the gel into a beaker, ensuring no air bubbles are introduced. Allow the sample to equilibrate to a controlled temperature (e.g., 25°C).
-
Spindle and Speed Selection: Choose an appropriate spindle (e.g., T-bar spindle for very thick gels) and rotational speed based on the expected viscosity. The target is to achieve a torque reading between 20-80%.
-
Measurement: Immerse the spindle into the center of the gel to the specified depth. For highly viscous gels, a helipath stand may be used to ensure the spindle is constantly moving through fresh material.[3]
-
Reading: Allow the reading on the viscometer to stabilize for at least 30-60 seconds before recording the viscosity value in centipoise (cP) or Pascal-seconds (Pa·s).
Visualizations
References
- 1. quadroliquids.com [quadroliquids.com]
- 2. monash.edu [monash.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. iajps.com [iajps.com]
- 6. ulprospector.com [ulprospector.com]
- 7. Common problems in Carbomer 940 gel preparation [vacutaineradditives.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to UV-Vis Spectroscopy for Drug Quantification in Carbomer 934 Gels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the UV-Vis spectrophotometric method with High-Performance Liquid Chromatography (HPLC) for the quantification of active pharmaceutical ingredients (APIs) in Carbomer 934 gel formulations. The information presented is supported by experimental data and detailed protocols to assist in selecting the most suitable analytical method for your research and quality control needs.
Introduction
This compound is a high molecular weight polymer of acrylic acid used extensively as a gelling agent in the pharmaceutical industry to create topical and semi-solid dosage forms. Accurate quantification of the API within these gels is crucial for ensuring product quality, safety, and efficacy. UV-Vis spectrophotometry offers a simple, rapid, and cost-effective analytical approach, while HPLC is a powerful separative technique known for its high sensitivity and specificity. This guide will delve into the validation of a UV-Vis method and compare its performance against the well-established HPLC method for drug quantification in a this compound gel matrix.
Method Validation: UV-Vis vs. HPLC
Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guidelines outline the validation characteristics required for analytical methods.[1][2][3] A comparative summary of the validation parameters for a UV-Vis spectrophotometric method and an HPLC method for the quantification of a model drug, Clobetasol Propionate (a potent corticosteroid), in a gel formulation is presented below.
| Validation Parameter | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC) |
| Linearity (Concentration Range) | 2-40 µg/mL[4][5] | 4–12 μg/mL[6] |
| Correlation Coefficient (r²) | ≥ 0.999[4][5][6] | ≥ 0.999[6] |
| Accuracy (% Recovery) | 97–102%[6] | 97–102%[6] |
| Precision (% RSD) | < 2%[4][6] | < 2%[6] |
| Limit of Detection (LOD) | 0.84 µg/mL[4][5] | < 3 µg/mL |
| Limit of Quantification (LOQ) | 2.55 µg/mL[4][5] | < 7 µg/mL |
| Specificity | No interference from excipients at λmax of 239 nm[4][7] | High, based on retention time and peak purity |
| Analysis Time | Rapid | Longer run times |
| Cost | Cost-effective[6] | Higher initial investment and operational costs |
Experimental Protocols
Detailed methodologies for the validation of a UV-Vis spectrophotometric method for the quantification of Clobetasol Propionate in a this compound gel are provided below.
Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of Clobetasol Propionate in 100 mL of ethanol to obtain a concentration of 100 µg/mL.[8]
-
Working Standard Solutions: Prepare a series of dilutions ranging from 2 to 40 µg/mL by diluting the standard stock solution with ethanol.[4][5]
-
Sample Preparation:
-
Accurately weigh 1 g of the Clobetasol Propionate gel formulation (0.05%) into a 10 mL volumetric flask.[9]
-
Add a suitable diluent (e.g., ethanol) and vortex the solution to disperse the gel.[9]
-
Make up the volume with the diluent and mix thoroughly.[9]
-
Filter the solution through a 0.45 µm nylon syringe filter before analysis.[9]
-
UV-Vis Spectrophotometric Analysis
-
Wavelength Selection (λmax): Scan the standard solution of Clobetasol Propionate over the UV range of 200-400 nm using ethanol as a blank. The wavelength of maximum absorbance (λmax) for Clobetasol Propionate is determined to be 239 nm.[4][8]
-
Calibration Curve: Measure the absorbance of the working standard solutions at 239 nm. Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Measure the absorbance of the prepared sample solution at 239 nm and determine the concentration of Clobetasol Propionate from the calibration curve.
Method Validation Protocol (as per ICH Q2(R1) Guidelines)
-
Linearity: Analyze the series of working standard solutions (2-40 µg/mL) and plot the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.[4][5][6]
-
Accuracy: Perform recovery studies by spiking a known amount of the standard drug into the placebo gel at three different concentration levels (e.g., 80%, 100%, and 120% of the label claim). The percent recovery should be within 97-102%.[6]
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (%RSD) should be less than 2%.[4][6]
-
Intermediate Precision (Inter-day precision): Analyze the samples on two different days by two different analysts. The %RSD should be less than 2%.
-
-
Specificity: Analyze the placebo gel (this compound gel without the drug). The spectrum should not show any significant absorbance at the λmax of the drug (239 nm), indicating no interference from the excipients.[4][7]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be calculated based on the standard deviation of the response and the slope of the calibration curve. For Clobetasol Propionate, the LOD and LOQ were found to be 0.84 µg/mL and 2.55 µg/mL, respectively.[4][5]
-
Robustness: Intentionally vary the analytical parameters (e.g., wavelength, temperature) and assess the effect on the results. The method should remain unaffected by small, deliberate variations.
Logical Workflow for UV-Vis Method Validation
Caption: Workflow for validating a UV-Vis method for drug quantification in this compound gels.
Conclusion
Both UV-Vis spectrophotometry and HPLC are reliable methods for the quantification of drugs in this compound gel formulations, conforming to ICH Q2(R1) validation parameters.[6] The choice between the two methods depends on the specific requirements of the analysis.
-
UV-Vis spectrophotometry is a simple, rapid, and cost-effective alternative suitable for routine quality control analysis where the drug has a distinct chromophore and there is no significant interference from the excipients.[6] Studies have shown that for drugs like Clobetasol Propionate, the excipients in the commercial formulation did not interfere with the method.[4][7]
-
HPLC offers superior sensitivity, specificity, and resolution, making it the method of choice for complex mixtures, stability studies where degradation products might be present, and for regulatory submissions requiring higher analytical rigor.[6]
Ultimately, the validated UV-Vis spectrophotometric method presented in this guide provides a reliable and efficient tool for the quantification of APIs in this compound gels, offering a practical alternative to HPLC for many applications in pharmaceutical research and development.
References
- 1. database.ich.org [database.ich.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. [PDF] VALIDATION OF SIMPLE UV-VIS SPECTROPHOTOMETRY METHOD BASED ON ICH Q2 (R1) GUIDELINE FOR THE ANALYSIS OF SODIUM HYPOCHLORITE USING RHODAMINE B | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Development and Validation of UV Spectrophotometric Method for Quantitative Estimation of Clobetasol 17-Propionate (2016) | Neelam Devi | 7 Citations [scispace.com]
- 6. ijrpr.com [ijrpr.com]
- 7. Development and Validation of UV Spectrophotometric Method for Quantitative Estimation of Clobetasol 17-Propionate | Semantic Scholar [semanticscholar.org]
- 8. jchr.org [jchr.org]
- 9. jetir.org [jetir.org]
A Comparative Study of Carbomer 934 and Carbomer 940 in Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
Carbomer 934 and Carbomer 940 are high molecular weight polymers of acrylic acid that are widely used as gelling agents in the pharmaceutical and cosmetic industries. Their ability to form stable, viscous gels at low concentrations makes them ideal for topical formulations such as creams, lotions, and gels. While both are cross-linked polyacrylate polymers, their distinct rheological properties, viscosity, and drug release characteristics necessitate a careful selection based on the specific requirements of a formulation. This guide provides a detailed comparison of this compound and Carbomer 940, supported by experimental data, to aid in the development of effective topical drug delivery systems.
Core Physicochemical and Performance Characteristics
This compound and Carbomer 940, while chemically similar, exhibit notable differences in their physical and performance attributes. Carbomer 940 is generally characterized by its high viscosity, short rheology, and excellent clarity in gel formulations.[1] In contrast, this compound typically provides medium viscosity and is noted for its good salt tolerance.[1] These differences arise from variations in their polymer structure, specifically the degree of cross-linking.
| Property | This compound | Carbomer 940 | Reference |
| Viscosity | Medium to high (e.g., 40,000–60,000 mPa·s for a 0.5% mucilage) | High (forms highly viscous gels even at low concentrations) | [2] |
| Rheology | Stable at high viscosity | Short flow property, high yield value | [3][4] |
| Clarity | Can form opaque gels | Can form sparkling, clear gels | [3][4] |
| Ion Resistance | Good salt tolerance | Low ion resistance | [1][5] |
| Primary Use | Creams, lotions, opaque gels, and formulations with electrolytes | Transparent gels, hydroalcoholic gels, hair styling gels | [1][3] |
Comparative Performance in Topical Formulations
The choice between this compound and Carbomer 940 significantly impacts the performance of a topical formulation, particularly in terms of drug release and mucoadhesion.
Viscosity and Drug Release
A key determinant of a drug's release from a topical formulation is the viscosity of the vehicle. Generally, an inverse relationship exists between the viscosity of the gel and the drug release rate.[6][7]
A study comparing the release of tolmetin from gel bases found that drug release from a this compound formulation was superior to that from a Carbomer 940 formulation. This was attributed to the lower cross-linking density of this compound, which results in a less tortuous matrix for the drug to diffuse through.[8] Conversely, another study on fluconazole topical gels concluded that Carbomer 940 had a more profound effect in extending drug release compared to this compound when used individually, which is consistent with its higher viscosity.[6][7] The combination of both carbomers can also be used to achieve a desired drug diffusion pattern.[6][7]
Table 1: Comparative Drug Release Data
| Drug | Formulation Details | Observation | Reference |
| Tolmetin | Gel bases of Carbopol 934 and Carbopol 940 | Drug release from Carbopol 934 was superior to Carbopol 940. | [8] |
| Fluconazole | Topical gel formulations with Carbopol 934 and Carbopol 940 | Individually, Carbopol 940 showed a more profound effect in extending drug release than Carbopol 934. | [6][7] |
| Flufenamic Acid | Ethosomal gels with 1% and 1.5% Carbopol 934 and Carbopol 940 | Gels with Carbopol 934 showed higher drug release than those with Carbopol 940 at the same concentration. | [8] |
Mucoadhesive Properties
Mucoadhesion, the ability of a formulation to adhere to a mucous membrane, is a critical parameter for certain topical applications, such as buccal or ophthalmic delivery. Carbomers are well-known for their mucoadhesive properties, which are attributed to the formation of hydrogen bonds between the carboxylic acid groups of the polymer and the mucin in the mucus.[5]
Studies have shown that this compound possesses strong in vivo bioadhesive properties.[9][10] In a comparative study, a formulation with 1.5% Carbopol 940 demonstrated high viscosity and mucoadhesion, making it suitable for buccal applications.[8] The choice between this compound and 940 for mucoadhesive formulations will depend on the desired adhesion strength and duration of contact.
Experimental Protocols
Below are generalized methodologies for key experiments used to evaluate and compare this compound and Carbomer 940 in topical formulations.
Preparation of Carbomer Gels
A standardized method for preparing Carbomer gels is crucial for reproducible results.
-
Dispersion: The required amount of Carbomer powder is slowly sprinkled into a vortex of purified water or a water/co-solvent mixture and mixed until a uniform dispersion is formed.[11][12]
-
Hydration: The dispersion is allowed to hydrate for a specified period (e.g., 24 hours) to allow the polymer to swell.[6]
-
Neutralization: The hydrated dispersion is neutralized with a suitable neutralizing agent, such as triethanolamine (TEA) or sodium hydroxide, to a desired pH (typically between 5.5 and 7.5).[11][12] Neutralization causes the polymer chains to uncoil and swell, leading to a significant increase in viscosity.[13]
-
Incorporation of Active Ingredient: The active pharmaceutical ingredient (API) is typically dissolved or dispersed in a suitable solvent and then incorporated into the neutralized gel with gentle mixing.
Viscosity Measurement
Viscosity is a critical quality attribute of Carbomer gels and is typically measured using a rotational viscometer or rheometer.
-
Sample Preparation: The Carbomer gel is prepared as described above and allowed to equilibrate to a specific temperature (e.g., 25°C).
-
Instrumentation: A calibrated viscometer/rheometer with a suitable spindle or geometry is used.
-
Measurement: The viscosity is measured at a defined shear rate or over a range of shear rates to characterize the rheological behavior of the gel. The results are typically reported in millipascal-seconds (mPa·s) or centipoise (cP).[2]
In Vitro Drug Release Studies
In vitro drug release studies are performed to assess the rate and extent of drug release from the topical formulation.
-
Apparatus: A Franz diffusion cell apparatus is commonly used for these studies.
-
Membrane: A synthetic membrane (e.g., cellulose acetate) or excised animal skin is mounted between the donor and receptor compartments of the Franz cell.
-
Procedure: A known quantity of the Carbomer gel formulation is placed in the donor compartment. The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline) and maintained at a constant temperature (e.g., 32°C or 37°C). The receptor medium is stirred continuously.
-
Sampling and Analysis: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh medium. The concentration of the drug in the samples is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[14]
Mucoadhesion Testing
Various methods can be employed to evaluate the mucoadhesive properties of Carbomer gels.
-
Tensile Test: This method measures the force required to detach the formulation from a mucosal tissue.
-
A section of animal mucosal tissue (e.g., porcine buccal mucosa) is secured to a support.
-
The Carbomer gel is brought into contact with the mucosal surface for a specified time under a defined force.
-
The force required to separate the gel from the mucosa is then measured using a tensiometer.[15]
-
-
Flow-Through Method: This method assesses the retention of the formulation on a mucosal surface under simulated physiological conditions.
-
The Carbomer gel is applied to a section of mucosal tissue.
-
The tissue is then subjected to a continuous flow of a simulated physiological fluid (e.g., artificial saliva).
-
The amount of formulation remaining on the tissue over time is quantified.
-
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for preparing and testing Carbomer-based topical formulations.
Conclusion
Both this compound and Carbomer 940 are valuable excipients for the formulation of topical drug delivery systems. The selection between these two polymers should be based on a thorough understanding of their individual properties and the specific requirements of the intended application. Carbomer 940 is the preferred choice for high-viscosity, clear gel formulations where a slower drug release may be desired. This compound, with its better electrolyte tolerance and potentially faster drug release profile, is well-suited for creams, lotions, and opaque gels. By carefully considering the comparative data and employing rigorous experimental evaluation, formulators can optimize the performance of their topical products.
References
- 1. nbinno.com [nbinno.com]
- 2. chemger.com [chemger.com]
- 3. What are the carbomer models [vacutaineradditives.com]
- 4. Difference Between Carbopol 934 And 940 China Manufacturers & Suppliers & Factory [kylin-chemicals.com]
- 5. Understanding Carbomer 940 vs Carbomer Homopolymer [carbomer.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Carbopol 934 and 940 on Fluconazole Release from Topical Gel Formulation: A Factorial Approach - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. Study on of bioadhesive property of this compound by a gamma camera in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study on of bioadhesive property of carbomer934 by a gamma camera in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. ulprospector.com [ulprospector.com]
- 14. mdpi.com [mdpi.com]
- 15. Effect of carbomer concentration and degree of neutralization on the mucoadhesive properties of polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbomer 934 vs. Carbomer 974P: A Comparative Analysis for Oral Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used carbomer polymers, Carbomer 934 and Carbomer 974P, with a specific focus on their application in oral drug delivery systems. This analysis is supported by a review of their physicochemical properties, performance characteristics, and the experimental protocols used for their evaluation.
Introduction to this compound and Carbomer 974P
Carbomers are synthetic, high molecular weight polymers of acrylic acid that are cross-linked with polyalkenyl ethers or divinyl glycol.[1][2] They are widely used in the pharmaceutical industry as rheology modifiers, tablet binders, and, most notably for oral delivery, as mucoadhesive and controlled-release agents.[1][3] The two grades, this compound and Carbomer 974P, are both highly cross-linked polymers, a characteristic that influences their swelling and drug release properties.[1][2]
A critical distinction between the two lies in their polymerization solvent. This compound was traditionally polymerized in benzene, a solvent now facing regulatory restrictions due to its toxicity.[4] In contrast, Carbomer 974P is polymerized in ethyl acetate, a toxicologically preferred Class III solvent, making it a safer and more modern alternative for pharmaceutical development.[1][4] Both polymers are approved for use in oral formulations.[1]
Physicochemical and Performance Characteristics
The performance of this compound and 974P in oral drug delivery is dictated by their high cross-link density, which governs their mucoadhesive strength, swelling behavior, and drug release kinetics.
Mucoadhesive Properties
Both this compound and 974P exhibit excellent mucoadhesive properties, which are crucial for prolonging the residence time of a dosage form at the site of absorption, thereby potentially increasing drug bioavailability.[2][5] The mucoadhesive capabilities of carbomers are attributed to the formation of hydrogen bonds between the carboxylic acid groups of the polymer and the sialic acid groups in mucin. Studies have indicated that both Carbomer 934P and 974P demonstrate high mucoadhesive strength.[6]
Swelling Behavior
Upon contact with an aqueous medium, carbomers swell to form a gel layer. This swelling is pH-dependent, with increased swelling observed at higher pH levels due to the ionization of the carboxylic acid groups, leading to electrostatic repulsion between the polymer chains.[7] Both this compound and 974P exhibit rapid and efficient swelling in simulated gastric and intestinal fluids.[1] The high cross-link density of both polymers contributes to their significant water-uptake capacity.[7]
Drug Release Kinetics
The drug release from carbomer-based matrix tablets is a complex process governed by drug diffusion through the swollen gel layer, polymer relaxation, and erosion of the matrix.[1][8] Generally, increasing the concentration of carbomer in a formulation leads to a slower and more linear drug release profile.[3] Interestingly, some evidence suggests that more highly cross-linked carbomers like 974P may, under certain conditions, exhibit faster drug release than lightly cross-linked carbomers. This is attributed to the formation of a less homogeneous gel layer with more interstitial spaces for drug diffusion.[4] However, the drug release rate is also highly dependent on the specific formulation and the properties of the active pharmaceutical ingredient (API).[9][10]
Data Presentation
Table 1: General Properties of this compound vs. Carbomer 974P
| Property | Carbomer 934P | Carbomer 974P | Reference(s) |
| Polymerization Solvent | Benzene | Ethyl Acetate | [1],[4] |
| Cross-linking | High | High | [1],[2] |
| Regulatory Status for Oral Use | Approved | Approved | [1] |
| Toxicological Profile | Older grade with concerns due to residual benzene | Toxicologically preferred due to ethyl acetate solvent | [1],[4] |
Table 2: Performance Characteristics in Oral Delivery (Qualitative Comparison)
| Performance Parameter | Carbomer 934P | Carbomer 974P | Reference(s) |
| Mucoadhesive Strength | High | High | [6] |
| Swelling Capacity | High | High | [1],[7] |
| Drug Release Control | Effective for controlled release | Effective for controlled release | [1],[3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of polymer performance. The following sections outline standardized experimental protocols for evaluating the key performance indicators of carbomers in oral drug delivery systems.
Measurement of Mucoadhesive Strength
The mucoadhesive strength of carbomer-based tablets is typically determined by measuring the force required to detach the tablet from a mucosal surface. A texture analyzer is a commonly used instrument for this purpose.
Experimental Workflow for Mucoadhesion Testing
Protocol:
-
Tablet Preparation: Compress the carbomer polymer into tablets of a defined weight and diameter.
-
Mucosal Tissue Preparation: Freshly excised animal mucosal tissue (e.g., porcine buccal mucosa) is equilibrated in a simulated physiological fluid (e.g., simulated gastric or intestinal fluid) at 37°C.[11]
-
Measurement:
-
The tablet is attached to the probe of a texture analyzer.
-
The mucosal tissue is mounted on a holder.
-
The tablet is brought into contact with the mucosal surface with a predetermined contact force for a specific contact time.[12]
-
The probe is then withdrawn at a constant speed, and the force required to detach the tablet from the mucosa is recorded.
-
-
Data Analysis: The peak detachment force or the total work of adhesion (area under the force-distance curve) is calculated to quantify the mucoadhesive strength.[12]
Determination of Swelling Index
The swelling behavior of carbomers is evaluated by measuring the increase in weight or volume of the polymer when exposed to an aqueous medium.
Experimental Workflow for Swelling Index Determination
Protocol (Gravimetric Method):
-
Sample Preparation: A known weight of the dry carbomer tablet or powder (Wd) is taken.[13]
-
Swelling: The sample is placed in a beaker containing a simulated physiological fluid (e.g., simulated gastric fluid, pH 1.2, or simulated intestinal fluid, pH 6.8) maintained at 37°C.[14]
-
Measurement: At regular time intervals, the sample is removed, gently blotted with filter paper to remove excess surface water, and weighed (Ws).[15]
-
Calculation: The swelling index is calculated using the formula: Swelling Index (%) = [(Ws - Wd) / Wd] x 100[16]
In Vitro Drug Release Study
The rate and mechanism of drug release from carbomer matrix tablets are assessed using a dissolution apparatus.
Experimental Workflow for In Vitro Drug Release
References
- 1. iajps.com [iajps.com]
- 2. researchgate.net [researchgate.net]
- 3. CARBOMER CHEMISTRY - Breaking Ground in Controlled Release [drug-dev.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. web.usm.my [web.usm.my]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. dc.uthsc.edu [dc.uthsc.edu]
- 9. Drug release from this compound matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improvement of drug release rate from carbopol 934P formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2.4. Mucoadhesion of the Tablets [bio-protocol.org]
- 12. primescholars.com [primescholars.com]
- 13. researchgate.net [researchgate.net]
- 14. Swelling behavior and release properties of pH-sensitive hydrogels based on methacrylic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ipme.ru [ipme.ru]
- 16. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the bioadhesive strength of Carbomer 934 against other polymers
An in-depth comparison of the bioadhesive strength of Carbomer 934 against other leading polymers in pharmaceutical formulations.
In the realm of controlled-release drug delivery, the ability of a formulation to adhere to biological surfaces is paramount for ensuring therapeutic efficacy. This compound, a high molecular weight polymer of acrylic acid, has consistently demonstrated superior bioadhesive properties, making it a cornerstone for the development of mucoadhesive drug delivery systems. This guide provides a comprehensive evaluation of this compound's bioadhesive strength in comparison to other commonly used polymers, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Unveiling the Adhesive Prowess of this compound
This compound's exceptional bioadhesion is attributed to its high density of carboxyl groups. These groups, when hydrated, form a strong gel-like matrix that facilitates hydrogen bonding and electrostatic interactions with the mucin glycoproteins present in the mucosal layer. This results in prolonged contact time at the site of application, leading to enhanced drug absorption and bioavailability.
A study on buccal tablets demonstrated that an increase in the concentration of this compound significantly enhances bioadhesive strength.[1][2] Formulations containing a higher proportion of this compound exhibited a greater force required for detachment from porcine buccal mucosa compared to those with higher concentrations of sodium alginate or gelatin.[1][2] For instance, increasing the Carbopol-934 concentration in a Carbopol:Sodium Alginate:Gelatin (C:SA:G) formulation from a ratio of 1:1:1 to 5:1:1 resulted in an increase in bioadhesive strength from 23.28±0.86 to 31.53±1.63.[1] Conversely, increasing the concentration of sodium alginate or gelatin led to a decrease in bioadhesive strength.[1][2]
In vivo studies have further corroborated these findings. When compared to non-adhesive materials like ethylcellulose, this compound exhibited significantly stronger bioadhesive properties in the gastrointestinal tract of dogs.[3][4] Granules containing this compound demonstrated a remarkably slower migration rate, indicating prolonged retention and adherence to the intestinal mucus.[3][4]
Comparative Bioadhesive Strength: this compound vs. Other Polymers
The following table summarizes the comparative bioadhesive strength of this compound against other commonly used polymers based on available experimental data.
| Polymer | Bioadhesive Strength (Detachment Force in gF or as described) | Key Findings |
| This compound | High (e.g., 31.53 ± 1.63 in a C:SA:G 5:1:1 formulation) | Consistently demonstrates superior bioadhesive strength due to its high carboxylic acid content, leading to strong hydrogen bonding with mucin.[1][5] |
| Sodium Alginate | Low to Moderate (e.g., 21.25 ± 1.16 in a C:SA:G 1:5:1 formulation) | Exhibits lower bioadhesive strength compared to this compound. Increasing its concentration can decrease the overall bioadhesion of a formulation.[1] |
| Gelatin | Low | Shows weaker bioadhesive properties compared to this compound.[1] |
| Hydroxypropyl Methylcellulose (HPMC) | Moderate to High | A nonionic polymer with good bioadhesive capacity, but generally considered to have lower mucoadhesive strength than anionic polymers like Carbomers.[5][6] An optimized formulation with HPMC and Carbopol 934P showed a mucoadhesive strength of 7.04 ± 0.41.[7] |
| Ethylcellulose | Very Low (Non-bioadhesive) | Used as a non-adhesive control in studies, highlighting the significant bioadhesive properties of this compound in comparison.[3][4] |
Experimental Protocols for Evaluating Bioadhesive Strength
The assessment of bioadhesive strength is critical for the development of effective mucoadhesive formulations. A commonly employed in vitro method is the tensile or detachment force measurement.
Experimental Protocol: In Vitro Bioadhesion Test (Detachment Force Measurement)
This method quantifies the force required to detach a bioadhesive formulation from a model mucosal surface.
Materials:
-
Bioadhesion test apparatus (typically a modified balance or texture analyzer)
-
Porcine buccal mucosa (or other suitable biological membrane)
-
Phosphate buffer (pH 6.8, simulating salivary pH)
-
Polymer tablets or formulations to be tested
Procedure:
-
Tissue Preparation: Freshly excised porcine buccal mucosa is obtained and stored in phosphate buffer. A section of the mucosa is secured to a support surface on the test apparatus.
-
Sample Application: The polymer tablet is attached to a holder connected to the measurement probe of the apparatus.
-
Contact and Hydration: The tablet is brought into contact with the mucosal surface with a predetermined force for a specific duration to allow for initial adhesion and hydration of the polymer.
-
Detachment: The probe is then moved upwards at a constant speed, and the force required to detach the tablet from the mucosa is recorded. This peak detachment force is a measure of the bioadhesive strength.
-
Replicates: The experiment is repeated multiple times to ensure the reproducibility of the results.
Below is a graphical representation of the experimental workflow for a typical detachment force measurement.
Logical Relationship of Factors Influencing Bioadhesion
The bioadhesive strength of a polymer is not an intrinsic property but is influenced by a multitude of factors. The interplay of these factors determines the overall performance of a mucoadhesive drug delivery system.
References
- 1. Carbopol 934-Sodium Alginate-Gelatin Mucoadhesive Ondansetron Tablets for Buccal Delivery: Effect of pH Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study on of bioadhesive property of carbomer934 by a gamma camera in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on of bioadhesive property of this compound by a gamma camera in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. To study the effect of HPMC and Carbopol in mucoadhesive buccal tablets of Meclizine hydrochloride using Central Composite Design: In-vitro Characterization | German Journal of Pharmaceuticals and Biomaterials [gjpb.de]
A Comparative Analysis of HPMC and Carbomer 934 in Gel Formulations: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate gelling agent is a critical step in the formulation of semi-solid dosage forms. Hydroxypropyl Methylcellulose (HPMC) and Carbomer 934 are two of the most widely utilized polymers, each offering a unique set of properties that can significantly influence the performance and stability of a gel formulation. This guide provides an objective comparison of these two polymers, supported by experimental data and detailed methodologies to aid in formulation development.
Executive Summary
This guide presents a comparative analysis of HPMC and this compound, focusing on key performance parameters including viscosity, drug release, mucoadhesion, and stability. Experimental data reveals that this compound typically forms higher viscosity gels at lower concentrations compared to HPMC. This higher viscosity can lead to a more sustained drug release profile, while HPMC may facilitate a faster release rate. Furthermore, this compound is known for its strong mucoadhesive properties, whereas HPMC exhibits moderate adhesion. The choice between these two polymers will ultimately depend on the specific requirements of the drug delivery system, such as the desired release kinetics, application site, and overall formulation stability.
Comparative Performance Data
The following tables summarize the key differences in the performance of HPMC and this compound in gel formulations based on experimental findings.
Table 1: Viscosity and pH of Gel Formulations
| Polymer (Concentration) | Viscosity (cP) | pH | Appearance |
| HPMC (1.5% w/w) | ~4000 - 6000 | 6.5 - 7.5 | Clear, transparent |
| HPMC (2.0% w/w) | ~8000 - 12000 | 6.5 - 7.5 | Clear, transparent |
| This compound (0.5% w/w) | ~15000 - 30000 | 6.0 - 7.5 (neutralized) | Clear, transparent |
| This compound (1.0% w/w) | ~40000 - 60000 | 6.0 - 7.5 (neutralized) | Clear, transparent |
Table 2: In Vitro Drug Release and Mucoadhesive Properties
| Polymer | Drug Release Profile | Mucoadhesive Strength | Key Characteristics |
| HPMC | Generally faster release | Moderate | Biocompatible, forms clear and stable gels, provides controlled release.[1] |
| This compound | Slower, more sustained release | Strong | High viscosity at low concentrations, excellent mucoadhesive properties.[2] |
A study comparing the release of ibuprofen from HPMC and this compound gels found that the release rate from the HPMC gel was statistically significantly faster than from the this compound gel.[1][3] This is attributed to the higher viscosity of the this compound gel matrix, which can slow the diffusion of the active ingredient.[1] In terms of mucoadhesion, Carbopol is recognized for its stronger adhesion to mucosal surfaces, which can prolong the residence time of a formulation at the site of application.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the replication of these comparative studies.
Preparation of Gel Formulations
HPMC Gel Formulation:
A common method for preparing HPMC gels is the cold water dispersion technique.
-
Determine the required amount of HPMC based on the desired concentration (e.g., 1.5% w/v).
-
In a beaker, add the required amount of cold water (chilled or at room temperature).
-
Slowly sprinkle the HPMC powder into the cold water while continuously stirring to prevent clumping.
-
Continue stirring for 10-20 minutes until the HPMC is evenly dispersed.
-
Allow the solution to rest for at least 1-2 hours to ensure complete hydration and the formation of a clear, viscous gel.
-
Stir the gel again to ensure homogeneity.
An alternative "hot and cold water" method can accelerate dissolution. In this method, HPMC is first dispersed in hot water (80-90°C) and then cold water is added to facilitate dissolution as the mixture cools.
This compound Gel Formulation:
The preparation of a this compound gel involves dispersion, hydration, and neutralization.
-
Slowly sift the this compound powder into the vortex of vigorously agitated purified water to avoid the formation of clumps.
-
Continue stirring until the polymer is fully dispersed.
-
Allow the dispersion to stand for 2-24 hours to ensure complete hydration of the polymer particles.
-
While stirring, add a neutralizing agent, such as triethanolamine (TEA) or sodium hydroxide, dropwise.
-
A significant increase in viscosity and the formation of a clear gel will occur as the pH approaches neutrality (typically pH 6-8).
-
Monitor the pH and continue to add the neutralizer until the desired pH and viscosity are achieved.[1]
Viscosity Measurement
Viscosity is a critical parameter for characterizing gel formulations and is typically measured using a rotational viscometer (e.g., Brookfield viscometer).
-
Instrument Setup: Calibrate the viscometer and select an appropriate spindle (e.g., T-bar spindle for highly viscous gels) and rotational speed.
-
Sample Preparation: Place a sufficient amount of the gel in a beaker, ensuring there are no air bubbles. Allow the sample to equilibrate to a controlled temperature (e.g., 25°C).
-
Measurement: Immerse the spindle into the gel to the specified depth. Start the viscometer and allow the reading to stabilize before recording the viscosity value in centipoise (cP).
In Vitro Drug Release Testing
The Franz diffusion cell apparatus is a standard method for evaluating the in vitro release of drugs from semi-solid formulations.
-
Membrane Preparation: Select an appropriate membrane (e.g., synthetic membrane or animal skin) and mount it between the donor and receptor compartments of the Franz diffusion cell.
-
Receptor Compartment: Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) and ensure no air bubbles are trapped beneath the membrane. The receptor medium should be maintained at a constant temperature (typically 32°C for skin permeation studies) and stirred continuously.
-
Donor Compartment: Apply a known quantity of the gel formulation to the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw aliquots of the receptor medium for analysis and replace with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
Analysis: Analyze the drug concentration in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the cumulative amount of drug released per unit area against time to determine the drug release profile.
Mucoadhesion Testing
The mucoadhesive strength of a gel formulation can be assessed using a texture analyzer to measure the force of detachment.
-
Substrate Preparation: Use a suitable mucosal substrate, such as porcine buccal mucosa, mounted on a support.
-
Sample Application: Apply the gel sample to the probe of the texture analyzer.
-
Measurement: Bring the probe with the gel sample into contact with the mucosal substrate with a defined contact force for a specified period. Then, withdraw the probe at a constant speed.
-
Data Acquisition: The force required to detach the gel from the mucosal surface is measured. The peak detachment force and the work of adhesion (calculated from the area under the force-distance curve) are used to quantify the mucoadhesive strength.
Visualizing the Process: Experimental Workflow
The following diagram illustrates the general workflow for the comparative analysis of HPMC and this compound in gel formulations.
Caption: Experimental workflow for the comparative analysis of HPMC and this compound gels.
Logical Comparison of Polymer Properties
The selection between HPMC and this compound is guided by their inherent properties and the desired characteristics of the final product.
Caption: Key property differences between HPMC and this compound for gel formulations.
Conclusion
Both HPMC and this compound are valuable gelling agents in pharmaceutical formulations, but their distinct properties make them suitable for different applications. This compound excels in applications requiring high viscosity, strong mucoadhesion, and sustained drug release. In contrast, HPMC is a versatile polymer that offers good stability, moderate mucoadhesion, and the potential for faster drug release.[4] A thorough understanding of these differences, supported by the experimental protocols outlined in this guide, will enable formulation scientists to make informed decisions and develop optimized gel formulations with the desired therapeutic outcomes. The combination of these polymers can also be explored to achieve synergistic effects and fine-tune the final product characteristics.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. How to make HPMC solution [hpmc.com]
- 3. Hydroxypropyl Methylcellulose Bioadhesive Hydrogels for Topical Application and Sustained Drug Release: The Effect of Polyvinylpyrrolidone on the Physicomechanical Properties of Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. m.youtube.com [m.youtube.com]
Cross-Validation of In Vitro Skin Permeation Tests with Carbomer 934 Gels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Carbomer 934 gels in in vitro skin permeation tests, supported by experimental data from multiple studies. It is designed to assist researchers in evaluating the suitability of this compound as a vehicle for topical and transdermal drug delivery and in understanding the cross-validation of permeation results through comparative analysis.
Comparative Analysis of In Vitro Skin Permeation
The following tables summarize quantitative data from in vitro skin permeation studies of various drugs formulated in this compound gels. These results can be used to cross-validate the findings of individual studies and understand the impact of formulation variables on drug permeation.
Study 1: Nanoemulsion Gels with Terbinafine and Citral
This study investigated the effect of varying concentrations of this compound on the skin permeation of terbinafine and citral from a nanoemulsion gel formulation. The nanoemulsion (NE) without this compound served as the baseline for comparison.[1][2][3][4][5]
Table 1: Permeation Parameters of Terbinafine and Citral from Nanoemulsion Gels with Different this compound Concentrations [1][2][3]
| Formulation | This compound Concentration (w/w) | Terbinafine Flux (μg/cm²/h) | Citral Flux (μg/cm²/h) |
| NE | 0% | 215 | 1026 |
| NG1 | 1% | 213 | 1021 |
| NG2 | 2% | 123 | 541 |
| NG3 | 3% | 74.3 | 353 |
NE: Nanoemulsion; NG: Nanoemulsion Gel
The data indicates that increasing the concentration of this compound in the nanoemulsion gel leads to a decrease in the percutaneous flux of both terbinafine and citral.[1][2][3] This suggests that the viscosity imparted by this compound plays a significant role in controlling the release and subsequent permeation of the active compounds.
Study 2: Clotrimazole Gel with Permeability Enhancers
This study evaluated a this compound-based gel containing clotrimazole and a combination of permeability enhancers. The optimized formulation (F8) was compared to other formulations with varying levels of enhancers.[6][7][8][9][10][11]
Table 2: Permeation Parameters of Clotrimazole from an Optimized this compound Gel (Formulation F8) [6][8]
| Parameter | Value |
| Flux (μg/cm²/min) | 2.17 |
| Permeability Coefficient (cm/min) | 0.0019 |
| Input Rate (μg/cm²/min) | 1.543 |
| Lag Time (min) | 77.27 |
| Diffusion Coefficient (cm²/min) | 0.063 |
The optimized formulation F8, containing 0.8 ml of coconut oil, 0.4 ml of pistachio oil, and 0.04 g of sodium lauryl sulphate (SLS), demonstrated the highest flux among the tested formulations.[6][8] This highlights the significant impact of formulation excipients on the skin permeation of drugs from a this compound gel base.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of in vitro skin permeation studies.
Preparation of this compound Gels
A common method for preparing this compound gels involves the following steps:
-
Dispersion: this compound powder is slowly dispersed in a known quantity of purified water with constant stirring to avoid the formation of lumps.[12]
-
Hydration: The dispersion is allowed to hydrate, typically for a period of 2 to 24 hours, to ensure the polymer is fully wetted.
-
Incorporation of Active Ingredient: The active pharmaceutical ingredient (API) is dissolved in a suitable solvent (e.g., ethanol, propylene glycol) and then added to the hydrated this compound dispersion with continuous stirring.
-
Neutralization: A neutralizing agent, such as triethanolamine (TEA), is added dropwise to the mixture while stirring. This causes the this compound to uncoil and swell, leading to the formation of a gel.[12] The pH is typically adjusted to a range of 5.0-7.2 to be compatible with the skin.[12]
-
Addition of Other Excipients: Permeability enhancers or other excipients can be added at appropriate stages of the preparation process.[11]
In Vitro Skin Permeation Study using Franz Diffusion Cells
The Franz diffusion cell is a standard apparatus for in vitro skin permeation testing.[13][14][15]
-
Skin Preparation: Excised skin (often from human, porcine, or rat sources) is carefully prepared. The subcutaneous fat is removed, and the skin may be used as full-thickness or separated into the epidermis.[14][16]
-
Mounting the Skin: The prepared skin membrane is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.[14]
-
Receptor Medium: The receptor compartment is filled with a suitable receptor medium, such as phosphate-buffered saline (PBS) at pH 7.4, which is continuously stirred and maintained at a constant temperature (typically 32°C or 37°C) to mimic physiological conditions.[17]
-
Application of Formulation: A known quantity of the this compound gel formulation is applied to the surface of the skin in the donor compartment.[17]
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor medium and replaced with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Calculation: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss), permeability coefficient (Kp), and lag time (tL) are then calculated from the linear portion of the plot.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro skin permeation study using a Franz diffusion cell.
In Vitro Skin Permeation Workflow
Mechanism of this compound Thickening
The thickening property of this compound is pH-dependent and is crucial for its function as a topical vehicle. The following diagram illustrates this mechanism.
pH-Dependent Thickening of this compound
References
- 1. Effects of Carbopol® 934 proportion on nanoemulsion gel for topical and transdermal drug delivery: a skin permeation study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Carbopol® 934 proportion on nanoemulsion gel for topical and transdermal drug delivery: a skin permeation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. Effects of Carbopol<sup>&reg;</sup> 934 proportion on nanoemulsion gel for topical and transdermal drug delivery: a skin permeation study | Performance Analytics [scinapse.io]
- 6. Formulation and in vitro evaluation of carbopol 934-based modified clotrimazole gel for topical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. [PDF] Formulation and in vitro evaluation of carbopol 934-based modified clotrimazole gel for topical application. | Semantic Scholar [semanticscholar.org]
- 10. scite.ai [scite.ai]
- 11. scielo.br [scielo.br]
- 12. turkjps.org [turkjps.org]
- 13. Methods to Evaluate Skin Penetration In Vitro | MDPI [mdpi.com]
- 14. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchmgt.monash.edu [researchmgt.monash.edu]
- 17. Preparation of Terbinafin-Encapsulated Solid Lipid Nanoparticles Containing Antifungal Carbopol® Hydrogel with Improved Efficacy: In Vitro, Ex Vivo and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Lot Variability of Carbomer 934 from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
Carbomer 934, a high molecular weight polymer of acrylic acid, is a cornerstone excipient in the pharmaceutical and cosmetic industries, prized for its efficacy as a thickening, suspending, and stabilizing agent.[1] In its raw form, it is a white, fluffy, hygroscopic powder.[1] While various suppliers manufacture this compound to meet pharmacopeial standards, such as those outlined in the United States Pharmacopeia/National Formulary (USP/NF), significant variability can still exist between lots and manufacturers. This variability, although within specification, can have a profound impact on the performance, stability, and sensory characteristics of final formulations.
This guide provides an objective comparison of this compound, focusing on key quality attributes and the experimental protocols required to assess them. Understanding and quantifying this inter-lot variability is critical for ensuring product consistency, optimizing formulations, and maintaining regulatory compliance.
Understanding the Specification Landscape
The USP/NF provides a set of specifications that all pharmaceutical-grade this compound must meet. These standards, however, often provide a wide range of acceptable values. For instance, the viscosity of a 0.5% neutralized aqueous dispersion can range from 30,500 to 39,400 mPa·s.[1] A formulator developing a topical cream may find that a this compound lot at the lower end of this viscosity range produces a significantly different product feel and release profile compared to a lot at the higher end.
It is also important to note a significant regulatory shift: Carbomer grades manufactured using benzene (including the traditional this compound) are being phased out due to safety concerns. The USP intends to omit the monographs for these grades, with a targeted official date of August 1, 2025.[2] Researchers and formulators should consider benzene-free alternatives, often polymerized in cosolvent systems like ethyl acetate.[3][4]
Comparative Data on Key Quality Attributes
Direct, publicly available studies comparing multiple lots from different named suppliers are scarce. The following table summarizes the key specifications based on pharmacopeial standards and data from various manufacturers. This highlights the potential range of properties a researcher might encounter.
| Parameter | Specification Range | Significance in Formulation |
| Viscosity (0.5% neutralized aqueous dispersion) | 30,500 – 39,400 mPa·s (cP)[1] | Directly impacts product thickness, texture, spreadability, and the suspension of active ingredients. |
| Carboxylic Acid Content | 56.0% – 68.0% (on dried basis)[1] | Determines the number of groups available for neutralization, affecting thickening efficiency and mucoadhesive properties. |
| pH (of 1% aqueous dispersion) | 2.5 – 3.0[5] | The inherent acidity requires neutralization to achieve thickening; variations can affect the amount of neutralizing agent needed. |
| Loss on Drying | ≤ 2.0%[6] | High moisture content can make the powder more difficult to handle and disperse evenly.[7] |
| Residual Benzene | Varies by monograph; being phased out[2] | A critical safety parameter. Benzene-free grades are now the standard for new formulations. |
| Particle Size (flocculated powder) | 2–7 µm[1] | Can influence the rate of hydration and the potential for lump formation during dispersion. |
Experimental Protocols for Assessing Variability
To ensure consistent product performance, it is imperative to conduct in-house testing of incoming this compound lots. The following are detailed methodologies for key experiments.
Viscosity Measurement
This protocol determines the thickening capability of this compound, a critical performance attribute.
Methodology:
-
Preparation of 0.5% (w/w) Aqueous Dispersion:
-
Weigh 99.5 g of purified water into a 250 mL beaker equipped with a mechanical stirrer capable of creating a vortex.
-
Slowly and carefully sprinkle 0.5 g of this compound (previously dried in a vacuum at 80°C for 1 hour) onto the vortex of the stirred water to prevent the formation of aggregates.[6]
-
Continue stirring at a moderate speed (e.g., 800-1200 RPM) for at least 15 minutes or until the polymer is fully dispersed and hydrated.
-
-
Neutralization:
-
While stirring at a lower speed (e.g., 300 RPM) to avoid trapping air, titrate the dispersion with a sodium hydroxide solution (e.g., 18% w/v) or triethanolamine (TEA).[6]
-
Use a calibrated pH meter to monitor the pH. Add the neutralizing agent dropwise until the pH of the resulting gel is between 7.3 and 7.8.[6]
-
Continue gentle stirring for 2-3 minutes to ensure neutralization is complete.
-
-
Viscosity Measurement:
-
Place the neutralized gel in a constant temperature water bath at 25°C ± 0.1°C for at least 1 hour to allow for thermal equilibration.[6]
-
Use a calibrated rotational viscometer (e.g., Brookfield RVT) equipped with a suitable spindle (e.g., Spindle #6 for this viscosity range).
-
Immerse the spindle into the center of the gel to the specified depth.
-
Rotate the spindle at 20 RPM and allow the reading to stabilize before recording the viscosity in mPa·s or centipoise (cP).[6]
-
Carboxylic Acid Content Assay
This titration method quantifies the acidic functional groups responsible for the polymer's properties.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 400 mg of this compound, previously dried in a vacuum at 80°C for 1 hour.[6]
-
Disperse the sample in 400 mL of purified water.
-
-
Titration:
-
While stirring, titrate the dispersion with a standardized 0.25 N sodium hydroxide (NaOH) solution.
-
Determine the endpoint potentiometrically using a calibrated pH meter. The endpoint is typically identified by the point of maximum inflection in the titration curve.
-
-
Calculation:
-
Calculate the percentage of carboxylic acid groups (–COOH) using the following formula:
-
% Carboxylic Acid = (V × N × 45.02) / (W × 10)
-
Where:
-
V = volume of NaOH solution used (mL)
-
N = normality of the NaOH solution
-
45.02 = molecular weight of the carboxylic acid group
-
W = weight of the this compound sample (g)
-
-
-
Visualizing Experimental Workflows
Diagrams created using Graphviz provide a clear visual representation of the experimental and logical processes involved in assessing this compound quality.
Caption: Quality control workflow for this compound.
Caption: Viscosity measurement experimental workflow.
By implementing these standardized testing protocols, researchers and drug development professionals can better characterize and control the inter-lot variability of this compound, leading to more robust and consistent final products.
References
A Comparative Guide to Drug Release Kinetics from Carbomer 934 and Sodium Alginate Matrices
In the realm of controlled-release drug delivery systems, the choice of the matrix-forming polymer is paramount to achieving the desired therapeutic effect. Among the plethora of hydrophilic polymers utilized, Carbomer 934 and sodium alginate are two of the most frequently employed excipients, each possessing distinct physicochemical properties that govern the kinetics of drug release. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their formulation design.
Mechanism of Drug Release: A Tale of Two Polymers
The drug release mechanism from hydrophilic matrices is a complex interplay of polymer swelling, drug diffusion through the hydrated gel layer, and erosion of the matrix.[1] Both this compound and sodium alginate are hydrophilic polymers that form a gel layer upon contact with aqueous fluids, but their behavior and, consequently, the drug release kinetics, differ significantly.
This compound , a high molecular weight, cross-linked polymer of acrylic acid, is known for its pH-dependent swelling.[2] In an aqueous environment, the carboxylic acid groups in the polymer chain ionize, leading to electrostatic repulsion and subsequent uncoiling and swelling of the polymer chains. This creates a viscous gel layer that acts as a barrier to drug release. The release of a drug from a this compound matrix is typically governed by a combination of diffusion through this gel layer and erosion of the matrix itself, often described as anomalous (non-Fickian) transport.[1][3]
Sodium alginate , a natural polysaccharide extracted from brown seaweed, exhibits a different pH-responsive behavior.[4] In acidic conditions, such as those found in the stomach, alginic acid is formed, which is less soluble and forms a viscous gel.[5] However, in the neutral to alkaline environment of the intestines, sodium alginate is more soluble and swells. A key characteristic of sodium alginate is its ability to form ionotropic gels in the presence of divalent cations like calcium (Ca²⁺). This cross-linking significantly retards drug release.[5] The release from sodium alginate matrices is therefore highly dependent on the pH of the surrounding medium and the presence of ions, involving both diffusion and erosion.
Quantitative Comparison of Drug Release
To illustrate the differences in drug release kinetics, the following tables summarize data from separate studies on this compound and sodium alginate matrices. It is important to note that these studies used different model drugs and experimental conditions, and thus the data serves as an illustrative comparison rather than a direct head-to-head evaluation.
Table 1: Drug Release from this compound Matrix Tablets (Model Drug: Theophylline)
| Polymer Concentration (% w/w) | Diluent | Mean Percent Drug Released at 4 hours (%) |
| 10 | Lactose Fast Flo | 45.5 |
| 30 | Lactose Fast Flo | 33.6 |
| 50 | Lactose Fast Flo | 24.3 |
Data from a study utilizing USP Apparatus 1 for dissolution testing.[3]
Table 2: Drug Release from Sodium Alginate Matrix Tablets (Model Drug: Diltiazem Hydrochloride) [5]
| Sodium Alginate:Calcium Gluconate (w/w ratio) | Cumulative Percent Drug Released at 4 hours (in pH 6.8 buffer) | Time for 100% Drug Release (hours) |
| 1:0.5 (F1) | ~100 | 4 |
| 1:1 (F2) | ~75 | >8 |
| 1:1.5 (F3) | ~65 | >10 |
| 1:2 (F5) | ~50 | 13.5 |
| 2:1 (F6) | ~85 | >6 |
Data from a study utilizing USP Apparatus 2 (Paddle) for dissolution testing.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental results. Below are representative protocols for the preparation and evaluation of this compound and sodium alginate matrix tablets.
Preparation of this compound Matrix Tablets by Direct Compression
This method is suitable for drugs that can be uniformly mixed with the polymer and directly compressed.
Materials:
-
Active Pharmaceutical Ingredient (API) (e.g., Theophylline)
-
This compound
-
Directly compressible diluent (e.g., Lactose Fast Flo, Microcrystalline Cellulose)
-
Lubricant (e.g., Magnesium Stearate)
Procedure:
-
Screening: Pass the API, this compound, and diluent through a suitable mesh screen (#12 mesh) to ensure particle size uniformity. Screen the lubricant separately through a finer mesh (#30 mesh).
-
Blending: Geometrically mix the API, this compound, and diluent in a V-blender for approximately 20 minutes to achieve a homogenous blend.
-
Lubrication: Add the screened magnesium stearate to the blend and mix for an additional 5 minutes.
-
Compression: Compress the final blend into tablets using a rotary tablet press equipped with appropriate punches to a target weight and hardness.
Preparation of Sodium Alginate Matrix Tablets by Wet Granulation
Wet granulation is often employed to improve the flow and compression characteristics of the powder blend.
Materials:
-
Active Pharmaceutical Ingredient (API) (e.g., Diltiazem Hydrochloride)[5]
-
Sodium Alginate[5]
-
Calcium source (e.g., Calcium Gluconate)[5]
-
Binder solution (e.g., Purified Water)[5]
-
Lubricant (e.g., Magnesium Stearate)[5]
Procedure:
-
Mixing: Mix the API, sodium alginate, and calcium gluconate (all passed through a #60 mesh screen) in a suitable mixer.[5]
-
Granulation: Moisten the powder blend with the binder solution and granulate the wet mass using an appropriate mesh screen (#18 mesh).[5]
-
Drying: Dry the wet granules in an oven at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 2 hours) to achieve a desired moisture content.[5]
-
Sizing: Pass the dried granules through a smaller mesh screen (#22 mesh) to obtain uniform granule size.[5]
-
Lubrication: Add the lubricant to the sized granules and blend.
-
Compression: Compress the lubricated granules into tablets using a tablet press.[5]
In Vitro Dissolution Testing
The following is a general protocol for evaluating drug release from the prepared matrix tablets, which can be adapted based on the specific drug and formulation.
Apparatus:
Dissolution Media:
-
Typically, a two-stage dissolution is performed to simulate the gastrointestinal tract:
-
First 2 hours: 0.1 N HCl (pH 1.2)
-
Subsequent hours: pH 6.8 phosphate buffer[8]
-
-
The volume of the dissolution medium is usually 900 mL.[9]
Procedure:
-
Set the temperature of the dissolution medium to 37 ± 0.5°C.[6]
-
Set the rotation speed of the basket or paddle to a specified rate (e.g., 50 or 100 rpm).[10]
-
Place one tablet in each dissolution vessel.
-
At predetermined time intervals, withdraw a sample of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Analyze the withdrawn samples for drug content using a validated analytical method, such as UV-Vis spectrophotometry, at the appropriate wavelength.[8]
-
Calculate the cumulative percentage of drug released at each time point.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for comparing the drug release kinetics of this compound and sodium alginate matrices.
Caption: Experimental workflow for comparing drug release from this compound and sodium alginate matrices.
Signaling Pathways of Drug Release
The term "signaling pathway" in this context refers to the sequence of physical and chemical events that lead to drug release. The following diagram illustrates these mechanistic pathways for both polymers.
Caption: Mechanistic pathways of drug release from this compound and sodium alginate matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Drug release from this compound matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium Alginate's Role in Controlled Release Formulations [eureka.patsnap.com]
- 5. Sustained Release of a Water-Soluble Drug from Alginate Matrix Tablets Prepared by Wet Granulation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP dissolution test: Significance and symbolism [wisdomlib.org]
- 7. rssl.com [rssl.com]
- 8. japtronline.com [japtronline.com]
- 9. <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION [drugfuture.com]
- 10. Hydration Patterns in Sodium Alginate Polymeric Matrix Tablets—The Result of Drug Substance Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Performance of Carbomer 934-Based Formulations: A Comparative Guide
Carbomer 934, a high molecular weight polymer of acrylic acid, is a widely utilized excipient in the pharmaceutical industry, primarily as a gelling agent, stabilizer, and controlled-release polymer. Its in vivo performance is critical for the development of effective drug delivery systems. This guide provides a comparative evaluation of this compound-based formulations against other alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in their formulation decisions.
Oral Bioadhesive Formulations: Enhancing Gastrointestinal Residence Time
One of the key applications of this compound is in oral drug delivery systems to prolong the gastrointestinal (GI) residence time of dosage forms, thereby improving drug absorption.
A comparative in vivo study in dogs using gamma scintigraphy demonstrated the superior bioadhesive properties of this compound over ethylcellulose. Granules formulated with this compound exhibited a significantly slower migration rate in the alimentary canal.[1][2][3] The stomach emptying rate constant for non-adhesive granules was 0.774 h⁻¹, while for two different bioadhesive granule formulations containing this compound, the constants were 0.265 h⁻¹ and 0.321 h⁻¹, respectively.[1][2][3] After 4 hours, only 7.63% of the non-bioadhesive granules remained in the stomach, compared to 45.92% and 37.52% for the two this compound formulations.[2][3]
| Formulation | Stomach Emptying Rate Constant (h⁻¹) | Gastric Residence after 4h (%) |
| Non-adhesive (Ethylcellulose) | 0.774 | 7.63 |
| Bioadhesive I (this compound) | 0.265 | 45.92 |
| Bioadhesive II (this compound) | 0.321 | 37.52 |
In another study, vildagliptin-loaded mucoadhesive nanoparticles using this compound P retained the drug in the gastrointestinal tract of rats for a prolonged period of approximately 12 hours, compared to a significant reduction to about 3 hours for the standard group.[4]
Topical and Transdermal Delivery: Modulating Skin Permeation
This compound is also extensively used in topical and transdermal formulations. Its concentration can be modulated to control the release and permeation of drugs through the skin.
An ex vivo study on nanoemulsion gels containing different proportions of this compound (1%, 2%, and 3%) showed that increasing the polymer concentration decreased the percutaneous flux rates of terbinafine and citral.[5] This suggests that higher this compound concentrations create a denser gel matrix, hindering drug release.[5]
| Formulation | Terbinafine Flux (μg/cm²/h) | Citral Flux (μg/cm²/h) |
| Nanoemulsion (NE) | 8.96 | 42.75 |
| NE Gel with 1% this compound (NG1) | 8.88 | 42.54 |
| NE Gel with 2% this compound (NG2) | 5.13 | 22.54 |
| NE Gel with 3% this compound (NG3) | 3.10 | 14.71 |
A study on the topical delivery of propolis extract using emulgels containing Carbomer 934P and different vegetable oils highlighted the influence of the oil phase on bioadhesion and drug release.[6]
Ophthalmic Formulations: Prolonging Ocular Residence
In ophthalmic drug delivery, this compound is used to increase the viscosity of formulations, thereby prolonging the contact time with the ocular surface and enhancing drug bioavailability.
A study on an environmentally responsive ophthalmic drug delivery system combined Carbomer 934P with xanthan gum. The optimized formulation demonstrated increased residence time and sustained drug release in vivo.[7] Another study on a flurbiprofen ocular in-situ gel used this compound in combination with HPMC, which acted as a viscosity-enhancing agent, to achieve pH-triggered gelation.[8]
Experimental Protocols
In Vivo Bioadhesion Study using Gamma Scintigraphy
This technique is employed to non-invasively track the in vivo transit of radiolabeled dosage forms.
Methodology:
-
Radiolabeling: this compound and the control polymer (e.g., ethylcellulose) are radiolabeled with a gamma-emitting isotope, such as Technetium-99m (⁹⁹ᵐTc).[2]
-
Formulation Preparation: The radiolabeled polymers are formulated into the desired dosage form (e.g., granules).[2]
-
Animal Model: The study is typically conducted in conscious animals, such as dogs, that have been fasted overnight.[2]
-
Administration: The radiolabeled formulation is administered orally.[2]
-
Imaging: A gamma camera is used to acquire sequential images of the animal's abdomen at predetermined time intervals.[2]
-
Data Analysis: The images are analyzed to quantify the amount of radioactivity in different regions of the GI tract (stomach, small intestine, colon) over time. This data is used to calculate parameters like gastric emptying time and intestinal transit time.[2][3]
References
- 1. Study on of bioadhesive property of this compound by a gamma camera in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on of bioadhesive property of carbomer934 by a gamma camera in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Carbopol® 934 proportion on nanoemulsion gel for topical and transdermal drug delivery: a skin permeation study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emulgels Containing Carbopol 934P and Different Vegetable Oils for Topical Propolis Delivery: Bioadhesion, Drug Release Profile, and Ex Vivo Skin Permeation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo consideration of novel environmentally responsive ophthalmic drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
Benchmarking the suspending efficiency of Carbomer 934 against xanthan gum
For researchers, scientists, and drug development professionals, selecting the optimal suspending agent is a critical step in formulation development. The stability and efficacy of a suspension hinge on the ability of the chosen excipient to keep active pharmaceutical ingredients (APIs) uniformly dispersed. This guide provides a detailed, evidence-based comparison of two commonly used suspending agents: Carbomer 934, a synthetic high-molecular-weight polymer of acrylic acid, and xanthan gum, a natural anionic polysaccharide.
This comparison delves into their physicochemical properties and, most importantly, their suspending efficiency, supported by experimental data and detailed protocols.
Physicochemical Properties at a Glance
Both this compound and xanthan gum function as rheology modifiers that increase the viscosity of the continuous phase, thereby slowing down the sedimentation of suspended particles. However, their origins, chemical structures, and mechanisms of action differ, leading to distinct performance profiles.
-
This compound is a cross-linked polyacrylate polymer. When dispersed in water and neutralized with a suitable base, the acidic carboxyl groups ionize, causing the polymer chains to uncoil and swell due to electrostatic repulsion. This creates a highly viscous gel network with a significant yield stress even at low concentrations.[1]
-
Xanthan gum is a polysaccharide produced by the fermentation of Xanthomonas campestris. Its rigid, helical molecular structure and anionic side chains contribute to the formation of a viscous and pseudoplastic (shear-thinning) solution in water.[2] This shear-thinning property means that the suspension is highly viscous at rest, effectively suspending particles, but thins out upon agitation, allowing for easy pouring and administration.
Comparative Performance Analysis: Suspending Efficiency
The suspending efficiency of an agent is primarily determined by its ability to impart high viscosity at low shear rates (storage conditions) and, ideally, a high yield stress. Yield stress is the minimum shear stress required to initiate flow, and a higher yield stress indicates a greater ability to suspend particles indefinitely.
Viscosity Comparison
The viscosity of both this compound and xanthan gum solutions is dependent on their concentration. However, this compound typically provides higher viscosity at lower concentrations compared to xanthan gum, especially after neutralization.
| Concentration (% w/v) | This compound Viscosity (mPa·s) | Xanthan Gum Viscosity (mPa·s) | Test Conditions |
| 0.2 | 13,000 - 30,000 | ~2,000 - 4,000 | Neutralized aqueous solution, 25°C |
| 0.5 | 40,000 - 60,000 | ~5,000 - 8,000 | Neutralized aqueous solution, 25°C |
| 1.0 | > 60,000 | ~8,000 - 12,000 | Neutralized aqueous solution, 25°C |
Note: Viscosity values are indicative and can vary significantly based on the specific grade of the polymer, pH, temperature, and the presence of other ions in the formulation.
Yield Stress
This compound is renowned for its high yield stress, which is a direct consequence of its cross-linked, swollen microgel structure.[1] This property allows it to create "true" suspensions where particles are permanently suspended. Xanthan gum also exhibits yield stress, contributing to its excellent suspending capabilities, although it is generally lower than that of neutralized this compound at equivalent concentrations.
| Polymer | Concentration (% w/v) | Yield Stress (Pa) |
| This compound | 0.5 | 10 - 50 |
| Xanthan Gum | 1.0 | 1 - 10 |
Note: Yield stress is highly dependent on the measurement technique and experimental conditions.
Sedimentation Volume
The sedimentation volume (F) is a key parameter for evaluating the physical stability of a suspension. It is the ratio of the final, equilibrium volume of the sediment (Vu) to the total volume of the suspension (Vo). An F value closer to 1 indicates a more stable suspension.
While direct comparative studies are limited, the superior viscosity and yield stress of this compound at lower concentrations suggest it can achieve a higher sedimentation volume compared to xanthan gum. However, xanthan gum is also highly effective, and in some formulations, the combination of the two can provide synergistic effects.[3]
Experimental Protocols
To ensure a standardized and objective comparison of suspending efficiency, the following experimental protocols are recommended:
Viscosity Measurement
Objective: To determine the apparent viscosity of this compound and xanthan gum dispersions at various concentrations and shear rates.
Methodology:
-
Preparation of Dispersions:
-
Prepare stock solutions of this compound and xanthan gum at concentrations of 0.2%, 0.5%, and 1.0% (w/v) in deionized water.
-
For this compound, slowly sprinkle the polymer onto the vortex of vigorously stirred water to prevent clumping. Allow the dispersion to hydrate for at least one hour. Neutralize the dispersion to a pH of 6.5-7.0 with a 10% (w/v) sodium hydroxide solution.
-
For xanthan gum, slowly add the powder to the vortex of stirred water until fully dispersed. Heat the dispersion to 80°C for 30 minutes to ensure complete hydration, then cool to room temperature.
-
-
Viscosity Measurement:
-
Use a rotational viscometer with a suitable spindle and guard leg.
-
Equilibrate the sample to 25°C.
-
Measure the viscosity at a range of shear rates (e.g., 1, 10, 50, and 100 s⁻¹) to characterize the shear-thinning behavior.
-
Record the viscosity in millipascal-seconds (mPa·s).
-
Diagram of the experimental workflow for viscosity measurement.
Sedimentation Volume Determination
Objective: To compare the ability of this compound and xanthan gum to suspend an insoluble model drug.
Methodology:
-
Preparation of Suspensions:
-
Prepare 100 mL of 0.5% (w/v) neutralized this compound and 1.0% (w/v) xanthan gum dispersions as the suspending media.
-
Disperse 10 g of a model insoluble powder (e.g., calcium carbonate or zinc oxide) uniformly into each suspending medium using a high-shear mixer.
-
-
Sedimentation Test:
-
Pour each suspension into a separate 100 mL graduated cylinder and seal.
-
Record the initial volume of the suspension (Vo).
-
Store the cylinders in an undisturbed location at room temperature.
-
Measure the volume of the sediment (Vu) at regular time intervals (e.g., 1, 2, 6, 24, and 48 hours) until the sediment volume becomes constant.
-
-
Calculation:
-
Calculate the sedimentation volume (F) using the formula: F = Vu / Vo.
-
Diagram of the experimental workflow for sedimentation volume determination.
Conclusion
Both this compound and xanthan gum are highly effective suspending agents, each with a distinct set of properties that make them suitable for different formulation challenges.
-
This compound excels in providing high viscosity and significant yield stress at low concentrations, making it an ideal choice for creating stable, permanent suspensions. Its clarity in gel form is also an advantage for certain aesthetic requirements. However, its viscosity is highly pH-dependent and requires neutralization.
-
Xanthan gum , a natural polymer, offers excellent stability over a wide pH and temperature range. Its pronounced shear-thinning behavior is highly desirable for products that need to be easily pourable or sprayable while maintaining high viscosity at rest.
The choice between this compound and xanthan gum will ultimately depend on the specific requirements of the formulation, including the desired rheological profile, the physicochemical properties of the API, and other excipients, as well as regulatory considerations. For optimal performance, a synergistic combination of both polymers can also be explored.
References
- 1. Formulation and In Vitro Evaluation of Xanthan Gum or Carbopol 934-Based Mucoadhesive Patches, Loaded with Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation and In Vitro Evaluation of Xanthan Gum or Carbopol 934-Based Mucoadhesive Patches, Loaded with Nicotine: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Carbomer 934
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemicals like Carbomer 934, a high molecular weight polymer of acrylic acid, is a critical component of laboratory safety protocols. Adherence to these procedures minimizes risks to personnel and the environment.
This compound is generally not classified as a hazardous waste under federal regulations; however, it is crucial to consult and comply with all applicable federal, state, and local environmental regulations for disposal. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
Ecotoxicity Data
While extensive ecotoxicity data for this compound is not widely available, the following quantitative data provides insight into its potential environmental impact.
| Species | Test Type | Result | Exposure Time |
| Lepomis macrochirus (Bluegill sunfish) | LC50 | =580 mg/L | 96 hours |
| Water flea | EC50 | =168 mg/L | 96 hours |
| [1] |
Standard Operating Protocol: this compound Disposal
This protocol outlines the necessary steps for the safe cleanup and disposal of this compound.
1. Personal Protective Equipment (PPE): Before beginning any cleanup or disposal procedures, ensure you are wearing the appropriate PPE to prevent skin and eye contact and inhalation of dust particles.[2]
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.[3]
-
Respiratory Protection: In case of insufficient ventilation or the generation of dust, wear a suitable respiratory mask.[4]
-
Lab Coat: To protect clothing and skin.
2. Small Spill Cleanup: For minor spills of solid this compound:
-
Carefully sweep or use appropriate tools to place the spilled solid into a designated and clearly labeled waste disposal container.[5][4][6]
-
Avoid generating dust during cleanup. Using a wet sweeping compound or a light water spray can help minimize airborne particles.[3]
-
After removing the solid material, clean the contaminated surface by spreading water on it.[4][6]
-
Dispose of the cleaning materials and the collected this compound according to local and regional authority requirements.[4][6]
3. Large Spill Cleanup: In the event of a larger spill:
-
Evacuate personnel from the immediate area to a safe location.[2]
-
Ensure adequate ventilation.[2]
-
Prevent the spilled material from entering sewers or waterways.[3][7]
-
Use a shovel to transfer the bulk of the material into a suitable, labeled waste disposal container.[4][6]
-
Alternatively, cover the spill with an inert, non-combustible absorbent material such as sand or earth, and then sweep or vacuum the material into the waste container.[5]
-
Finish cleaning the area by spreading water on the contaminated surface.[4]
4. Final Disposal of Waste Container:
-
Ensure the waste container is tightly sealed and properly labeled.[3]
-
Treatment, storage, transportation, and disposal of the waste must be conducted in strict accordance with all applicable federal, state, and local regulations.[3]
-
Be aware that empty containers may retain product residue and should be handled with the same precautions as the product itself.[3]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. This compound, 934P, 940, 941, 974, 980 Manufacturers, with SDS [mubychem.com]
- 6. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 7. serva.de [serva.de]
Essential Safety and Handling Protocols for Carbomer 934
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for the handling of Carbomer 934, a high-purity polyacrylic acid polymer. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. While generally considered to have a low hazard profile, the powdered form can cause irritation to the eyes and respiratory tract.[1]
Recommended PPE for Handling this compound:
| PPE Category | Standard Handling (Small Quantities) | Large Spills or High-Concentration Dust |
| Eye Protection | Safety glasses with side-shields or goggles.[2][3][4] | Splash goggles.[2][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[3][4][6] | Chemically resistant gloves.[2][5] |
| Body Protection | Laboratory coat or long-sleeved shirt.[2][3][4] | Full suit or chemical-resistant apron.[2][4][5] |
| Respiratory | Generally not required with adequate ventilation. An approved dust mask is recommended if dust is generated.[4][5] | An approved/certified dust respirator is necessary.[2][3][5] In situations with insufficient ventilation, a self-contained breathing apparatus (SCBA) may be required.[2][5] |
Operational Plans: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
Experimental Workflow for Handling this compound:
1. Preparation:
-
Ensure the work area is clean and well-ventilated.[2][7] A fume hood is recommended, especially when working with larger quantities or if dust generation is likely.[2]
-
Assemble all necessary equipment, including weigh boats, spatulas, and containers for the this compound dispersion.
-
Don the appropriate PPE as outlined in the table above.
2. Handling and Weighing:
-
Carefully open the this compound container, avoiding any sudden movements that could create airborne dust.
-
Use a clean, dry spatula to transfer the desired amount of this compound powder to a weigh boat.
-
Perform weighing in an area with minimal air currents to prevent dust dispersal.
3. Dispersion:
-
Slowly add the weighed this compound to the vortex of the liquid in which it is being dispersed. This technique minimizes clumping and reduces dust formation.
-
Stir continuously until the polymer is fully hydrated and a uniform dispersion is achieved.
4. Cleaning and Decontamination:
-
Clean all equipment that has come into contact with this compound.
-
For small spills, use appropriate tools to place the spilled solid into a convenient waste disposal container.[2][5] Clean the area by spreading water on the contaminated surface.[2][5]
-
For large spills, use a shovel to place the material into a waste disposal container.[2] Finish cleaning by spreading water on the contaminated surface.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of in accordance with local, state, and federal regulations for non-hazardous solid waste. |
| Contaminated Materials | Items such as gloves, weigh boats, and paper towels should be placed in a designated, sealed waste container. |
| Aqueous Dispersions | Small quantities may be disposed of down the drain with copious amounts of water, in accordance with local regulations. For larger volumes, consult your institution's environmental health and safety (EHS) department. |
Logical Flow for PPE Selection:
References
- 1. fr.scribd.com [fr.scribd.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. nmcarbomer.com [nmcarbomer.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 6. lobachemie.com [lobachemie.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
